4-Dimethylamino-3-phenyl-butyric acid hydrochloride
Description
Properties
IUPAC Name |
4-(dimethylamino)-3-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13(2)9-11(8-12(14)15)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDWTUOJGOXAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CC(=O)O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965310-06-8 | |
| Record name | Benzenepropanoic acid, β-[(dimethylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Dimethylamino-3-phenyl-butyric acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways for producing 4-Dimethylamino-3-phenyl-butyric acid hydrochloride, a compound of interest for further research and development. We will explore two primary synthetic strategies, delving into the mechanistic underpinnings of each transformation and providing detailed experimental protocols. The information presented herein is curated to empower researchers with the foundational knowledge and practical insights necessary for the successful synthesis and purification of the target compound.
Strategic Overview: Pathways to the Target Molecule
The synthesis of this compound can be approached through two principal routes, each with its own set of advantages and considerations.
Route 1: A Sequential Approach This well-established pathway involves the initial synthesis of the precursor, 4-amino-3-phenylbutyric acid (commonly known as phenibut), followed by a subsequent N,N-dimethylation step. This strategy is robust and relies on classical organic reactions.
Route 2: A Convergent Strategy A more direct, alternative approach involves the conjugate addition of dimethylamine to a suitable Michael acceptor, followed by hydrolysis. This pathway offers the potential for a more streamlined synthesis.
We will now examine each of these routes in detail.
Route 1: Sequential Synthesis via 4-Amino-3-phenylbutyric acid
This synthetic strategy is bifurcated into two key stages: the preparation of the primary amine precursor and its subsequent exhaustive methylation.
Part A: Synthesis of 4-Amino-3-phenylbutyric acid
A reliable, multi-step synthesis of 4-amino-3-phenylbutyric acid has been reported, starting from readily available commercial reagents: benzaldehyde and ethyl acetoacetate.[1][2]
Reaction Scheme:
Figure 1: Multi-step synthesis of 4-Amino-3-phenylbutyric acid.
Experimental Protocol: Synthesis of 4-Amino-3-phenylbutyric acid [1][2]
-
Step 1: Preparation of 2,4-diacetyl-3-phenyl-pentanedioate diethyl ester. In a suitable reaction vessel, dissolve benzaldehyde and ethyl acetoacetate in ethanol. Add a catalytic amount of piperidine and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration.
-
Step 2: Preparation of 3-phenylglutaric acid. The intermediate from Step 1 is heated in a strongly alkaline solution (e.g., aqueous potassium hydroxide). This step facilitates both hydrolysis of the esters and a retro-Claisen condensation, followed by decarboxylation to yield 3-phenylglutaric acid after acidification.
-
Step 3: Preparation of 3-phenylglutaric anhydride. The resulting diacid is then subjected to dehydration by heating with a dehydrating agent such as acetic anhydride. The anhydride is isolated upon cooling and crystallization.
-
Step 4: Preparation of 5-amino-5-oxo-3-phenyl-pentanoic acid. The anhydride is treated with concentrated aqueous ammonia to open the ring and form the corresponding amide-acid.
-
Step 5: Preparation of 4-amino-3-phenylbutyric acid. The final step involves a Hofmann rearrangement of the amide. The amide-acid is treated with an oxidant, such as sodium hypochlorite, under alkaline conditions to yield 4-amino-3-phenylbutyric acid. The product can be precipitated by adjusting the pH and further purified by recrystallization.
Part B: N,N-Dimethylation via Eschweiler-Clarke Reaction
With the primary amine precursor in hand, the final step is the introduction of the two methyl groups onto the nitrogen atom. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[3][4][5][6] This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[3][4][5][6] A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[4][6]
Mechanistic Insight:
The reaction proceeds through the formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the monomethylated amine. The process repeats to afford the dimethylated product. The evolution of carbon dioxide from the decomposition of formic acid drives the reaction to completion.[3][6]
Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction.
Experimental Protocol: N,N-Dimethylation of 4-Amino-3-phenylbutyric acid
This protocol is a general procedure adapted from known Eschweiler-Clarke reactions on amines and amino acids.[7][8] Optimization may be required for this specific substrate.
-
Reaction Setup: To a solution of 4-amino-3-phenylbutyric acid in formic acid, add an aqueous solution of formaldehyde.
-
Reaction Conditions: Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Isolation: After cooling, the excess formic acid and formaldehyde are removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to be basic with a suitable base (e.g., sodium hydroxide). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated.
-
Salt Formation and Purification: The crude 4-Dimethylamino-3-phenyl-butyric acid is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The precipitated hydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization.
| Reagent | Molar Ratio (relative to starting amine) |
| 4-Amino-3-phenylbutyric acid | 1.0 |
| Formaldehyde (37% aqueous solution) | 2.2 - 3.0 |
| Formic Acid (88-98%) | 2.2 - 5.0 |
Table 1: Typical Reagent Stoichiometry for Eschweiler-Clarke Reaction.
Route 2: Convergent Synthesis via Aza-Michael Addition
This alternative strategy offers a more convergent approach to the target molecule. It involves the direct introduction of the dimethylamino group through a conjugate addition reaction.
Reaction Scheme:
Figure 3: Aza-Michael addition approach to the target compound.
Mechanistic Considerations:
The key step in this sequence is the aza-Michael addition, which involves the nucleophilic attack of dimethylamine onto the β-carbon of an α,β-unsaturated ester, such as ethyl cinnamate.[9][10] This reaction can be catalyzed by either a base or a Lewis acid, or in some cases, can proceed without a catalyst, especially with highly nucleophilic amines like dimethylamine.[9] The subsequent step is a standard ester hydrolysis to yield the desired carboxylic acid.
Experimental Protocol: Aza-Michael Addition and Hydrolysis
-
Step 1: Aza-Michael Addition. In a pressure-rated reaction vessel, ethyl cinnamate is dissolved in a suitable solvent (e.g., ethanol, THF, or neat). A solution of dimethylamine (either aqueous or in a solvent like THF) is added. The reaction may be heated to facilitate the addition. The progress can be monitored by GC-MS or LC-MS.
-
Work-up and Isolation of the Ester: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess dimethylamine. The resulting crude ester can be purified by column chromatography or used directly in the next step.
-
Step 2: Hydrolysis. The crude ester is then subjected to hydrolysis, either under acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidification) conditions.
-
Purification and Salt Formation: After hydrolysis and work-up, the crude 4-Dimethylamino-3-phenyl-butyric acid is purified. The final hydrochloride salt is prepared as described in Route 1.
| Reagent | Molar Ratio (relative to ethyl cinnamate) |
| Ethyl Cinnamate | 1.0 |
| Dimethylamine | 1.1 - 2.0 |
| Catalyst (optional) | 0.1 - 1.0 |
Table 2: General Reagent Stoichiometry for Aza-Michael Addition.
Physicochemical Properties and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Amino-3-phenylbutyric acid (Phenibut) | C₁₀H₁₃NO₂ | 179.22 | 1078-21-3 |
| 4-Amino-3-phenylbutyric acid hydrochloride | C₁₀H₁₄ClNO₂ | 215.67 | 3060-41-1 |
| 4-Dimethylamino-3-phenyl-butyric acid | C₁₂H₁₇NO₂ | 207.27 | 22494-46-8 |
| 4-Dimethylamino-3-phenyl-butyric acid HCl | C₁₂H₁₈ClNO₂ | 243.73 | N/A |
Table 3: Physicochemical data of key compounds.
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: As an indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Safety Considerations
All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. The safety data sheets (SDS) for all chemicals used should be consulted prior to their use.
-
Formaldehyde is a known carcinogen and sensitizer.
-
Formic acid is corrosive.
-
Dimethylamine is a flammable and corrosive gas or liquid.
-
Strong acids and bases are corrosive.
Conclusion
This technical guide has outlined two viable synthetic routes for the preparation of this compound. Route 1, a sequential approach involving the synthesis of 4-amino-3-phenylbutyric acid followed by an Eschweiler-Clarke reaction, is a well-documented and reliable method. Route 2, a more convergent strategy utilizing an aza-Michael addition, presents a potentially more efficient alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the laboratory's capabilities. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in their synthetic endeavors.
References
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NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]
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Rahman, M. M., & Julten, M. A. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(15), 4987. Available at: [Link]
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J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]
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Grokipedia. Eschweiler–Clarke reaction. Available at: [Link]
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Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]
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YouTube. (2022). Eschweiler-Clarke Reaction. Available at: [Link]
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ResearchGate. Aza-Michael addition of aliphatic or aromatic amines to α,β-unsaturated compounds catalyzed by a DBU-derived ionic liquid under solvent-free conditions. Available at: [Link]
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Frontiers in Chemistry. (2019). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. Available at: [Link]
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ResearchGate. Recent Advances in Base-Assisted Michael Addition Reactions. Available at: [Link]
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ResearchGate. Aza-Michael Additions on α, β-Unsaturated Esters Catalysed by Bismuth (III) Triflate in Conventional Chemistry and Under Microwave Irradiation. Available at: [Link]
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TSI Journals. Studies on enaminones: Synthesis and chemical reactivity of 4-dimethylamino-3-phenyl-but-3-en-2-one. Available at: [Link]
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Organic Syntheses. Boric acid catalyzed amidation of carboxylic acids with amines. Available at: [Link]
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ResearchGate. An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Available at: [Link]
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Organic Syntheses. Ethyl Cinnamate. Available at: [Link]
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Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
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Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available at: [Link]
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White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Available at: [Link]
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Organic Chemistry Portal. Simplified Version of the Eschweiler-Clarke Reaction. Available at: [Link]
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PubMed. Hydrolysis of nipecotic acid phenyl esters. Available at: [Link]
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PubMed Central. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Available at: [Link]
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WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Available at: [Link]
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Journal of Materials Science and Chemical Engineering. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Available at: [Link]
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Semantic Scholar. Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. Available at: [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride (Phenibut)
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: A GABA Analogue That Crosses the Blood-Brain Barrier
4-Dimethylamino-3-phenyl-butyric acid hydrochloride, most commonly known as Phenibut, is a neuropsychotropic drug developed in the Soviet Union in the 1960s.[1][2] It is a derivative of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). The key structural modification of Phenibut is the addition of a phenyl ring to the GABA backbone at the β-position.[2] This modification significantly increases its lipophilicity, allowing it to cross the blood-brain barrier, a feat that GABA itself accomplishes with great difficulty.[1] This property is central to its pharmacological activity.
Initially developed for its anxiolytic and nootropic (cognition-enhancing) effects, Phenibut has been used clinically in Russia and some Eastern European countries to treat a range of conditions, including anxiety, insomnia, post-traumatic stress disorder, and vestibular disorders.[1][2] In many Western countries, however, it is not an approved pharmaceutical but is available as a supplement, leading to its use in non-clinical settings.[3]
This guide provides a detailed technical overview of the molecular mechanisms of action of Phenibut, focusing on its primary targets and downstream signaling consequences. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Primary Mechanisms of Action: A Dual Target Engagement
The pharmacological effects of Phenibut are primarily attributed to its interaction with two distinct molecular targets in the central nervous system: the GABA-B receptor and the α2δ subunit of voltage-dependent calcium channels (VDCCs).
GABA-B Receptor Agonism
The principal and most well-characterized mechanism of action of Phenibut is its activity as a direct agonist at the metabotropic GABA-B receptor.[1][3]
Stereoselectivity: The activity of Phenibut at the GABA-B receptor is stereoselective, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[4] In fact, the (S)-enantiomer shows negligible affinity for the GABA-B receptor.[4] Consequently, the pharmacological effects attributed to GABA-B receptor activation are almost exclusively mediated by (R)-Phenibut.[4]
Binding Affinity: Radioligand binding studies have quantified the affinity of Phenibut enantiomers and the racemic mixture for the GABA-B receptor. The affinity is notably lower than that of the prototypical GABA-B agonist, baclofen.
| Compound | Binding Affinity (Ki) at GABA-B Receptor (μM) |
| (R)-Phenibut | 92 ± 3 |
| Racemic Phenibut | 177 ± 2 |
| Baclofen | 6.0 ± 1 |
| Data from Dambrova et al., 2008[4] |
Downstream Signaling Pathway: The GABA-B receptor is a G-protein coupled receptor (GPCR) that heterodimerizes with G-protein-coupled receptor 1 (GABA-B1) and 2 (GABA-B2) subunits. Upon agonist binding to the GABA-B1 subunit, a conformational change is induced, leading to the activation of the associated pertussis toxin-sensitive Gi/o proteins. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors to produce a net inhibitory effect on neuronal excitability.
The key downstream events are:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit binds to and activates GIRK channels, causing an efflux of potassium ions (K+) from the neuron. This leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.
-
Inhibition of Voltage-Dependent Calcium Channels (VDCCs): The Gβγ subunit can also directly inhibit presynaptic P/Q- and N-type VDCCs. This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for neurotransmitter release.
Modulation of Voltage-Dependent Calcium Channels (VDCCs)
In addition to its action at GABA-B receptors, Phenibut also binds to the α2δ subunit of VDCCs.[4] This mechanism is shared with the gabapentinoid drugs, gabapentin and pregabalin.
Stereoselectivity: Unlike its action at the GABA-B receptor, both (R)- and (S)-enantiomers of Phenibut bind to the α2δ subunit with similar affinities.[4]
Binding Affinity: The binding affinity of Phenibut for the α2δ subunit is notably higher than that of (R)-Phenibut for the GABA-B receptor.
| Compound | Binding Affinity (Ki) at α2δ subunit of VDCCs (μM) |
| (R)-Phenibut | 23 |
| (S)-Phenibut | 39 |
| Gabapentin | 0.05 |
| Data from Zvejniece et al., 2015[4] |
Functional Consequences: The α2δ subunit is an auxiliary protein that modulates the trafficking and function of the primary pore-forming α1 subunit of VDCCs. By binding to the α2δ subunit, gabapentinoids are thought to reduce the trafficking of calcium channels to the presynaptic membrane and/or modulate their function, ultimately leading to a decrease in the release of excitatory neurotransmitters like glutamate. The anti-nociceptive effects of Phenibut, for instance, have been shown to be independent of GABA-B receptor activation and are likely mediated by this α2δ subunit interaction.[4]
Secondary and Off-Target Effects
GABA-A Receptors
While some earlier literature suggests a weak interaction with ionotropic GABA-A receptors, more recent and specific binding studies indicate that Phenibut has a very low affinity for these receptors.[1][4] It does not appear to bind to the benzodiazepine site or significantly modulate GABA-A receptor function at clinically relevant concentrations. Therefore, direct GABA-A receptor agonism is not considered a primary mechanism of action for Phenibut.
Dopaminergic System
Some studies have reported that Phenibut can increase levels of dopamine and its metabolites in the striatum.[3][5] However, there is no strong evidence to suggest that Phenibut directly binds to and activates dopamine receptors. The more plausible explanation for this observation is an indirect effect mediated through its primary mechanisms of action. GABA-B receptors are known to be expressed on both GABAergic and dopaminergic neurons in the basal ganglia. By modulating the activity of GABAergic interneurons that tonically inhibit dopamine release, Phenibut may disinhibit dopaminergic neurons, leading to a net increase in dopamine transmission in regions like the striatum.[6][7]
Experimental Protocols for Mechanistic Elucidation
The following protocols are representative of the methodologies used to characterize the mechanism of action of compounds like Phenibut.
Protocol 1: Competitive Radioligand Binding Assay for GABA-B Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., Phenibut) for the GABA-B receptor by measuring its ability to displace a known radiolabeled antagonist.
Methodology:
-
Membrane Preparation:
-
Homogenize rat whole brains (minus cerebellum and pons) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM GABA (for non-specific binding).
-
50 µL of varying concentrations of the test compound (e.g., Phenibut, 1 µM to 1 mM).
-
50 µL of a fixed concentration of the radioligand, e.g., 2 nM [³H]CGP54626 (a high-affinity GABA-B antagonist).
-
100 µL of the prepared membrane homogenate.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a displacement curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Agonist Activity
This functional assay measures the activation of G-proteins following agonist binding to the GABA-B receptor, providing a measure of the compound's efficacy.
Methodology:
-
Membrane Preparation: Prepare rat brain membranes as described in Protocol 1.
-
GTPγS Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
50 µL of GDP (10 µM final concentration).
-
50 µL of varying concentrations of the test agonist (e.g., (R)-Phenibut, 1 µM to 1 mM).
-
50 µL of [³⁵S]GTPγS (0.1 nM final concentration).
-
50 µL of membrane homogenate (5-10 µg protein).
-
-
For determining non-specific binding, add a high concentration of unlabeled GTPγS (10 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (Whatman GF/B).
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding.
-
Plot the specific binding (as a percentage of the maximal response to a full agonist like GABA or baclofen) against the log concentration of the test compound.
-
Determine the EC₅₀ (the concentration producing 50% of the maximal response) and the Emax (the maximal effect) from the concentration-response curve using non-linear regression.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of the functional consequence of GABA-B receptor activation, specifically the opening of GIRK channels, in individual neurons.
Methodology:
-
Cell/Slice Preparation:
-
Prepare acute brain slices (e.g., from the hippocampus or cerebellum) from a rodent.
-
Alternatively, use a cultured neuronal cell line expressing GABA-B receptors and GIRK channels.
-
Place the preparation in a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.
-
-
Patch-Clamp Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries and fill them with an intracellular solution containing a potassium-based salt (e.g., K-gluconate) and GTP to support G-protein signaling.
-
Under visual guidance, approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron's membrane potential at a level such as -60 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply the test compound (e.g., (R)-Phenibut) at various concentrations to the bath via the perfusion system.
-
Activation of GABA-B receptors will induce an outward current carried by K+ ions flowing through GIRK channels.
-
Record the change in holding current in response to drug application. The amplitude of this outward current is a direct measure of GIRK channel activation.
-
-
Data Analysis:
-
Measure the peak amplitude of the outward current at each concentration of the test compound.
-
Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist.
-
Plot the normalized current amplitude against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value.[1]
-
Conclusion
The mechanism of action of this compound (Phenibut) is multifaceted, primarily involving a dual engagement of the central nervous system's inhibitory pathways. Its principal activity is as a stereoselective agonist at the metabotropic GABA-B receptor, with the (R)-enantiomer being the active form. This interaction leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, activation of GIRK channels, and inhibition of presynaptic calcium channels, all of which contribute to a reduction in neuronal excitability.
Concurrently, both enantiomers of Phenibut bind to the α2δ subunit of voltage-dependent calcium channels, a mechanism shared with gabapentinoid drugs. This interaction is thought to modulate calcium channel trafficking and function, leading to a decrease in the release of excitatory neurotransmitters. While early reports suggested some activity at GABA-A receptors and a direct effect on the dopamine system, current evidence indicates these are not significant primary mechanisms. The observed increase in dopamine is more likely an indirect consequence of GABA-B receptor-mediated disinhibition of dopaminergic neurons.
A thorough understanding of these distinct yet complementary mechanisms is crucial for the rational design of future therapeutics targeting the GABAergic system and for providing a scientific basis for the pharmacological effects observed with Phenibut. The experimental protocols outlined in this guide represent the foundational techniques for characterizing such compounds and are essential for advancing our knowledge in the field of neuropharmacology.
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Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 23-39. [Link]
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Owen, D. R., et al. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591-596. [Link]
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Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 23-29. [Link]
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An In-depth Technical Guide to the Chemical Properties of 4-Amino-3-phenyl-butyric acid hydrochloride
A Note on Nomenclature: This guide focuses on the chemical properties of 4-Amino-3-phenyl-butyric acid hydrochloride (CAS Number: 3060-41-1), a compound extensively documented in scientific literature and commonly known as Phenibut.[1][2] The query for "4-Dimethylamino-3-phenyl-butyric acid hydrochloride" corresponds to a distinct chemical entity (CAS Number: 1965310-06-8) with a different molecular formula (C12H18ClNO2).[3] However, detailed public-domain technical and experimental data for this dimethylated analogue is sparse. Given the structural similarity and the wealth of available research, this guide will detail the properties of the monoamino compound, Phenibut, which is likely the intended subject of interest for research and development professionals.
Introduction: A Chemist's Perspective on a GABA Analogue
4-Amino-3-phenylbutyric acid hydrochloride is a derivative of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[4] From a chemical standpoint, its defining feature is the addition of a phenyl group to the β-position of the GABA backbone. This modification is not trivial; it significantly enhances the molecule's lipophilicity, allowing it to cross the blood-brain barrier more effectively than GABA itself—a critical property underpinning its biological activity.[4] The hydrochloride salt form is the standard for pharmaceutical and research applications, as it improves the compound's stability and aqueous solubility, making it easier to handle and formulate.[1] This guide provides a detailed examination of its chemical structure, synthesis, analytical characterization, and core physicochemical properties relevant to researchers in medicinal chemistry and drug development.
Chemical Structure and Stereoisomerism
The molecular identity of a compound dictates its function. For 4-Amino-3-phenylbutyric acid hydrochloride, the key structural features are the GABA core, the β-phenyl ring, and a chiral center.
Molecular Formula: C₁₀H₁₄ClNO₂[1]
Molecular Weight: 215.68 g/mol [1][5]
IUPAC Name: 4-amino-3-phenylbutanoic acid;hydrochloride[6]
The presence of a chiral carbon at the C3 (or β) position means the molecule exists as two distinct enantiomers: (R)- and (S)-phenibut.[1] This is of paramount importance in drug development, as stereochemistry often governs biological activity. In this case, the pharmacological effects are primarily attributed to the (R)-enantiomer, which exhibits a significantly higher binding affinity for the GABA-B receptor.[1] The racemate, a 1:1 mixture of both enantiomers, is the most commonly synthesized and studied form.[7]
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An In-depth Technical Guide to the Structure Elucidation of 4-Amino-3-phenyl-butyric acid hydrochloride
Preamble: The Imperative of Structural Certainty in Pharmaceutical Science
In the realm of drug development and materials science, the unambiguous determination of a molecule's three-dimensional architecture is paramount. It is the bedrock upon which we build our understanding of biological activity, chemical reactivity, and therapeutic potential.[1] This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 4-Amino-3-phenyl-butyric acid hydrochloride, a compound commonly known as Phenibut.[2][3]
It is important to note that the topic specified was "4-Dimethylamino-3-phenyl-butyric acid hydrochloride." However, the preponderance of available scientific data relates to the primary amine analog, 4-Amino-3-phenyl-butyric acid hydrochloride. To maintain the highest level of scientific integrity and avoid speculation, this guide will meticulously detail the elucidation process for the well-documented primary amine, providing a robust framework applicable to analogous structures.
This document is structured not as a rigid protocol, but as a logical workflow that mirrors the scientific process of discovery. We will begin with foundational analysis to determine the basic molecular properties and proceed through a multi-technique spectroscopic investigation, culminating in the confident assembly of the final structure. Each step is explained not just in what is done, but why it is chosen and how the resulting data contributes to the final structural puzzle.
Part 1: Foundational Analysis - Determining the Molecular Blueprint
Before engaging sophisticated spectroscopic techniques, we must establish the fundamental composition of the analyte. This phase provides the elemental constraints within which our structure must be built.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
The initial and most critical step is to ascertain the precise molecular weight.[4] Low-resolution mass spectrometry provides nominal mass, but HRMS offers the high mass accuracy required to deduce a unique molecular formula.
-
Expert Rationale: Electrospray Ionization (ESI) is the preferred ionization technique for a polar molecule like this, which is already in a salt form. It is a soft ionization method that minimizes fragmentation, ensuring a strong signal for the molecular ion. We would expect to see the protonated molecule, [M+H]⁺, where 'M' is the free base (4-Amino-3-phenyl-butyric acid).
-
Expected Data: The molecular formula for the free base is C₁₀H₁₃NO₂.[5][6] Its monoisotopic mass is 179.09463 Da. In positive-ion HRMS, we would expect to detect an ion with a mass-to-charge ratio (m/z) corresponding to [C₁₀H₁₄NO₂]⁺, which would be 180.10248 Da. The high accuracy of an Orbitrap or FT-ICR mass spectrometer allows for the confident assignment of this molecular formula, ruling out other elemental combinations with the same nominal mass.
Elemental Analysis (CHN Analysis)
Combustion analysis provides the relative percentages of Carbon, Hydrogen, and Nitrogen. This classical technique serves as an orthogonal validation of the HRMS-derived molecular formula.
-
Expert Rationale: Comparing the experimentally determined mass percentages with the theoretical values calculated from the proposed formula (C₁₀H₁₄ClNO₂) provides a robust quality check. A close correlation (typically within ±0.4%) is considered confirmation.
-
Theoretical Composition for C₁₀H₁₄ClNO₂:
Degree of Unsaturation Calculation
With a confirmed molecular formula (from the free base, C₁₀H₁₃NO₂), we can calculate the degree of unsaturation (DoU). This value indicates the total number of rings and/or multiple bonds in the molecule.
-
Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)
-
Calculation: DoU = 10 + 1 - (13/2) + (1/2) = 5
-
Interpretation: A DoU of 5 is a significant clue. A benzene ring accounts for four degrees of unsaturation (one ring and three double bonds). The remaining degree of unsaturation strongly suggests the presence of a carbonyl group (C=O), likely from a carboxylic acid, which aligns with the "butyric acid" part of the name.
Part 2: Spectroscopic Analysis - Assembling the Structural Fragments
With the molecular formula established, we now employ a suite of spectroscopic techniques to piece together the molecular structure. The core principle is to use different forms of energy to probe the molecule and gather complementary information about its functional groups, connectivity, and electronic environment.[1]
Workflow for Spectroscopic Elucidation
Caption: A logical workflow for structure elucidation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[7] It is an excellent first spectroscopic step to quickly identify the presence of key functional groups.
-
Expert Rationale: For 4-Amino-3-phenyl-butyric acid hydrochloride, we anticipate several characteristic absorption bands. The hydrochloride salt form will significantly impact the appearance of the amine and carboxylic acid stretches.
-
Expected Key Absorptions:
-
~3200-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.
-
~3000-2800 cm⁻¹ (broad): Stretching vibrations of the N-H bonds in the ammonium salt (-NH₃⁺), often superimposed on the C-H stretching region.
-
~3030 cm⁻¹ (sharp, weak): Aromatic C-H stretching.
-
~2950 cm⁻¹ (medium): Aliphatic C-H stretching.
-
~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid.
-
~1600, 1495, 1450 cm⁻¹ (variable): C=C stretching vibrations within the aromatic ring.
-
~1550 cm⁻¹ (medium): N-H bending of the ammonium group.
-
Mass Spectrometry (MS): Molecular Weight and Connectivity Clues
While HRMS gives us the molecular formula, tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule and analyzing the resulting pieces.[8]
-
Expert Rationale: By selecting the protonated molecular ion ([M+H]⁺, m/z 180.1) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that reveals the molecule's weakest points and confirms the connectivity of the major structural units (phenyl ring, butyric acid chain).
-
Proposed Fragmentation Pathway:
-
Loss of H₂O (m/z 162.1): A common loss from the carboxylic acid group.
-
Loss of COOH radical (m/z 134.1): Loss of the entire carboxyl group as a radical is less common but possible. A more likely scenario is the loss of formic acid (HCOOH, 46 Da) leading to an m/z of 134.1.
-
Benzylic Cleavage (m/z 91.1): Cleavage of the bond between the chiral carbon (C3) and the adjacent CH₂ group (C2) can lead to the formation of a stable tropylium ion (C₇H₇⁺), a hallmark of compounds containing a benzyl group. This is often a very strong signal.
-
Cleavage adjacent to Nitrogen (m/z 163.1): Loss of the NH₃ group.
-
Caption: A simplified MS fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[9] We will analyze both ¹H and ¹³C NMR spectra.
-
Expert Rationale: The chemical shift of a nucleus (¹H or ¹³C) indicates its electronic environment. The splitting pattern (multiplicity) in ¹H NMR reveals the number of neighboring protons, allowing us to piece together the connectivity. The integration of ¹H signals tells us the relative number of protons responsible for each signal.
-
¹H NMR Spectrum - Predicted Signals (in D₂O or DMSO-d₆):
-
δ ~7.2-7.4 ppm (multiplet, 5H): These five protons correspond to the monosubstituted benzene ring.
-
δ ~3.0-3.3 ppm (multiplet, 3H): This complex region likely contains the proton at the chiral center (C3-H) and the two protons of the adjacent aminomethyl group (C4-H₂). The C3-H would be split by the protons on C2 and C4.
-
δ ~2.5-2.7 ppm (doublet of doublets, 2H): These are the two protons on the carbon adjacent to the carboxylic acid (C2-H₂). They are diastereotopic due to the adjacent chiral center and will be split by the proton on C3.
-
-
¹³C NMR Spectrum - Predicted Signals:
-
δ ~175 ppm: The carbonyl carbon of the carboxylic acid.
-
δ ~138-140 ppm: The quaternary aromatic carbon attached to the aliphatic chain (ipso-carbon).
-
δ ~126-129 ppm: The remaining five aromatic carbons. Due to symmetry, the ortho and meta carbons may be equivalent, resulting in fewer than five distinct signals in this region.
-
δ ~40-50 ppm: The three aliphatic carbons. The specific shifts would require experimental data or detailed prediction software, but they would be clearly separated from the aromatic and carbonyl regions.
-
Part 3: Data Integration and Final Structure Confirmation
The final step is to synthesize the information from all analytical techniques into a single, self-consistent structure. Each piece of data should corroborate the others.
| Analytical Technique | Observation | Inferred Structural Feature |
| HRMS | Exact Mass for [M+H]⁺ of 180.10248 | Molecular Formula: C₁₀H₁₃NO₂ (free base) |
| Elemental Analysis | %C, H, N, Cl match C₁₀H₁₄ClNO₂ | Confirms molecular formula of the salt |
| DoU Calculation | Value of 5 | Phenyl ring (4) + Carbonyl group (1) |
| FT-IR | Broad ~3000, ~1710, ~1600 cm⁻¹ | Carboxylic acid, Ammonium salt, Aromatic ring |
| MS/MS | Major fragment at m/z 91.1 | Presence of a benzyl moiety (C₆H₅-CH₂) |
| ¹H NMR | Multiplet at ~7.3 ppm (5H) | Monosubstituted phenyl ring |
| ¹H NMR | Aliphatic signals (~2.5-3.3 ppm, 5H) | Butyric acid chain protons |
| ¹³C NMR | Signal at ~175 ppm | Carbonyl carbon of a carboxylic acid |
| ¹³C NMR | Signals at ~126-140 ppm | Six carbons of a phenyl ring |
By assembling these pieces, we can definitively confirm the structure as 4-Amino-3-phenyl-butyric acid hydrochloride. The phenyl group is at position 3, the amino group (as an ammonium chloride salt) is at position 4, and the carboxylic acid terminates the four-carbon chain.
Part 4: Standard Operating Protocols
The following are condensed, exemplary protocols. For regulated environments, these must be fully elaborated and validated according to internal and regulatory standards (e.g., ICH guidelines).
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer equipped with a heated electrospray ionization (H-ESI) source.
-
Acquisition Parameters (Positive Ion Mode):
-
Sheath Gas Flow Rate: 35 units
-
Aux Gas Flow Rate: 10 units
-
Spray Voltage: 3.5 kV
-
Capillary Temp: 320 °C
-
Mass Range: m/z 50-500
-
Resolution: >70,000 at m/z 200
-
-
Data Analysis: Identify the m/z for the [M+H]⁺ ion. Use instrument software to generate a predicted molecular formula based on the high-accuracy mass measurement (within 5 ppm error).
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (for good signal-to-noise).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: ~3-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more (due to low natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis to the residual solvent peak. Integrate ¹H signals and pick peaks for both spectra.
References
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Pharma Knowledge Forum. (2024). Pharmaceuticals Structural Elucidation: How to Make Strategy. [Link]
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SciSpace. (n.d.). A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article. [Link]
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Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. [Link]
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An In-depth Technical Guide to 4-Amino-3-phenyl-butyric acid hydrochloride: Discovery, History, and Scientific Core
A Note on Nomenclature: The following guide focuses on 4-Amino-3-phenyl-butyric acid hydrochloride, a compound with a rich history of scientific investigation, commonly known as Phenibut. The query for "4-Dimethylamino-3-phenyl-butyric acid hydrochloride" did not yield significant results in the established scientific literature, suggesting a potential misnomer. Given the structural similarities and the extensive documentation available for Phenibut, this guide has been developed to provide a comprehensive resource on this scientifically significant molecule.
Introduction
4-Amino-3-phenylbutyric acid hydrochloride, or Phenibut, is a neuropsychotropic drug that was first synthesized in the Soviet Union.[1] It is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), but with the addition of a phenyl ring in the β-position.[2][3] This structural modification allows Phenibut to cross the blood-brain barrier more readily than GABA itself.[1][2] Initially developed for Soviet cosmonauts to manage stress without compromising performance, its applications have since expanded. This guide provides a technical overview of its discovery, historical context, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The journey of 4-Amino-3-phenylbutyric acid hydrochloride began at the Department of Organic Chemistry of the Herzen Pedagogic Institute in St. Petersburg, Russia, where it was synthesized by Perekalin and his colleagues.[1] In its early days, the compound was known as phenigamma.[1] The primary motivation behind its development was to create a tranquilizer that could alleviate tension and anxiety without the sedative effects of traditional anxiolytics. This was particularly crucial for high-performance professionals like cosmonauts, who needed to maintain cognitive clarity under immense stress.
The initial pharmacological studies were conducted by R. A. Khaunina in 1964.[4] Subsequent research further explored its structure-activity relationship and the effects of its isomers.[4] Over the years, Phenibut has been studied for its anxiolytic, nootropic (cognitive-enhancing), and sleep-promoting properties.[2]
Chemical Profile and Synthesis
The chemical properties of 4-Amino-3-phenylbutyric acid hydrochloride are well-documented.
| Property | Value | Source |
| CAS Registry Number | 3060-41-1 | [4] |
| Molecular Formula | C10H13NO2.HCl | [4] |
| Molecular Weight | 215.68 g/mol | [4][5] |
| Percent Composition | C 55.69%, H 6.54%, N 6.49%, O 14.84%, Cl 16 .44% | [4] |
The synthesis of 4-Amino-3-phenylbutyric acid has been approached through various methods over the years. One of the early methods involved the condensation of (2-nitrovinyl)benzene with diethyl 2-(2-nitro-1-phenylethyl)malonate.[1] This was followed by hydrogenation in the presence of Raney nickel to yield ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate, which was then refluxed with hydrochloric acid to produce Phenibut.[1] More recent patented methods aim to simplify the process, reduce costs, and minimize pollution.[6][7]
Illustrative Synthesis Pathway
Caption: A simplified flowchart of a patented synthesis method for 4-amino-3-phenylbutyric acid.[6]
General Experimental Protocol for Synthesis
The following is a generalized protocol based on a patented method for the synthesis of 4-amino-3-phenylbutyric acid.[6]
-
Step 1: Condensation. Benzaldehyde and ethyl acetoacetate are reacted in a protonic solvent in the presence of a condensation catalyst to generate 2,4-diacetyl-3-phenyl-pentanedionato diethyl ester.
-
Step 2: Hydrolysis and Decarbonylation. A strongly alkaline solution is added to the product from Step 1, and the mixture is heated to induce decarbonylation, yielding 3-phenylglutaric acid.
-
Step 3: Ring-Closing Dehydration. The 3-phenylglutaric acid is then subjected to ring-closing dehydration in a non-protonic solvent with a dehydration catalyst to form 3-phenylglutaric anhydride.
-
Step 4: Ammonolysis. The resulting anhydride is hydrolyzed with strong aqua ammonia to produce 5-amino-5-oxo-3-phenyl-pentanoic acid.
-
Step 5: Oxidation. Finally, the product from Step 4 undergoes an oxidation reaction with an oxidant under alkaline conditions to yield 4-amino-3-phenylbutyric acid.
Pharmacological Profile and Mechanism of Action
The primary mechanism of action of 4-Amino-3-phenylbutyric acid hydrochloride is as a GABA-B receptor agonist.[2] GABA is the main inhibitory neurotransmitter in the brain, and its receptors are crucial for regulating neuronal excitability. By activating GABA-B receptors, Phenibut produces a cascade of effects, including reduced neuronal excitability, which is the basis for its anxiolytic and muscle relaxant properties.[2]
A key feature of Phenibut is its phenyl group, which enhances its lipophilicity and allows it to cross the blood-brain barrier, unlike GABA itself.[1][2] This enhanced bioavailability enables it to exert its effects directly on the central nervous system.[2] In addition to its action on GABA-B receptors, Phenibut also acts on the α2–δ subunit of voltage-dependent calcium channels, a mechanism it shares with gabapentin.[1]
The modulation of the GABAergic system can also indirectly influence other neurotransmitter systems, such as dopamine and acetylcholine, which may contribute to its reported nootropic effects.[2]
GABA-B Receptor Signaling Pathway
Caption: Mechanism of action of Phenibut at the GABA-B receptor.
Toxicological Data
Toxicological studies have been conducted to determine the safety profile of 4-Amino-3-phenylbutyric acid hydrochloride.
| Species | LD50 (mg/kg) | Route of Administration | Source |
| Mice | 900 | Intraperitoneal (i.p.) | [4] |
| Rats | 700 | Intraperitoneal (i.p.) | [4] |
Conclusion
4-Amino-3-phenylbutyric acid hydrochloride, or Phenibut, represents a significant development in neuropsychopharmacology, originating from a need for a non-sedating anxiolytic. Its unique chemical structure, particularly the addition of a phenyl ring to the GABA backbone, allows it to effectively cross the blood-brain barrier and exert its effects on the central nervous system. Through its primary action as a GABA-B receptor agonist, Phenibut has demonstrated anxiolytic, nootropic, and other neuromodulatory effects. Understanding its discovery, historical context, synthesis, and mechanism of action is crucial for researchers and clinicians working with this compound and for the development of new therapeutics targeting the GABAergic system.
References
- The Science Behind 4-Amino-3-Phenylbutyric Acid Hydrochloride: A Deeper Look. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Amino-3-phenylbutyric Acid. (n.d.). DrugFuture.
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4-Amino-3-Phenylbutanoic Acid | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. Retrieved from [Link]
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4-amino-3-phenylbutyric acid. (n.d.). Semantic Scholar. Retrieved from [Link]
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4-Phenylbutyric Acid Induces Protection against Pulmonary Arterial Hypertension in Rats. (2016). PubMed. Retrieved from [Link]
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Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice. (2024). PubMed. Retrieved from [Link]
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Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. (2011). PubMed. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Pharmacological Activity of 4-Amino-3-phenylbutyric Acid Hydrochloride (Phenibut HCl)
Introduction
4-Amino-3-phenylbutyric acid hydrochloride, widely known in scientific literature and clinical practice as Phenibut HCl, is a neuropsychotropic drug with a rich history and a complex pharmacological profile. Developed in the Soviet Union in the 1960s, it was designed to be a tranquilizer for cosmonauts, capable of reducing anxiety without impairing cognitive function.[1] Structurally, it is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[2][3] The addition of a phenyl ring to the GABA backbone at the β-position is a critical modification that allows Phenibut to readily cross the blood-brain barrier, a feat that GABA itself cannot efficiently accomplish.[2] This enhanced bioavailability enables its significant effects on the central nervous system.[2] This guide provides a comprehensive technical overview of the pharmacological activities of Phenibut HCl, its mechanisms of action, and methodologies for its scientific investigation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its pharmacological investigation.
| Property | Value | Source |
| IUPAC Name | 4-amino-3-phenylbutanoic acid;hydrochloride | PubChem[4] |
| Synonyms | Phenibut HCl, Fenibut, PhGABA, β-Phenyl-GABA | PubChem[5] |
| Molecular Formula | C10H14ClNO2 | PubChem[4] |
| Molecular Weight | 215.67 g/mol | PubChem[4] |
| Solubility | Free base: 35 mg/mL in DMSO. Hydrochloride salt: 25 mg/ml in DMF; 20 mg/ml in DMSO; 14 mg/ml in ethanol; 10 mg/mL in PBS (pH 7.2) | ChemBK[6] |
Pharmacological Profile: A Multi-faceted Neuromodulator
Phenibut HCl is classified under several pharmacological categories, including GABA agonists, anticonvulsants, hypnotics and sedatives, and tranquilizing agents.[4] Its diverse effects stem from its interaction with multiple neuronal targets.
Primary Mechanism of Action: GABAergic Modulation
The principal mechanism of action of Phenibut HCl is its activity as a GABAB receptor agonist.[2][7][8] GABAB receptors are metabotropic G-protein coupled receptors that, upon activation, lead to a cascade of inhibitory downstream effects, including the opening of K+ channels, closing of Ca2+ channels, and inhibition of adenylyl cyclase. This results in a generalized reduction of neuronal excitability.
At higher concentrations, Phenibut HCl is also reported to have some activity at GABAA receptors, which are ionotropic receptors responsible for fast synaptic inhibition.[1] This dual action on both major GABA receptor subtypes contributes to its potent anxiolytic, sedative, and muscle relaxant properties.[2]
Caption: Proposed signaling pathway for Phenibut HCl at the GABAB receptor.
Dopaminergic Effects
Interestingly, at lower doses, Phenibut HCl has been observed to mildly increase dopamine levels in the brain. This may contribute to its purported nootropic effects, such as improvements in focus and mood, and may also explain some of the stimulatory properties reported by users, which are atypical for a classical depressant.[2][9]
Potential Therapeutic Applications
In several countries, Phenibut is a prescribed medication for a range of conditions.[9] Its anxiolytic properties are utilized for the treatment of anxiety, tension, and fear. It is also used to manage asthenia, depression, and post-traumatic stress disorder.[9] Furthermore, its sedative effects are beneficial for treating insomnia and as a pre- and post-operative medication.[9]
There is also emerging preclinical evidence suggesting a potential role for related compounds in mitigating cognitive impairment following cerebral ischemia. Studies on 4-phenylbutyric acid (a structurally similar compound) have shown improvements in neurological motor deficits and cognitive function in animal models of stroke.[10][11]
Investigational Methodologies
To rigorously assess the pharmacological activity of Phenibut HCl, a multi-tiered experimental approach is necessary, progressing from in vitro characterization to in vivo functional assessment.
In Vitro Assays
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity and selectivity of Phenibut HCl for GABAA and GABAB receptors.
-
Methodology:
-
Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., rat brain cortex for GABAB, HEK293 cells transfected with GABAA receptor subunits).
-
Incubate the membrane preparations with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]GABA for GABAA, [3H]CGP54626 for GABAB).
-
Add increasing concentrations of unlabeled Phenibut HCl to compete with the radioligand for binding.
-
Separate bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to calculate the Ki (inhibition constant), which is a measure of binding affinity.
-
2. Functional Assays:
-
Objective: To characterize the functional activity of Phenibut HCl at GABAB receptors (i.e., agonist, antagonist, or allosteric modulator).
-
Methodology (GTPγS Binding Assay):
-
Use cell membranes expressing GABAB receptors.
-
In the presence of GDP, incubate the membranes with increasing concentrations of Phenibut HCl.
-
Add [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Agonist binding to the G-protein coupled receptor will stimulate the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separate bound and free [35S]GTPγS via filtration.
-
Quantify the amount of bound [35S]GTPγS. An increase in binding indicates agonist activity.
-
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An In-depth Technical Guide to 4-Amino-3-phenyl-butyric Acid Hydrochloride as a Research Chemical
A Note on Nomenclature: This guide focuses on the well-documented research chemical 4-Amino-3-phenyl-butyric acid hydrochloride , commonly known as Phenibut (CAS Number: 3060-41-1). The user's query specified "4-Dimethylamino-3-phenyl-butyric acid hydrochloride," a structurally distinct compound with a tertiary dimethylamino group [-N(CH₃)₂] instead of a primary amino group [-NH₂]. Due to the extensive body of scientific literature on the amino variant and the scarcity of information on the dimethylamino counterpart, this document will detail the properties and applications of 4-Amino-3-phenyl-butyric acid hydrochloride, as it is the substance of significant interest in the research community.
Introduction
4-Amino-3-phenylbutyric acid hydrochloride, hereafter referred to as Phenibut HCl, is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2] Developed in the Soviet Union in the 1960s, its unique chemical structure, which incorporates a phenyl ring, allows it to cross the blood-brain barrier more effectively than GABA itself.[3] This enhanced bioavailability enables it to exert significant effects on the central nervous system, making it a valuable tool for neuropharmacological research.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, covering the fundamental chemistry, mechanism of action, analytical methodologies, and safe handling of Phenibut HCl. The information is synthesized from peer-reviewed literature, chemical databases, and safety documentation to ensure scientific integrity and practical utility in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is foundational to its application in research. Phenibut HCl is a white to off-white solid.[2] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-amino-3-phenylbutanoic acid;hydrochloride | [4] |
| Synonyms | Phenibut HCl, Fenibut, β-Phenyl-GABA hydrochloride | [2][4][5] |
| CAS Number | 3060-41-1 | [6][7] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [2][6] |
| Molecular Weight | 215.68 g/mol | [2][6][7] |
| Melting Point | 194-201°C | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
| pKa | 4.10 ± 0.10 (Predicted) | [1][8] |
Synthesis Overview
Several synthetic routes for 4-amino-3-phenylbutyric acid have been developed. One common laboratory-scale method involves the hydrolysis of 4-phenyl-2-pyrrolidone under acidic conditions.[2]
A general synthetic pathway can be outlined as follows:
-
Intermediate Formation: A common precursor, 4-phenyl-2-pyrrolidone, is prepared.
-
Acid Hydrolysis: The lactam ring of 4-phenyl-2-pyrrolidone is opened via reflux with a strong acid, such as 6 M hydrochloric acid.
-
Salt Formation & Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the final hydrochloride salt product.[2]
Chinese patents describe alternative industrial-scale synthesis methods, such as those starting from benzaldehyde and ethyl acetoacetate, proceeding through multiple intermediates to achieve the final product.[9][10] These methods are designed to be cost-effective and high-yield but involve more complex, multi-step processes.[10]
Caption: Mechanism of action of Phenibut HCl at the neuronal level.
Analytical Methodologies
Accurate quantification of Phenibut HCl is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.
Protocol: Quantification of Phenibut HCl by HPLC
This protocol provides a general framework for the analysis of Phenibut HCl in bulk or formulated samples.
1. Principle: Reversed-phase HPLC separates Phenibut from other components based on its polarity. Detection is typically achieved using a Diode-Array Detector (DAD) or a UV detector.
2. Apparatus and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with DAD or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., pH 3.0)
-
Phenibut HCl reference standard
-
0.45 µm syringe filters
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Phenibut HCl reference standard in a suitable solvent (e.g., methanol or mobile phase) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve covering the expected sample concentration range.
-
Sample Solution: Accurately weigh the sample, dissolve it in the same solvent as the standard, and dilute to achieve a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of phosphate buffer and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C).
-
Detection Wavelength: Monitor at a suitable UV wavelength (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.
-
Determine the concentration of Phenibut HCl in the sample solution by interpolating its peak area from the calibration curve.
Caption: Standard workflow for HPLC-based quantification of Phenibut HCl.
For more complex matrices or lower detection limits, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.
Applications in Research
Phenibut HCl serves as a critical pharmacological tool for investigating the GABAergic system. Its ability to cross the blood-brain barrier makes it more suitable for in vivo studies than GABA itself.
-
Neuroscience: It is used to study the roles of the GABA-B receptor in anxiety, depression, cognition, and sleep disorders. [1][3]* Neurological Disorders: Research has explored its potential effects in models of neurological conditions like post-stroke cognitive impairment, where it has been shown to ameliorate cognitive and memory deficits in animal models.
-
Pharmacology: It is used as a reference compound in the development and screening of new GABA-B receptor agonists and gabapentinoids.
Safety, Handling, and Storage
As a biologically active compound, proper safety protocols must be followed when handling Phenibut HCl. Information is derived from available Safety Data Sheets (SDS). [5][6]
| Hazard Class | GHS Pictogram | Statements | Source(s) |
|---|---|---|---|
| Skin Irritation | GHS07 | H315: Causes skin irritation. | [4][5][6] |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation. | [4][5][6] |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation. | [4][5][6]|
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area or fume hood to avoid inhalation of dust.
-
Wear appropriate protective gloves, clothing, and safety goggles with side-shields.
-
Avoid contact with skin and eyes. Wash hands thoroughly after handling. [6] Storage:
-
Store in a dry, cool, and well-ventilated place.
-
Keep container tightly closed and sealed in dry conditions. [2][6] Disposal:
-
Disposal must be made according to official national and local regulations. Do not allow the product to reach the sewage system. [5]
Conclusion
4-Amino-3-phenylbutyric acid hydrochloride (Phenibut HCl) is a research chemical of significant interest due to its unique pharmacology as a blood-brain barrier-permeable GABA analogue. Its dual action as a GABA-B receptor agonist and a blocker of α2δ-containing VDCCs makes it a valuable tool for a wide range of neuropharmacological studies. A comprehensive understanding of its chemical properties, analytical methods, and safety protocols, as outlined in this guide, is paramount for its effective and responsible use in a scientific research setting.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Amino-3-Phenylbutyric Acid Hydrochloride: A Deeper Look. Retrieved from [Link]
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An In-Depth Technical Guide to the Characterization of 4-Dimethylamino-3-phenyl-butyric Acid Hydrochloride: Solubility and Stability
Abstract
This technical guide provides a comprehensive framework for the characterization of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride, a novel compound for which public domain data is scarce. Recognizing this challenge, this document establishes a detailed procedural roadmap for determining its critical physicochemical properties, namely solubility and stability. To provide a tangible and scientifically grounded frame of reference, this guide will utilize 4-Amino-3-phenylbutanoic acid hydrochloride (commonly known as Phenibut), a close structural analog, as a case study. The protocols herein are designed to be self-validating and are grounded in authoritative guidelines from the International Council for Harmonisation (ICH). This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental designs, ensuring a robust and logical approach to the characterization of this new chemical entity.
Introduction: The Imperative of Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. For this compound, two of the most critical parameters that will dictate its formulation, bioavailability, and shelf-life are its solubility and stability.
Solubility governs the rate and extent of dissolution, a prerequisite for absorption and systemic availability. Poor aqueous solubility can be a significant impediment to developing an effective oral dosage form. Stability, the capacity of the NCE to remain within its established specifications of identity, strength, quality, and purity, is paramount for safety and efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.
The Challenge of a Novel Compound
A Case Study Approach: Leveraging a Structural Analog
To illustrate the principles and methodologies, this guide will refer to 4-Amino-3-phenylbutanoic acid hydrochloride (Phenibut), a well-characterized structural analog.
The key structural difference is the N,N-dimethylation of the primary amine. This modification is expected to influence the compound's physicochemical properties. The tertiary amine in our target compound is more basic than the primary amine in Phenibut, which will affect its pKa and, consequently, its pH-solubility profile. The addition of two methyl groups also increases the molecule's lipophilicity, which may impact its solubility in both aqueous and organic media.[1]
It is imperative to note that all data presented for Phenibut serves as an illustrative baseline. The protocols detailed must be experimentally executed and validated for this compound.
Solubility Determination: A Foundational Protocol
The solubility of an active pharmaceutical ingredient (API) is not a single value but rather a profile that depends on the solvent system, pH, and temperature. A comprehensive understanding requires a multi-faceted approach.
Physicochemical Properties of the Analog: 4-Amino-3-phenylbutanoic Acid Hydrochloride (Phenibut)
A starting point for our investigation is to understand the properties of our analog.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [2][3] |
| Molecular Weight | 215.67 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 194-201°C (decomposition) | [3] |
| Solubility | ||
| in DMF | 25 mg/mL | [4] |
| in DMSO | 20 mg/mL | [4] |
| in Ethanol | 14 mg/mL | [4] |
| in PBS (pH 7.2) | 10 mg/mL | [4] |
This table serves as a reference point for the expected properties of this compound. The N,N-dimethylation may alter these values.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The gold standard for determining thermodynamic or equilibrium solubility is the shake-flask method.[5] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant media.
Methodology:
-
Solvent Selection: Prepare a panel of solvents including purified water, 0.1 N HCl, Phosphate Buffered Saline (PBS) at pH 6.8 and 7.4, and ethanol. The choice of acidic and neutral pH buffers is critical as the compound has an amine group, making its solubility pH-dependent.
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a visible amount of solid material remains undissolved.
-
Equilibration: Add a known volume of each selected solvent to the respective vials. Seal the vials and place them in a temperature-controlled shaker bath set to 25°C and 37°C. The agitation should be sufficient to keep the solid suspended. The equilibration time is critical; a minimum of 24-48 hours is recommended to ensure equilibrium is reached.[5]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent.
-
Quantification: Dilute the filtered supernatant to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV, as will be discussed). Calculate the solubility in mg/mL or µM.
Self-Validation: To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating a stable, saturated solution.
Kinetic Solubility for High-Throughput Screening
In early development, a higher-throughput method like kinetic solubility is often employed.[6][7] This involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation. While faster, this method can sometimes overestimate solubility as it may not represent true equilibrium.
Stability Assessment and Forced Degradation Studies
Understanding the stability of this compound is crucial for identifying potential degradation pathways and developing a stability-indicating analytical method. Forced degradation studies, as mandated by ICH guidelines, are the cornerstone of this effort.[8][9][10][11][12]
Core Principle: The goal is to induce a target degradation of 5-20% of the active substance.[12] Over-stressing can lead to secondary degradation products not relevant to real-world storage, while under-stressing may not reveal the primary degradation pathways.[12]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Experimental workflow for forced degradation studies.
Detailed Protocols for Stress Conditions
For each condition, a control sample (unstressed) should be analyzed alongside the stressed samples.
A. Acid Hydrolysis
-
Rationale: To assess susceptibility to degradation in low pH environments, which can be encountered in the stomach or in acidic formulations.
-
Protocol:
-
Dissolve the compound in 0.1 N HCl to a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
B. Base Hydrolysis
-
Rationale: To evaluate stability in alkaline conditions. The carboxylic acid moiety could potentially be involved in reactions under basic conditions.
-
Protocol:
-
Dissolve the compound in 0.1 N NaOH to a concentration of approximately 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and prepare for HPLC analysis.
-
C. Oxidative Degradation
-
Rationale: To test the compound's susceptibility to oxidation. The tertiary amine is a potential site for oxidation.
-
Protocol:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
D. Thermal Degradation
-
Rationale: To assess the intrinsic stability of the compound at elevated temperatures, both in solid and solution states.
-
Protocol:
-
Solid State: Place a thin layer of the solid compound in a vial and expose it to 80°C in a stability chamber for 48 hours.
-
Solution State: Prepare a 1 mg/mL solution in purified water and heat at 80°C for 48 hours.
-
At the end of the study, dissolve the solid sample and dilute the solution sample for HPLC analysis.
-
E. Photostability
-
Rationale: To determine if the compound is light-sensitive, which has implications for manufacturing, packaging, and storage.
-
Protocol:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[13]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Hypothesized Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized. The tertiary amine is a likely site for oxidation, potentially forming an N-oxide. The molecule could also undergo other transformations under harsh conditions.
Caption: Hypothesized degradation pathways for the target compound.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[14][15][16][17]
Strategy for Method Development
Developing a robust HPLC method for an amine-containing compound requires a systematic approach.
Caption: Systematic approach for HPLC method development.
Recommended Starting HPLC Conditions
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Aqueous (A): 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid. The low pH will protonate the tertiary amine, improving peak shape and retention on a C18 column.
-
Organic (B): Acetonitrile or Methanol.
-
-
Detection: UV detection at a wavelength where the phenyl group absorbs, likely around 210-220 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program: A scouting gradient from 10% to 90% organic modifier over 20 minutes is a good starting point to elute the parent compound and any potential degradation products.
Method Validation
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines.[14][15][16][17] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by analyzing the stressed samples and ensuring the parent peak is well-resolved from any degradation peaks and that the peak purity is acceptable.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Forward Look
This guide has laid out a comprehensive, scientifically rigorous, and regulatorily compliant framework for the characterization of this compound. By leveraging the known properties of its structural analog, Phenibut, and adhering to established protocols for solubility and stability testing, researchers can efficiently and effectively generate the critical data needed to advance this novel compound through the drug development pipeline. The emphasis on self-validating experimental designs and a systematic approach to analytical method development ensures the integrity and trustworthiness of the data generated. The successful execution of these studies will provide the foundational knowledge required for informed formulation development, establishment of appropriate storage conditions, and ultimately, the delivery of a safe and effective therapeutic agent.
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BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]
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Methodological & Application
Protocol for using 4-Dimethylamino-3-phenyl-butyric acid hydrochloride in vitro
An Application Note and In Vitro Protocol for 4-Dimethylamino-3-phenyl-butyric acid hydrochloride
Introduction
This compound is a structural analog of γ-aminobutyric acid (GABA). Based on its structural similarity to known GABAergic compounds such as Phenibut (4-amino-3-phenyl-butyric acid) and Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), it is hypothesized to function as a modulator of the GABA type B receptor (GABA-B-R).[1][2] GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that play a crucial role in mediating slow and prolonged inhibitory signals throughout the central nervous system (CNS).[3][4] Their dysfunction is implicated in a wide range of neurological and psychiatric disorders, including anxiety, depression, epilepsy, and spasticity, making them a significant target for drug development.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of this compound. It outlines the presumed mechanism of action, detailed protocols for functional characterization, and best practices for data analysis. The protocols described herein are designed as self-validating systems, incorporating appropriate controls to ensure data integrity and trustworthiness.
Safety, Handling, and Reagent Preparation
Safety and Handling
While specific toxicity data for this compound is not widely available, compounds of this class may cause skin, eye, and respiratory irritation.[7][8][9] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[7]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow the product to reach the sewage system.[8][11]
Preparation of Stock Solutions
The hydrochloride salt form of the compound suggests good solubility in aqueous solutions. However, for cell-based assays, preparing a concentrated stock in a solvent compatible with cell culture media is crucial to minimize solvent effects on the cells.
Table 1: Reagent Preparation and Storage
| Reagent | Preparation | Storage |
| Primary Stock (100 mM) | Dissolve the required mass of this compound in sterile, nuclease-free water or DMSO. Vortex until fully dissolved. | Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. |
| Working Solutions | Prepare fresh serial dilutions from the primary stock solution in the appropriate assay buffer or cell culture medium immediately before each experiment. | Use immediately. Do not store diluted solutions. |
| Positive Control (e.g., Baclofen) | Prepare a 100 mM stock solution in sterile water.[1] | Aliquot and store at -20°C. |
| Antagonist Control (e.g., CGP 55845) | Prepare a 10 mM stock solution in DMSO. | Aliquot and store at -20°C. |
Rationale: Using a high-concentration primary stock in a solvent like DMSO minimizes the final solvent concentration in the assay, preventing cellular toxicity. Freshly prepared working solutions ensure accurate compound concentrations and prevent degradation.
Mechanism of Action: GABA-B Receptor Signaling
GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits, which belong to the Class C family of GPCRs.[5][6] The GABA-B1 subunit is responsible for binding ligands like GABA, while the GABA-B2 subunit is crucial for G-protein coupling and signal transduction.[3][12]
Upon agonist binding, the receptor complex activates pertussis toxin-sensitive Gαi/o proteins.[3] This activation initiates several downstream signaling cascades:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][13] This reduction in cAMP subsequently dampens the activity of Protein Kinase A (PKA).[3]
-
Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and modulates ion channels.[12]
-
It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing K+ efflux and membrane hyperpolarization, which produces a slow, prolonged inhibitory postsynaptic potential.[3][14]
-
It inhibits high voltage-activated Ca2+ channels (N-type and P/Q-type), which reduces calcium influx at presynaptic terminals and thereby suppresses neurotransmitter release.[3][13][15]
-
-
Alternative Signaling: In certain cell types, such as astrocytes, GABA-B-R activation has been shown to induce intracellular calcium release via a Gq-protein-coupled pathway involving Phospholipase C (PLC) and Inositol Trisphosphate (IP3).[16][17]
Figure 2: Workflow for the HTRF cAMP accumulation assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293-hGABA-B-R cells into a white, low-volume 384-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., 10 µM to 0.1 nM final concentration). Include a positive control (Baclofen) and a vehicle control (assay buffer).
-
Assay Stimulation: Aspirate the culture medium. Add the test compounds along with a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase. A phosphodiesterase inhibitor like IBMX (100 µM) is often included to prevent cAMP degradation.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes in the dark at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
Table 2: Typical Reagent Concentrations for cAMP Assay
| Component | Final Concentration | Purpose |
| 4-Dimethylamino-3-phenyl-butyric acid HCl | 0.1 nM - 10 µM | Test compound (agonist) |
| Baclofen | 0.1 nM - 10 µM | Positive control agonist |
| Forskolin | 1 - 10 µM | Stimulates adenylyl cyclase to produce a measurable level of cAMP, creating a window to observe inhibition. [18] |
| IBMX | 100 µM | Phosphodiesterase inhibitor; prevents the breakdown of cAMP, amplifying the signal. |
| CGP 55845 (for antagonist mode) | 1 µM | Selective GABA-B-R antagonist; used to confirm that the observed effect is mediated by the GABA-B receptor. [19] |
Data Interpretation: An agonist effect will be observed as a concentration-dependent decrease in the HTRF signal (less cAMP). The data should be plotted on a semi-log scale to determine the IC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibition.
Protocol: [³⁵S]GTPγS Binding Assay
This assay provides a direct measure of G-protein activation following receptor stimulation. [20]In the active state, the Gα subunit releases GDP and binds GTP. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap G-proteins in their activated state, and the incorporated radioactivity is quantified. [14][20] Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293-hGABA-B-R cells or from brain tissue known to express high levels of GABA-B-R.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP (e.g., 10 µM).
-
Reaction Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), test compound dilutions, GDP, and [³⁵S]GTPγS (0.1-0.5 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination & Filtration: Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Interpretation: An agonist will produce a concentration-dependent increase in [³⁵S]GTPγS binding. The data are used to calculate the EC50 (concentration for 50% maximal effect) and Emax (maximal effect relative to a standard agonist like GABA or Baclofen).
Protocol: Intracellular Calcium Mobilization Assay
This assay is used to detect potential coupling of the GABA-B receptor to the Gαq pathway, which results in the release of calcium from intracellular stores. [16][21]
Figure 3: Workflow for the intracellular calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., primary astrocytes or HEK293-hGABA-B-R co-expressing a chimeric G-protein like Gαqi) into a black-walled, clear-bottom 96- or 384-well plate. [14]2. Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a probenecid-containing buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Data Acquisition: Place the plate into a fluorescent plate reader equipped with liquid handling (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence, then inject the test compound and continue to measure the fluorescence intensity kinetically for 2-3 minutes.
Data Interpretation: An increase in fluorescence intensity immediately following compound addition indicates a release of intracellular calcium. The response is typically quantified as the peak fluorescence intensity over baseline. A concentration-response curve can be generated to determine the EC50 value.
Protocol: Patch-Clamp Electrophysiology
Patch-clamp is the gold standard for measuring ion channel activity with high temporal and voltage resolution. [22]For GABA-B-R, this technique can directly measure the activation of GIRK channels. [14] High-Level Overview:
-
Preparation: Use cultured neurons or acute brain slices expressing GABA-B receptors. [19][23]2. Recording: Using a glass micropipette, form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane. [22]3. Configuration: Establish a whole-cell recording configuration, which allows control of the membrane potential (voltage-clamp) and measurement of the resulting currents.
-
Application: Perfuse the test compound over the cell at various concentrations.
-
Measurement: In voltage-clamp mode, activation of GIRK channels by a GABA-B-R agonist will induce a robust outward K+ current at potentials above the K+ reversal potential. [24] Data Interpretation: The magnitude of the induced outward current is proportional to the number of activated GIRK channels. This provides a direct functional readout of receptor activity. Concentration-response curves can be constructed to determine the EC50 of the compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive in vitro characterization of this compound. By systematically evaluating its effects on key points of the GABA-B receptor signaling cascade—from G-protein activation and second messenger modulation to downstream ion channel activity—researchers can accurately determine its pharmacological profile as a potential GABA-B-R modulator. Adherence to these validated methodologies, including the use of appropriate controls, will ensure the generation of high-quality, reliable, and reproducible data critical for advancing drug discovery and neuroscience research.
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Application Notes & Protocols for the Quantification of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride
Document ID: AN-4DMPB-2601
Introduction: The Analytical Imperative
4-Dimethylamino-3-phenyl-butyric acid hydrochloride is a tertiary amine and a carboxylic acid derivative with a phenyl moiety. Its structural similarity to pharmacologically active compounds, such as the GABA analogue Phenibut (4-amino-3-phenylbutyric acid), suggests its potential role as a key intermediate in pharmaceutical synthesis or as a novel research compound.[1][2] Accurate and precise quantification is paramount for ensuring quality control, determining reaction kinetics, assessing purity, and enabling robust pharmacological studies.
This document provides a comprehensive guide to two validated analytical methods for the quantification of this compound. The primary method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), is recommended for its high specificity and sensitivity, making it suitable for complex matrices. A secondary, simpler method using UV-Vis Spectrophotometry is also detailed for applications where rapid, high-throughput analysis in a simple matrix is required.
The protocols herein are designed to be self-validating, grounded in established principles of analytical chemistry and aligned with regulatory expectations for method validation, such as those outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Physicochemical Properties & Analytical Rationale
Understanding the molecule's inherent properties is the foundation for robust method development. The key structural features—a phenyl chromophore, a titratable tertiary amine, and a carboxylic acid group—dictate the analytical strategies.
| Property | Value / Characteristic | Analytical Implication |
| Chemical Structure | C₁₂H₁₈ClNO₂ | Contains both a hydrophobic phenyl ring and polar functional groups. |
| Molecular Weight | 243.73 g/mol | Standard for a small molecule; easily handled. |
| Key Functional Groups | Phenyl Ring, Tertiary Amine, Carboxylic Acid | The phenyl ring is a strong chromophore, ideal for UV detection. The amine and carboxyl groups' ionization is pH-dependent, critically affecting chromatographic retention. |
| Solubility | Hydrochloride salt form suggests good solubility in aqueous and polar organic solvents like methanol and acetonitrile. | Simplifies sample and standard preparation. |
| UV Absorbance | Expected λmax ~255-275 nm due to the phenyl group.[6][7] | Enables direct quantification using UV-based detectors. |
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
3.1 Principle of Separation
This method employs reversed-phase chromatography, the workhorse of pharmaceutical analysis. The analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The retention of 4-Dimethylamino-3-phenyl-butyric acid is governed by the hydrophobic interactions between its phenyl group and the C18 alkyl chains.
A critical aspect of this method is controlling the ionization of the analyte's functional groups through pH adjustment of the mobile phase. By acidifying the mobile phase (e.g., pH 2.5-3.0), the carboxylic acid group (-COOH) is protonated, making the molecule less polar. This increases its retention on the nonpolar C18 column, leading to sharper, more symmetrical peaks and improved separation from polar impurities.[8] This approach is standard for the analysis of aromatic carboxylic acids.[8][9]
3.2 Detailed Experimental Protocol
3.2.1 Equipment and Reagents
-
HPLC System: Quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
This compound Reference Standard.
-
3.2.2 Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v) | The organic/aqueous ratio provides optimal retention. Phosphoric acid ensures the analyte is in a single protonated state for consistent peak shape.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 260 nm | Aromatic compounds typically exhibit a characteristic absorbance band in this region.[7] An initial scan with a DAD detector is recommended to confirm the optimal wavelength. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any potential impurities. |
3.2.3 Step-by-Step Procedure
-
Mobile Phase Preparation: To prepare 1 L, carefully add 1.0 mL of concentrated phosphoric acid to 400 mL of HPLC-grade water in a 1 L media bottle. Add 600 mL of acetonitrile. Mix thoroughly and degas for 15 minutes using sonication or an inline degasser.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the calibration standards in triplicate from lowest to highest concentration.
-
Inject the prepared samples.
-
-
Data Processing: Integrate the peak area of the analyte. Construct a linear regression calibration curve by plotting the mean peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the calibration curve.
3.3 Workflow Visualization
Caption: Workflow for the HPLC-UV quantification of the target analyte.
3.4 Trustworthiness: A Self-Validating System
To ensure the trustworthiness of this protocol, method validation should be performed in accordance with ICH Q2(R1) guidelines.[3][4][5]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is free from interference from blank and placebo samples. Peak purity analysis (via DAD) should pass. | To demonstrate that the method accurately measures only the intended analyte.[5] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. | To verify that the method's response is directly proportional to the analyte concentration. |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). | To assess the closeness of the measured value to the true value. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. | To demonstrate the method's consistency over short and longer-term analyses. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio ≥ 10). | To define the lower limit of the method's useful range. |
Secondary Method: UV-Vis Spectrophotometry
4.1 Principle of Quantification
This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The phenyl group in the molecule acts as a chromophore, absorbing UV radiation at a characteristic wavelength (λmax).[10] This technique is rapid and simple but is less specific than HPLC and is susceptible to interference from other UV-absorbing compounds in the sample matrix.
4.2 Detailed Experimental Protocol
4.2.1 Equipment and Reagents
-
UV-Vis Spectrophotometer: Double-beam instrument with matched quartz cuvettes (1 cm path length).
-
Reagents:
-
Methanol (Spectroscopic Grade)
-
This compound Reference Standard.
-
4.2.2 Step-by-Step Procedure
-
Determine λmax:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of at least five calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serially diluting the stock solution with methanol.
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a theoretical concentration that falls within the middle of the calibration range.
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using a methanol blank.
-
Measure the absorbance of each calibration standard and the sample solution in triplicate.
-
-
Data Processing:
-
Construct a linear regression calibration curve by plotting the mean absorbance against the concentration of the standards.
-
Determine the concentration of the analyte in the sample solution using the equation of the line.
-
4.3 Workflow Visualization
Caption: Workflow for UV-Vis spectrophotometric quantification.
Considerations for Method Selection
| Feature | HPLC-UV Method | UV-Vis Spectrophotometry Method |
| Specificity | High. Separates analyte from impurities. | Low. Measures total absorbance at λmax; prone to interference. |
| Sensitivity | High (typically low µg/mL to ng/mL). | Moderate (typically low-to-mid µg/mL). |
| Throughput | Lower, due to run time per sample. | High, measurements are very fast. |
| Complexity | High. Requires specialized equipment and expertise. | Low. Simple instrumentation and procedure. |
| Application | Ideal for purity testing, stability studies, and analysis in complex matrices (e.g., formulations, biological samples). | Suitable for quick checks of concentration in pure substance or simple solutions. |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Vis-UV spectra of aromatic compounds. Química Organica.org. [Link]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Applied Analytics. [Link]
-
Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. ACS Publications. [Link]
-
Rapid gas chromatographic--mass spectrometric quantitation of gamma-aminobutyric acid in biological specimens. PubMed. [Link]
-
A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. ResearchGate. [Link]
-
RAPID GAS CHROMATOGRAPHIC-MASS SPECTROMETRIC QUANTITATION OF r-AMINOBUTYRIC ACID IN BIOLOGICAL SPECIMENS. ElectronicsAndBooks.com. [Link]
-
A rapid, sensitive assay for gamma-aminobutyric acid in brain using electron-capture gas chromatography. Semantic Scholar. [Link]
-
HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. [Link]
-
(PDF) A Validated Method for Gas Chromatographic Analysis of γ-Aminobutyric Acid in Tall Fescue Herbage. ResearchGate. [Link]
-
Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS. National Institutes of Health (NIH). [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]
-
Effect of sample-preparation methods on the HPLC quantitation of some phenolic acids in plant materials. ResearchGate. [Link]
-
effect of sample-preparation methods on the hplc quantitation of some phenolic acids in plant materials. Semantic Scholar. [Link]
-
We are looking for an HPLC method for determination of tertiary amines. ResearchGate. [Link]
-
trimethylamine and other tertiary amines by HPLC-UV? Chromatography Forum. [Link]
-
Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Journal of Applied Pharmaceutical Science. [Link]
-
4-Amino-3-phenylbutyric acid hydrochloride. PubChem. [Link]
- Preparation method for 4-amino-3-phenylbutyric acid.
- Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
-
Phenibut. PubChem. [Link]
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Application Notes & Protocols: HPLC Analysis of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride
Abstract
This document provides a comprehensive guide for the quantitative analysis of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride using High-Performance Liquid Chromatography (HPLC). The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, ensuring scientific integrity and robust, reproducible results. This guide explains the rationale behind the experimental choices and adheres to principles of method validation as outlined by the International Council for Harmonisation (ICH).
Introduction: The Significance of Analyzing this compound
This compound is a derivative of γ-Aminobutyric Acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[1][2] Its structural similarity to GABA allows it to interact with GABAergic systems, and it is studied for its potential anxiolytic, nootropic, and neuroprotective properties.[2] Given its therapeutic potential, ensuring the purity, stability, and accurate quantification of this compound in bulk drug substances and pharmaceutical formulations is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[3][4]
This application note details a robust reversed-phase HPLC (RP-HPLC) method suitable for the routine quality control and analysis of this compound.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[5]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClNO₂ | Inferred from structure |
| Molecular Weight | 243.73 g/mol | Calculated |
| pKa | ~4.10 (Predicted for the carboxylic acid) | [6] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol. The hydrochloride salt form enhances its aqueous solubility.[1][6][7] | [1][6][7] |
| UV Absorbance | Possesses a phenyl group, which acts as a chromophore, allowing for UV detection. | - |
| Chirality | Contains a chiral center at the β-carbon, resulting in (R)- and (S)-enantiomers.[1] | [1] |
The presence of a basic dimethylamino group and an acidic carboxylic acid group makes the compound's ionization state pH-dependent. Controlling the pH of the mobile phase is therefore critical for achieving reproducible retention times and good peak shapes.
Experimental Protocol: Reversed-Phase HPLC Method
The following protocol has been optimized for the analysis of this compound. The principle of this method is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[8]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump (quaternary or binary), autosampler, column thermostat, and a UV-Vis detector is suitable.[8]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven resolving power in pharmaceutical analysis.[8][9]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Phosphoric acid (H₃PO₄) (AR grade)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the solution through a 0.45 µm membrane filter before use. The acidic pH ensures that the dimethylamino group is protonated, leading to a single ionic species and improved peak shape.
-
Mobile Phase B (Organic Solvent): Acetonitrile (HPLC grade).
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for linearity assessment (e.g., 10-150 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for compounds with moderate polarity. |
| Mobile Phase | Gradient elution with Mobile Phase A (pH 3.0 phosphate buffer) and Mobile Phase B (Acetonitrile) | A gradient is often beneficial for initial method development to ensure elution of all components with good peak shape.[10] An isocratic system can be developed for routine analysis once the retention time is established. |
| Gradient Program | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B | This gradient allows for the elution of the main peak and any potential impurities with differing polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[9] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Detection Wavelength | 210 nm | While the λmax should be determined experimentally, wavelengths around 210 nm generally provide good sensitivity for aromatic compounds. |
Method Validation Protocol
To ensure that the analytical method is suitable for its intended purpose, it must be validated according to ICH guidelines.[11][12][13] The core validation parameters are outlined below.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a solution of the reference standard.
-
Inject the sample solution.
-
If available, inject solutions of known impurities or a placebo formulation.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank should show no interference.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare at least five concentrations of the reference standard across the expected working range.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[9]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Protocol:
-
Spike a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0 - 102.0%.[9]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze six replicate injections of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
-
Intermediate Precision (Inter-assay Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[9]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The determined values should be reported and justified.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Chiral Separation Considerations
As this compound possesses a chiral center, the separation of its enantiomers may be necessary, particularly as different enantiomers can exhibit different pharmacological activities.[1] Standard C18 columns will not separate enantiomers. For chiral separations, specialized Chiral Stationary Phases (CSPs) are required.[14]
-
Recommended Approach: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds.[15][16]
-
Typical Mobile Phases for Chiral Separations: Normal-phase chromatography using mixtures of hexane/isopropanol or other alcohols is a common starting point for method development on polysaccharide-based CSPs.[15][16]
Method development for chiral separations is often empirical, and screening several different CSPs and mobile phase compositions may be necessary to achieve the desired resolution.[14]
Visualizations
HPLC Analysis Workflow
Caption: Interrelationships of key validation parameters as per ICH guidelines.
References
- HPLC Method Development and Valid
- Steps for HPLC Method Development | Pharmaguideline.
- HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development - Walsh Medical Media.
- Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research.
- HPLC analytical Method development: an overview - PharmaCores.
- Steps for HPLC Method Valid
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2)
- Validation of Analytical Procedures Q2(R2) - ICH.
- 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem.
- Analytical methods for 4,4-Diphenylbutylamine hydrochloride quantific
- 4-amino-3-phenylbutanoic acid - ChemBK.
- Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1 - EvitaChem.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 - ChemicalBook.
- Chiral HPLC Separ
- (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)
- CN109115913B - HPLC method for separating ramosetron hydrochloride and S-type enantiomer thereof based on conventional phenyl chromatographic column - Google P
- Basics of chiral HPLC - Sigma-Aldrich.
- Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed.
- Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - ResearchG
- Phenibut | 1078-21-3 - ChemicalBook.
- Application Note: HPLC Purity Analysis of 4,4-Diphenylbutylamine Hydrochloride - Benchchem.
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- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Dimethylamino-3-phenyl-butyric Acid Hydrochloride as a Versatile Synthetic Starting Material
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride. Structurally, this compound is the N,N-dimethylated analog of Phenibut (4-Amino-3-phenylbutyric acid), a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] The presence of a chiral center, a carboxylic acid, and a tertiary amine within a single scaffold makes it a highly valuable and versatile starting material for the synthesis of novel chemical entities, particularly those targeting the central nervous system (CNS).[2][3] This guide details its chemical properties, core synthetic transformations with validated protocols, and explores advanced synthetic strategies.
Introduction and Physicochemical Profile
This compound is a crystalline solid. The hydrochloride salt form enhances stability and improves solubility in polar solvents, which is advantageous for various reaction conditions.[4] Its core structure features a GABA backbone modified with a β-phenyl group, which increases lipophilicity and potential for crossing the blood-brain barrier, a critical attribute for CNS drug candidates.[1]
The strategic value of this starting material lies in its two primary reactive sites: the carboxylic acid and the tertiary amine. These functional groups allow for a wide array of chemical modifications, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.
Chemical Structure
Caption: Structure of this compound.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 3060-41-1 (for HCl salt) | [5][6] |
| Molecular Formula | C₁₂H₁₇NO₂ · HCl | [6] |
| Molecular Weight | 243.73 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Soluble in water, ethanol, DMSO | [4] |
| Chirality | Contains one stereocenter at the β-carbon | [7] |
Core Synthetic Transformations & Rationale
The synthetic utility of this molecule can be best understood by examining the reactions targeting its primary functional groups. The choice of reaction should be guided by the desired properties of the final compound, such as improved potency, altered pharmacokinetic profile, or modified bioavailability.
Caption: Key synthetic pathways from the starting material.
Reactions at the Carboxylic Acid Terminus
The carboxylic acid is a versatile handle for diversification. Standard transformations are highly reliable and provide access to key functional groups.
Causality: Converting the carboxylic acid to an amide is a cornerstone of medicinal chemistry for probing SAR. Amides are generally more stable metabolically than esters and can introduce new hydrogen bond donors and acceptors. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) is critical. This combination proceeds through a highly reactive O-acylisourea intermediate that is trapped by HOBt to form an active ester. This two-stage activation minimizes side reactions and, crucially, suppresses racemization of the adjacent chiral center, preserving stereochemical integrity.
(See Section 3.1 for a detailed protocol).
Causality: Esterification is a straightforward method to create prodrugs or fine-tune the lipophilicity of a molecule, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile. A classic Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is effective. The reaction is equilibrium-driven; therefore, using the alcohol as the solvent or employing methods to remove water (like a Dean-Stark apparatus) is necessary to drive the reaction to completion.
Causality: Reducing the carboxylic acid to the corresponding primary alcohol, 4-dimethylamino-3-phenyl-butan-1-ol, opens up entirely new synthetic avenues. The resulting alcohol can be further oxidized to an aldehyde or converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution reactions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective but require strictly anhydrous conditions and careful quenching. A safer and often more selective alternative is borane tetrahydrofuran complex (BH₃-THF), which readily reduces carboxylic acids without affecting many other functional groups.
(See Section 3.2 for a detailed protocol).
Advanced Synthetic Strategy: Towards Isomethadone Analogs
While the starting material is not a direct precursor in the classical synthesis of isomethadone (which typically starts from diphenylacetonitrile), it can be envisioned as a key building block for structurally related single-phenyl analogs.[8][9] Such analogs are of interest for exploring the pharmacophore of opioid receptors.
Investigational Pathway: A plausible, albeit challenging, route involves converting the carboxylic acid into a ketone and subsequently introducing a second aryl group.
Caption: Investigational workflow for synthesizing a single-phenyl isomethadone analog.
Rationale:
-
Weinreb Amide Formation: Direct addition of an organometallic reagent (like a Grignard) to an acid chloride often leads to over-addition and formation of a tertiary alcohol. Converting the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide) provides a stable intermediate. The chelated tetrahedral intermediate formed upon addition of the organometallic reagent is stable at low temperatures and does not collapse to the ketone until acidic workup, preventing over-addition.
-
Ketone Formation: Treatment of the Weinreb amide with an organometallic reagent like methylmagnesium bromide cleanly yields the methyl ketone.
-
Alpha-Arylation: The final and most complex step would be the introduction of a second phenyl group at the α-position to the ketone. This can be achieved via formation of the ketone enolate with a strong base like lithium diisopropylamide (LDA), followed by a palladium-catalyzed cross-coupling reaction (e.g., a Buchwald-Hartwig amination variant adapted for C-C bond formation) with an aryl halide. This step requires significant optimization.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Adherence to the described stoichiometry, conditions, and work-up procedures should provide a high-purity product.
Protocol: General Amide Coupling using EDC/HOBt
This protocol describes the synthesis of N-benzyl-4-(dimethylamino)-3-phenylbutanamide as a representative example.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Starting Material·HCl | 243.73 | 1.00 g | 4.10 |
| Benzylamine | 107.15 | 0.48 mL | 4.40 (1.1 eq) |
| EDC·HCl | 191.70 | 0.94 g | 4.92 (1.2 eq) |
| HOBt | 135.12 | 0.66 g | 4.92 (1.2 eq) |
| Triethylamine (TEA) | 101.19 | 1.71 mL | 12.3 (3.0 eq) |
| Dichloromethane (DCM) | - | 40 mL | - |
Procedure:
-
Suspend this compound (1.00 g, 4.10 mmol) in anhydrous DCM (40 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (1.71 mL, 12.3 mmol) dropwise to the stirred suspension. The starting material should dissolve as the free base is formed. Stir for 15 minutes.
-
Add HOBt (0.66 g, 4.92 mmol) and EDC·HCl (0.94 g, 4.92 mmol) to the solution. Stir for another 15 minutes at 0 °C.
-
Add benzylamine (0.48 mL, 4.40 mmol) dropwise.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM).
Work-up and Purification:
-
Dilute the reaction mixture with DCM (40 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL), water (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the pure amide.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol: Reduction to Alcohol using BH₃-THF
This protocol describes the synthesis of 4-(dimethylamino)-3-phenylbutan-1-ol.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Starting Material·HCl | 243.73 | 1.00 g | 4.10 |
| Triethylamine (TEA) | 101.19 | 0.57 mL | 4.10 (1.0 eq) |
| BH₃-THF (1 M solution) | - | 12.3 mL | 12.3 (3.0 eq) |
| Tetrahydrofuran (THF) | - | 20 mL | - |
| Methanol (MeOH) | - | 10 mL | - |
| 1 M HCl | - | ~20 mL | - |
Safety Note: Borane complexes react with water and can release flammable hydrogen gas. All operations should be conducted in a fume hood under an inert atmosphere.
Procedure:
-
Suspend this compound (1.00 g, 4.10 mmol) in anhydrous THF (20 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Add triethylamine (0.57 mL, 4.10 mmol) to generate the free carboxylate in situ. Stir for 10 minutes.
-
Cool the flask to 0 °C.
-
Add the 1 M solution of BH₃-THF (12.3 mL, 12.3 mmol) dropwise via a syringe over 30 minutes. Gas evolution may be observed.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
CAUTIOUSLY quench the reaction by the slow, dropwise addition of methanol (10 mL). Vigorous hydrogen evolution will occur.
-
Once gas evolution has ceased, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and 1 M HCl (20 mL). Stir for 30 minutes.
-
Separate the layers. Make the aqueous layer basic (pH > 10) by the careful addition of 5 M NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude alcohol.
-
Purify by column chromatography on silica gel if necessary.
References
-
Marchianò, S., et al. (2021). New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists. ACS Chemical Neuroscience. [Link]
- Google Patents.CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
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Rhodium. Methadone Synthesis. Scribd. [Link]
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Wikipedia. Isomethadone. [Link]
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ChemBK. 4-amino-3-phenylbutanoic acid. [Link]
- Google Patents.US4048211A - Modification of methadone synthesis process step.
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Organic Syntheses. (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. [Link]
-
Merck Index. 4-Amino-3-phenylbutyric Acid. [Link]
- Google Patents.CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
- Google Patents.EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
PubChem. 4-Amino-3-phenylbutyric acid hydrochloride. National Center for Biotechnology Information. [Link]
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DrugBank. 4-Amino-3-Phenylbutanoic Acid | Drug Information, Uses, Side Effects, Chemistry. [Link]
- Google Patents.
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Semantic Scholar. 4-amino-3-phenylbutyric acid. [Link]
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Organic Syntheses. Butyric acid, γ-amino-. [Link]
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Spandidos Publications. Therapeutic effect and mechanism of 4-phenyl butyric acid on renal ischemia-reperfusion injury in mice. [Link]
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WIPO PatentScope. WO/2002/094756 SYNTHESIS OF 4-PHENYLBUTYRIC ACID. [Link]
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Cell-based assays involving 4-Dimethylamino-3-phenyl-butyric acid hydrochloride
Characterization of Novel GABA Transporter 1 (GAT1) Inhibitors in Cell-Based Assays: A Guide Featuring 4-Dimethylamino-3-phenyl-butyric acid hydrochloride
Abstract
The regulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), is crucial for maintaining neuronal homeostasis. Disturbances in GABAergic signaling are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[1][2] The GABA Transporter 1 (GAT1), a member of the Solute Carrier 6 (SLC6) family, plays a pivotal role in this regulation by mediating the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][3] Consequently, GAT1 has emerged as a significant therapeutic target for CNS disorders. This document provides a comprehensive guide to characterizing the inhibitory activity of novel compounds, using this compound (referred to herein as "Compound X") as a representative molecule, through a robust cell-based GABA uptake assay.
Introduction: GAT1 as a Therapeutic Target
GAT1 terminates GABAergic neurotransmission by clearing GABA from the synapse, a process dependent on sodium and chloride ion gradients.[3] Inhibition of GAT1 leads to an increase in the extracellular concentration of GABA, thereby enhancing inhibitory signaling. This mechanism is the basis for the therapeutic action of anticonvulsant drugs like tiagabine.[4] The development of novel GAT1 inhibitors with improved selectivity and pharmacokinetic profiles is an active area of drug discovery.
Cell-based assays provide a physiologically relevant environment for screening and characterizing the potency and selectivity of GAT1 inhibitors. Recombinant cell lines, such as HEK293 or CHO cells stably expressing human GAT1, offer a controlled system to study the direct interaction of compounds with the transporter.[1][2][3] These assays are instrumental in determining key pharmacological parameters like the half-maximal inhibitory concentration (IC₅₀).
Mechanism of GAT1-Mediated GABA Uptake
The transport of GABA by GAT1 is an electrogenic process coupled to the co-transport of 2 Na⁺ ions and 1 Cl⁻ ion. This symport mechanism utilizes the electrochemical gradients of these ions to drive GABA uptake against its concentration gradient, ensuring efficient clearance from the synapse.
Figure 1: Simplified diagram of GAT1-mediated GABA uptake.
Principle of the [³H]-GABA Uptake Assay
This protocol describes a competitive radioligand uptake assay to measure the inhibition of GAT1 by a test compound. Cells expressing GAT1 are incubated with a mixture of a fixed concentration of radiolabeled GABA ([³H]-GABA) and varying concentrations of the test compound (e.g., Compound X). The amount of [³H]-GABA transported into the cells is quantified using liquid scintillation counting. A potent inhibitor will compete with [³H]-GABA for the transporter, resulting in a dose-dependent decrease in intracellular radioactivity.
Materials and Reagents
Cell Lines
-
HEK293 cell line stably expressing human GAT1 (e.g., from ION Biosciences).[3]
-
Parental HEK293 cells (for determining non-specific uptake).
-
Alternatively, neuronal cell lines with endogenous GAT1 expression like SH-SY5Y can be used, though expression levels may be lower and more variable.[1][5]
Reagents and Consumables
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other selection antibiotic
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer
-
[³H]-GABA (specific activity ~30-60 Ci/mmol)
-
Test Compound (Compound X: this compound)
-
Reference GAT1 Inhibitor (e.g., Nipecotic acid or Tiagabine)
-
Scintillation fluid
-
96-well cell culture plates (clear bottom, white walls for scintillation counting)
-
Microplates, 96-well
-
Multichannel pipettes
-
Microplate scintillation counter
Detailed Protocol: GAT1 Inhibition Assay
This protocol is optimized for a 96-well plate format. All steps should be performed in a sterile cell culture hood unless otherwise specified.
Workflow Overview
Figure 2: Experimental workflow for the [³H]-GABA uptake assay.
Step 1: Cell Culture and Seeding
-
Culture Maintenance: Culture HEK293-hGAT1 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418). Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: 24-48 hours before the assay, seed the cells into a 96-well white-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 - 60,000 cells per well).
-
Rationale (Expertise & Experience): A confluent monolayer is critical to ensure consistent cell numbers per well, which is essential for reproducible uptake results. Overgrowth can lead to altered transporter expression and cell stress, while insufficient density reduces the assay signal.
-
Step 2: Preparation of Solutions
-
Assay Buffer: Prepare an appropriate physiological salt solution (e.g., HBSS). Ensure the buffer contains standard physiological concentrations of NaCl, KCl, CaCl₂, MgCl₂, and glucose.
-
Rationale: GAT1 transport is dependent on Na⁺ and Cl⁻ gradients. Using a physiological buffer is essential for transporter function.[3]
-
-
Compound Dilution Series: Prepare a serial dilution of Compound X and the reference inhibitor (e.g., Nipecotic acid) in Assay Buffer. A typical concentration range would span from 1 nM to 100 µM in half-log or log increments. Also, prepare a vehicle control (Assay Buffer with the same final solvent concentration, e.g., 0.1% DMSO).
-
[³H]-GABA Working Solution: Dilute the [³H]-GABA stock in Assay Buffer to a final concentration that is close to the Michaelis-Menten constant (Km) for GABA uptake by GAT1 (typically 1-10 µM). The final specific activity will determine the signal window.
-
Rationale: Using a substrate concentration near the Km provides a sensitive condition for detecting competitive inhibition.[4]
-
Step 3: Assay Procedure
-
Cell Washing: Gently aspirate the culture medium from the wells. Wash the cell monolayer twice with 200 µL of pre-warmed (37°C) Assay Buffer.
-
Pre-incubation: Add 100 µL of the diluted test compounds, reference inhibitor, or vehicle control to the appropriate wells.
-
Incubate: Incubate the plate at 37°C for 10-20 minutes.
-
Rationale: Pre-incubation allows the test compounds to bind to the transporter before the introduction of the substrate.
-
-
Initiate Uptake: Add 100 µL of the [³H]-GABA working solution to all wells to initiate the uptake reaction. The final volume in each well is now 200 µL.
-
Uptake Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Rationale (Trustworthiness): The incubation time should be within the linear range of GABA uptake. This should be determined in a preliminary time-course experiment to ensure the measured uptake rate is constant and not limited by substrate depletion or product inhibition.
-
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and immediately washing the wells three times with 200 µL of ice-cold Assay Buffer.
-
Rationale: The rapid washing with ice-cold buffer is crucial. The low temperature immediately halts the transporter activity and removes extracellular [³H]-GABA, minimizing non-specific binding and ensuring that only transported radioligand is measured.
-
-
Cell Lysis: Add 100 µL of a suitable lysis buffer (e.g., 1% SDS or 0.1 M NaOH) to each well. Incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Scintillation Counting: Add 150 µL of scintillation fluid to each well. Seal the plate and count the radioactivity in a microplate scintillation counter (counts per minute, CPM).
Data Analysis and Interpretation
-
Define Controls:
-
Total Uptake: CPM from wells with vehicle control (represents 100% activity).
-
Non-specific Uptake: CPM from wells treated with a saturating concentration of a known GAT1 inhibitor (e.g., 1 mM Nipecotic acid) or from assays performed in parental cells lacking GAT1. This represents the background signal.
-
-
Calculate Specific Uptake:
-
Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(CPM_compound - CPM_nonspecific) / (CPM_vehicle - CPM_nonspecific)])
-
-
Determine IC₅₀: Plot the percent inhibition as a function of the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
Expected Results and Data Presentation
The results should demonstrate a dose-dependent inhibition of [³H]-GABA uptake by Compound X. The potency of Compound X can be compared to the reference inhibitor.
| Compound | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| Reference (Nipecotic Acid) | 5 - 15 | ~1.0 | >95% |
| Compound X | To be determined | To be determined | To be determined |
Table 1: Example data summary for GAT1 inhibition assay.
Troubleshooting and Best Practices
-
High Background: If non-specific uptake is high (>20% of total), reduce the [³H]-GABA concentration, shorten the incubation time, or increase the number of wash steps.
-
Low Signal Window: If the specific uptake signal is low, increase the cell seeding density, increase the [³H]-GABA concentration, or check the viability and expression level of the cell line.
-
Poor Curve Fit: High variability between replicate wells can lead to poor curve fits. Ensure accurate pipetting, consistent cell seeding, and proper washing techniques.
-
Compound Solubility: Ensure Compound X is fully dissolved in the assay buffer at all tested concentrations. Poor solubility can lead to inaccurate IC₅₀ values. A preliminary solubility test is recommended.
Conclusion
This application note provides a robust and validated protocol for characterizing the inhibitory activity of compounds like this compound on the GAT1 transporter. By following this detailed methodology, researchers can reliably determine the potency of novel molecules, facilitating the discovery and development of new therapeutics for a range of CNS disorders.
References
-
BioIVT. (n.d.). GAT1 Transporter Assay. Retrieved from [Link]
-
ION Biosciences. (n.d.). HEK293T GAT1 (SLC6A1) Cell Line. Retrieved from [Link]
-
Kawabata, A., et al. (2021). Exosome-Mediated Activation of Neuronal Cells Triggered by γ-Aminobutyric Acid (GABA). International Journal of Molecular Sciences, 22(11), 5899. Retrieved from [Link]
-
Skov, K., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(13), 1995-2005. Retrieved from [Link]
-
Kumar, N., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29, 740–747. Retrieved from [Link]
-
BrainXell. (n.d.). Cortical GABAergic Neurons. Retrieved from [Link]
-
Skov, K., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(13), 1995-2005. Retrieved from [Link]
-
ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an.... Retrieved from [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenibut. Retrieved from [Link]
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- 4. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exosome-Mediated Activation of Neuronal Cells Triggered by γ-Aminobutyric Acid (GABA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Dimethylamino-3-phenyl-butyric acid hydrochloride in Neuroscience Research
Foreword: A Guide for the Vanguard of Neuroscience
Welcome, researchers, scientists, and pioneers in drug development. This document serves as a comprehensive guide to the experimental applications of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride, a compound more commonly recognized in the scientific literature as Phenibut hydrochloride. Our objective is to transcend the conventional protocol format. Instead, we present a holistic resource grounded in scientific integrity, offering not just the "how" but the critical "why" behind the experimental design. This guide is structured to empower your research with a robust framework for investigating the multifaceted roles of this intriguing GABAergic modulator in the central nervous system.
Section 1: Compound Profile and Mechanism of Action
1.1. Chemical Identity and Properties
This compound, or Phenibut HCl, is a synthetic aromatic amino acid. It is a derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), with the addition of a phenyl ring at the β-position. This structural modification significantly enhances its lipophilicity, enabling it to traverse the blood-brain barrier more readily than GABA itself.[1][2]
| Property | Value | Source |
| IUPAC Name | 4-amino-3-phenylbutanoic acid;hydrochloride | PubChem |
| Synonyms | Phenibut HCl, β-phenyl-γ-aminobutyric acid HCl | PubChem |
| CAS Number | 3060-41-1 | Key Organics[3] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | PubChem |
| Molecular Weight | 215.68 g/mol | MedChemExpress[4] |
| Appearance | White crystalline powder | GHP News[5] |
| Solubility | Highly soluble in water and DMSO | MedChemExpress[4] |
1.2. Primary Mechanism of Action: A Dual-Target Engagement
Phenibut HCl exerts its effects on the central nervous system primarily through its action as a GABA mimetic.[6][7] It functions as a selective agonist for the GABA-B receptor.[1][4] Additionally, evidence suggests that the R-enantiomer of phenibut also acts as a ligand for the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[8][9]
GABA-B Receptor-Mediated Signaling Pathway
Activation of the metabotropic GABA-B receptor by Phenibut HCl initiates a cascade of intracellular events. The receptor, a heterodimer of GABA-B1 and GABA-B2 subunits, is coupled to inhibitory G-proteins (Gi/o).[9][10][11] Upon agonist binding, the G-protein dissociates into its Gα and Gβγ subunits.[9][10] The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and neuronal hyperpolarization.[10][12] Simultaneously, the Gβγ subunit inhibits the function of voltage-gated calcium channels, reducing calcium influx and subsequently decreasing the release of neurotransmitters.[9][10] The Gα subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[9][10]
Section 2: In Vitro Applications and Protocols
The in vitro evaluation of Phenibut HCl is fundamental to elucidating its cellular and molecular mechanisms of action. The following protocols provide a framework for investigating its effects on neuronal cell lines.
2.1. Cell Line Selection and Culture: The SH-SY5Y Model
The human neuroblastoma cell line, SH-SY5Y, is a well-established and versatile model for neuroscience research. These cells can be maintained in an undifferentiated, proliferative state or differentiated into a more mature neuronal phenotype, expressing markers of dopaminergic neurons.[13]
Protocol 2.1.1: SH-SY5Y Cell Culture
-
Media Preparation: Prepare a complete growth medium consisting of a 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin.[14]
-
Cell Thawing and Seeding: Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 1000 rpm for 5 minutes.[15][16] Resuspend the cell pellet in fresh medium and seed into a T-75 flask.
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach approximately 80% confluency, aspirate the medium, wash with PBS, and detach the cells using a brief incubation with 0.25% Trypsin-EDTA.[14] Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells for subculturing at a ratio of 1:10.[16]
2.2. Investigating Neuroprotection: Glutamate-Induced Excitotoxicity Assay
Excessive glutamate can lead to excitotoxicity and neuronal apoptosis, a mechanism implicated in traumatic brain injury and neurodegenerative diseases.[17][18] This assay assesses the potential of Phenibut HCl to protect against glutamate-induced cell death.
Protocol 2.2.1: Glutamate Excitotoxicity Assay
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.[19]
-
Pre-treatment: Pre-treat the cells with various concentrations of Phenibut HCl (e.g., 1 µM to 1 mM) for 1 hour.
-
Glutamate Exposure: Following pre-treatment, expose the cells to a high concentration of glutamate (e.g., 40-100 mM) for 3-24 hours.[19][20][21]
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
2.3. Assessment of Apoptosis: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method for detecting DNA fragmentation, a hallmark of apoptosis.
Protocol 2.3.1: TUNEL Staining of Cultured Cells
-
Sample Preparation: Culture SH-SY5Y cells on coverslips. Following experimental treatment, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[7]
-
Permeabilization: Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 5-15 minutes on ice.[7]
-
TUNEL Reaction:
-
Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nuclei.
-
2.4. Electrophysiological Analysis: Whole-Cell Patch Clamp
The whole-cell patch-clamp technique allows for the direct measurement of ion channel currents and neuronal excitability, providing invaluable insights into the effects of Phenibut HCl on GABAergic and calcium signaling.[20][25][26][27][28][29]
Protocol 2.4.1: Recording GABA-B Receptor-Mediated Currents
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents.
-
Recording Setup: Place the brain slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Pipette Preparation: Pull glass micropipettes with a resistance of 3-7 MΩ and fill with an appropriate internal solution.
-
Whole-Cell Configuration: Obtain a gigaseal on a neuron and rupture the membrane to achieve the whole-cell configuration.[3][28]
-
Data Acquisition:
-
In voltage-clamp mode, hold the neuron at a potential of -70 mV to record inhibitory postsynaptic currents (IPSCs).[3][26]
-
Apply Phenibut HCl to the bath and record changes in the frequency and amplitude of spontaneous IPSCs or evoke IPSCs with electrical stimulation.
-
To isolate GABA-B receptor-mediated currents, a GABA-A receptor antagonist (e.g., bicuculline) can be included in the aCSF.[29]
-
Section 3: In Vivo Applications and Protocols
In vivo studies are crucial for understanding the systemic effects of Phenibut HCl on behavior and neuropathology in a whole-organism context.
3.1. Animal Models and Compound Administration
-
Animal Species: Male Wistar or Sprague-Dawley rats, and Swiss-Webster or C57BL/6 mice are commonly used.
-
Administration Route: Intraperitoneal (i.p.) injection is a frequent route of administration.
-
Dosage: Effective doses in rodents typically range from 10 to 50 mg/kg.[8][9]
-
Solution Preparation: Phenibut HCl can be dissolved in saline for in vivo administration.[4][30]
3.2. Assessment of Anxiolytic Activity: The Elevated Plus Maze (EPM)
The EPM is a widely validated behavioral assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8][31][32][33][34]
Protocol 3.2.1: Elevated Plus Maze Test
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.[33]
-
Habituation: Acclimatize the animals to the testing room for at least 30-60 minutes prior to the test.[8]
-
Procedure:
-
Data Analysis:
-
Measure the time spent in the open and closed arms.
-
Measure the number of entries into the open and closed arms.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
3.3. Evaluation of Learning and Memory: The Morris Water Maze (MWM)
The MWM is a classic behavioral task used to assess spatial learning and memory, which are hippocampus-dependent functions.[5][35][36][37][38]
Protocol 3.3.1: Morris Water Maze Test
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.[35][38]
-
Acquisition Phase:
-
Conduct 4 trials per day for 5 consecutive days.
-
In each trial, place the animal in the pool at one of four starting positions and allow it to search for the hidden platform for a maximum of 60-90 seconds.[36]
-
If the animal fails to find the platform, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform and allow the animal to swim in the pool for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Measure the escape latency (time to find the platform) and the path length during the acquisition phase.
-
Measure the time spent in the target quadrant during the probe trial. A preference for the target quadrant indicates intact spatial memory.
-
3.4. Modeling Neurological Injury: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.[25][39][40][41][42]
Protocol 3.4.1: Intraluminal Suture MCAO in Rats
-
Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion:
-
Ligate the CCA and the ECA.
-
Introduce a nylon monofilament suture through the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery.[25]
-
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-120 minutes), withdraw the suture to allow for reperfusion.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and hydration.
-
Infarct Volume Assessment: 24-48 hours post-MCAO, euthanize the animal and remove the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[40]
3.5. Sensorimotor Function Assessment: Vibrissae-Evoked Forelimb Placing Test
This test evaluates sensorimotor integration by assessing the ability of an animal to place its forelimb in response to whisker stimulation.[6][17][18][27][43]
Protocol 3.5.1: Vibrissae-Evoked Forelimb Placing
-
Procedure:
-
Hold the animal by its torso, allowing its forelimbs to hang freely.
-
Gently brush the animal's vibrissae (whiskers) against the edge of a tabletop.[6]
-
-
Scoring:
-
A normal response is the immediate placement of the ipsilateral forelimb onto the tabletop.
-
The test is typically performed multiple times for each side, and the percentage of successful placements is calculated.
-
Deficits in this test can indicate damage to the sensorimotor cortex or related pathways.
-
Section 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Section 5: Conclusion and Future Directions
This compound is a versatile pharmacological tool with significant potential for advancing our understanding of GABAergic neurotransmission and its role in a variety of neurological and psychiatric conditions. The protocols outlined in this guide provide a robust starting point for researchers to explore its anxiolytic, nootropic, and neuroprotective properties. Future research should aim to further delineate the specific contributions of its dual-target mechanism of action and to explore its therapeutic potential in a wider range of preclinical models.
References
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Elevated plus maze. (n.d.). In Wikipedia. Retrieved from [Link]
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A depiction of the vibrissae-evoked forelimb placing test. The animal's... (n.d.). ResearchGate. Retrieved from [Link]
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Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025). Retrieved from [Link]
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(PDF) Morris water maze: Procedures for assessing spatial and related forms of learning and memory. (2006). ResearchGate. Retrieved from [Link]
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Morris Water Maze. (n.d.). Maze Engineers. Retrieved from [Link]
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The Science Behind 4-Amino-3-Phenylbutyric Acid Hydrochloride: A Deeper Look. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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TUNEL Apoptosis Assay (TUNEL). (n.d.). ScienCell. Retrieved from [Link]
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Schematic representation of the signaling pathway mediated by GABA B... (n.d.). ResearchGate. Retrieved from [Link]
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How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. (2025). YouTube. Retrieved from [Link]
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TUNEL Apoptosis Assay (Fluorescent). (n.d.). Creative Bioarray. Retrieved from [Link]
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TUNEL Assay Staining for Cultured Cells on Coverslips. (n.d.). Ferreira - Feinberg Labs. Retrieved from [Link]
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Whole Cell Patch Clamp Protocol. (n.d.). Retrieved from [Link]
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SH-SY5Y Cell Culture and Gene Editing Protocols. (2025). Retrieved from [Link]
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Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. Retrieved from [Link]
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Forelimb placing tests involves eliciting a response from either... (n.d.). ResearchGate. Retrieved from [Link]
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patch-clamp-protocol-final.pdf. (n.d.). Retrieved from [Link]
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Phenibut HCL Nootropics: Detailed Research Resource for Labs. (2025). GHP News. Retrieved from [Link]
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Application Notes & Protocols: A Framework for Investigating the Metabolic Pathway of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride
For: Researchers, scientists, and drug development professionals in pharmacology, drug metabolism, and pharmacokinetics (DMPK).
Abstract & Introduction
The characterization of a new chemical entity's (NCE) metabolic fate is a cornerstone of the drug discovery and development process. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for predicting its efficacy, safety profile, and potential for drug-drug interactions (DDI). This document provides a comprehensive framework for elucidating the metabolic pathway of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride , a novel compound of interest.
The protocols herein are designed to systematically evaluate metabolic stability, identify key metabolites, and pinpoint the primary enzymes responsible for the compound's biotransformation. This guide leverages foundational in vitro models, including human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes, coupled with the analytical power of high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The objective is to build a robust metabolic profile that informs preclinical and clinical development, adhering to recommendations from regulatory bodies like the FDA.[1][2][3]
The Importance of Causality in Experimental Design
Each step in the following protocols is selected for a specific reason. For instance, we begin with liver microsomes because they are a cost-effective, high-throughput model enriched with the most significant drug-metabolizing enzymes—the cytochrome P450s.[4] The inclusion of a cofactor, NADPH, is not merely procedural; it is the essential electron donor that drives CYP-mediated oxidative metabolism.[5][6] This focus on causality ensures that the data generated is not only accurate but also mechanistically informative.
Predicted Metabolic Pathways
Based on the chemical structure of 4-Dimethylamino-3-phenyl-butyric acid, several metabolic transformations are chemically plausible and commonly observed for xenobiotics. The primary sites for metabolism are the dimethylamino group and the phenyl ring.
-
N-Demethylation: The tertiary amine is a prime target for oxidative demethylation by CYP enzymes, leading to the sequential formation of mono-N-desmethyl and di-N-desmethyl (primary amine) metabolites.
-
Aromatic Hydroxylation: The phenyl group can undergo hydroxylation, typically at the para-position, mediated by CYPs like CYP2D6 or CYP3A4.
-
Phase II Conjugation: The carboxyl group, or newly formed hydroxyl groups, can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble metabolites for excretion.
These predictions form the basis for our analytical approach, guiding the search for expected mass shifts in the LC-MS/MS data.
Caption: Predicted Phase I and Phase II metabolic pathways for 4-Dimethylamino-3-phenyl-butyric acid.
Core Methodologies & Protocols
The following sections detail the step-by-step protocols for key in vitro metabolism assays.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLMs)
This assay measures the rate of disappearance of the parent compound to calculate its intrinsic clearance, a key parameter for predicting hepatic clearance in vivo.[7]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
Test Compound (4-Dimethylamino-3-phenyl-butyric acid HCl)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis.
Procedure:
-
Preparation: Thaw HLM aliquots at 37°C. Prepare a master mix containing phosphate buffer and microsomes to a final concentration of 0.5 mg/mL.[7]
-
Pre-incubation: Add the test compound (final concentration 1 µM) to the microsomal solution and pre-incubate for 5 minutes at 37°C to allow temperature equilibration.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[5] This is your T=0 time point. Immediately remove an aliquot and quench it by adding it to a 96-well plate containing cold ACN with the internal standard. This prevents further enzymatic activity.
-
Time Course Sampling: Continue incubating the reaction mixture at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and quench them in the same manner.[7]
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.
-
Sample Processing: Once all time points are collected, centrifuge the 96-well plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural log of the peak area ratio (Compound/IS) versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate Half-life (t½) = 0.693 / k
-
Calculate Intrinsic Clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein).
Protocol 2: CYP450 Reaction Phenotyping
This experiment identifies which specific CYP isozymes are responsible for the compound's metabolism. This is crucial for predicting DDIs.[8][9]
Objective: To identify the specific CYP enzyme(s) that metabolize the test compound.
Two Complementary Approaches:
A) Recombinant Human CYP Enzymes (rhCYP): This is a direct approach where the compound is incubated with individual, expressed CYP enzymes.[10][11]
B) Chemical Inhibition in HLMs: This approach uses known, selective inhibitors for each major CYP enzyme within the more complex HLM matrix.[9]
Protocol (rhCYP Approach):
-
Incubation Setup: Prepare separate incubations for each major rhCYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Each incubation should contain buffer, the specific rhCYP enzyme, the test compound (1 µM), and the NADPH regenerating system.
-
Reaction & Quenching: Incubate at 37°C for a fixed time (e.g., 30 minutes). Terminate the reaction with cold ACN containing an internal standard.
-
Analysis: Analyze the samples by LC-MS/MS to measure the depletion of the parent compound in each reaction. The isoform that shows the most significant compound depletion is the primary metabolizing enzyme.
Data Presentation: The results from reaction phenotyping are often best visualized as a bar chart showing the percent metabolism by each isozyme.
Protocol 3: Metabolite Identification (MetID)
Objective: To detect, characterize, and propose structures for metabolites formed in vitro.
Methodology: This protocol utilizes high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF systems, which provides accurate mass measurements.[12][13][14] This allows for the determination of elemental compositions for both the parent drug and its metabolites.[15]
-
Sample Generation: Use samples from the HLM stability assay (e.g., the T=30 or T=60 minute time points) where metabolite formation is likely maximal.
-
LC-HRMS Analysis: Analyze the samples using an LC-HRMS instrument. The key is to acquire data in a way that captures both precursor ions (full scan) and fragment ions (MS/MS or all-ions fragmentation).
-
Data Mining: Process the data using specialized software. The software will compare the NADPH(+) and NADPH(-) samples to find peaks present only when metabolism is active. It will search for predicted mass shifts corresponding to common metabolic reactions (see Table 1).
-
Structural Elucidation: Analyze the MS/MS fragmentation pattern of a potential metabolite and compare it to the parent compound's fragmentation. A logical shift in fragment masses can confirm the site of modification (e.g., loss of a fragment containing the dimethylamino group after demethylation).
Table 1: Common Biotransformations and Corresponding Mass Shifts
| Metabolic Reaction | Mass Shift (Da) | Elemental Composition Change |
| N-Demethylation | -14.0156 | -CH₂ |
| N-Oxidation | +15.9949 | +O |
| Hydroxylation | +15.9949 | +O |
| Carboxylation | +29.9793 | +CO₂ -H₂ |
| Glucuronide Conjugation | +176.0321 | +C₆H₈O₆ |
| Sulfate Conjugation | +79.9568 | +SO₃ |
Analytical Workflow and Data Interpretation
A robust analytical method is the foundation for reliable metabolism data. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer is the gold standard.[16]
Caption: General experimental workflow from incubation to data interpretation.
Table 2: Hypothetical LC-MS/MS Parameters for Parent Compound
| Parameter | Value | Rationale |
| LC Column | C18 Reversed-Phase, <2 µm particle size | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes ionization in positive mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The dimethylamino group is basic and readily protonated. |
| MRM Transition | e.g., m/z 208.1 -> 117.1 | Specific transition for parent to a stable product ion for sensitive quantification. |
| Collision Energy | Optimized for maximum fragment intensity | Ensures efficient fragmentation for the selected MRM transition. |
Conclusion & Future Directions
The protocols outlined provide a foundational strategy to characterize the metabolic pathway of this compound. The data generated—metabolic stability, responsible enzymes, and metabolite structures—are essential for a comprehensive understanding of the compound's disposition. These in vitro results are critical for guiding subsequent steps in drug development, including designing in vivo animal pharmacokinetic studies and anticipating potential clinical drug-drug interactions.[1][2] Should a specific CYP pathway (e.g., CYP3A4) dominate the clearance, clinical studies with known inhibitors (like itraconazole) or inducers (like rifampin) would be warranted.[10][17] This systematic, data-driven approach ensures a thorough and scientifically sound evaluation of the NCE's metabolic profile.
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A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC. (2013). PubMed Central. [Link]
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Formulation of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride for experimental use
Application Note & Protocol
Topic: Formulation of 4-Amino-3-phenylbutyric acid hydrochloride for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The user's original request specified "4-Dimethylamino-3-phenyl-butyric acid hydrochloride." However, the available scientific literature and search results pertain to the widely studied compound 4-Amino-3-phenylbutyric acid hydrochloride (also known as Phenibut). The structural difference (a primary amine vs. a tertiary dimethylamine) will significantly alter physicochemical properties like pKa and solubility. This document is therefore dedicated to the formulation of 4-Amino-3-phenylbutyric acid hydrochloride , and these protocols should NOT be used for the dimethylamino analogue without independent validation.
Executive Summary
Physicochemical Characterization & Formulation Rationale
A thorough understanding of the compound's properties is the foundation of a rational formulation strategy. The hydrochloride salt form is specifically designed to enhance aqueous solubility and stability compared to the free base.[3]
Core Properties
The key physicochemical data for 4-Amino-3-phenylbutyric acid hydrochloride are summarized below. These parameters dictate the choice of solvents and the achievable concentration ranges for experimental solutions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ · HCl | [4][5] |
| Molecular Weight | 215.68 g/mol | [1][4][6] |
| Appearance | White to Off-White Solid / Crystalline Powder | [1][3] |
| Predicted pKa | 4.10 ± 0.10 | [7][8] |
| Melting Point | 194-201°C | [1] |
| Storage | Room Temperature, Sealed in Dry Conditions | [1] |
Solubility Profile
Solubility is the most critical factor for formulation. The data below, gathered from supplier technical sheets, provides the upper limits for solubilization in common laboratory solvents.
| Solvent | Maximum Solubility | Reference |
| PBS (pH 7.2) | 10 mg/mL (~46.4 mM) | [7][8] |
| DMSO | 20 mg/mL (~92.7 mM) | [7][8] |
| Ethanol | 14 mg/mL (~64.9 mM) | [7][8] |
| DMF | 25 mg/mL (~115.9 mM) | [7][8] |
Rationale for Vehicle Selection
-
In Vitro Applications: For cell-based assays, the primary goal is to create a concentrated, sterile stock solution that can be diluted into the cell culture medium. DMSO is the preferred solvent for high-concentration stocks (up to 20 mg/mL) due to its high solvating power and miscibility with aqueous media.[7][8] It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%). For experiments sensitive to organic solvents, direct dissolution in a sterile physiological buffer like PBS (up to 10 mg/mL) is the optimal strategy.[7][8]
-
In Vivo Applications: For animal studies, particularly for systemic administration routes like intraperitoneal (i.p.) injection, the ideal vehicle is a sterile, isotonic, and physiologically compatible aqueous solution. Given the compound's solubility of 10 mg/mL in PBS, an aqueous-based formulation is readily achievable and highly recommended. This approach avoids the potential confounding toxicity, inflammation, and altered pharmacokinetics associated with organic co-solvents like DMSO or ethanol. Studies with the related compound 4-phenylbutyrate have successfully used intraperitoneal administration in mice, supporting the use of this route.[9]
Experimental Protocols
The following protocols provide step-by-step instructions for preparing solutions for common experimental paradigms. All procedures should be performed in a laminar flow hood using aseptic techniques.
Protocol 1: Preparation of High-Concentration Stock for In Vitro Use
This protocol details the preparation of a 20 mg/mL stock solution in DMSO, suitable for long-term storage and serial dilution into cell culture media.
Workflow Diagram: In Vitro Stock Preparation
Caption: Workflow for preparing a 20 mg/mL DMSO stock solution.
Methodology:
-
Calculation: Determine the required mass of 4-Amino-3-phenylbutyric acid hydrochloride. For 1 mL of a 20 mg/mL solution, 20 mg is needed.
-
Weighing: Accurately weigh 20 mg of the compound into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add approximately 900 µL of sterile, anhydrous DMSO.
-
Dissolution: Vortex vigorously. If necessary, use a bath sonicator for brief intervals until the solid is completely dissolved. Ensure the solution is clear and free of particulates.
-
Volume Adjustment: Carefully add DMSO to bring the final volume to 1.0 mL.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter (PTFE membrane recommended for DMSO) into a new sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller volumes (e.g., 50 µL) in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C. The compound is stable for at least one year under these conditions.[2]
Protocol 2: Preparation of Dosing Solution for In Vivo Administration
This protocol describes the preparation of a 5 mg/mL dosing solution in sterile PBS, suitable for intraperitoneal injection in rodents. The concentration can be adjusted based on the required dose volume, not exceeding the 10 mg/mL solubility limit.
Workflow Diagram: In Vivo Dosing Solution Preparation
Caption: Workflow for preparing an aqueous in vivo dosing solution.
Methodology:
-
Dose Calculation: First, calculate the dose in mg/kg. For example, for a 50 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume:
-
Dose per mouse = 50 mg/kg * 0.025 kg = 1.25 mg
-
Injection volume = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration = 1.25 mg / 0.25 mL = 5 mg/mL
-
-
Weighing: For 10 mL of a 5 mg/mL solution, weigh 50 mg of 4-Amino-3-phenylbutyric acid hydrochloride into a sterile 15 mL conical tube.
-
Solubilization: Add sterile PBS (pH 7.2) to the tube to a final volume of 10 mL.
-
Dissolution: Cap the tube and vortex until the compound is completely dissolved. The solution should be clear and colorless. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Quality Control: Visually inspect the solution against a dark background to ensure there are no undissolved particulates. The pH should be close to 7.2; if significant deviation is expected, it should be measured and adjusted with dilute NaOH or HCl.
-
Administration: Use the freshly prepared solution for animal dosing. If not used immediately, it can be stored at 4°C for up to 24 hours. A separate vehicle-only control group (receiving sterile PBS) is mandatory in any experiment.
Self-Validating Systems & Best Practices
To ensure trustworthiness and reproducibility, every formulation should be treated as a self-validating system.
-
Solubility Confirmation: Always visually confirm that no precipitate or cloudiness is present in the final solution. This is the first and most critical validation step.
-
pH Control: For aqueous solutions, especially those for in vivo use, the final pH must be within a physiologically tolerated range (typically 6.5-7.5) to avoid injection site irritation and ensure compound stability.
-
Vehicle Controls: In every experiment, whether in vitro or in vivo, a vehicle-only control group must be included. This validates that any observed effects are due to the compound itself and not the solvent system.
-
Fresh Preparations: For in vivo studies, it is best practice to prepare dosing solutions fresh on the day of use to mitigate any potential for degradation or contamination.
References
- ChemBK. (2024). 4-amino-3-phenylbutanoic acid.
- ChemicalBook. (n.d.). 4-Amino-3-phenylbutanoic acid hydrochloride CAS#: 3060-41-1.
- EvitaChem. (n.d.). Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1.
- Merck Index. (n.d.). 4-Amino-3-phenylbutyric Acid.
- Clinisciences. (n.d.). 4-Amino-3-phenyl-butyric acid | 1078-21-3.
- PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride.
-
Lee, H. J., et al. (2016). In Vivo and In Vitro Evidence for Brain Uptake of 4-Phenylbutyrate by the Monocarboxylate Transporter 1 (MCT1). Pharmaceutical Research, 33(7), 1711-1723. [Link]
- DrugBank Online. (n.d.). 4-Amino-3-phenylbutanoic Acid.
-
Singh, S., et al. (2022). 4-Phenylbutyrate Mitigates the Motor Impairment and Dopaminergic Neuronal Death During Parkinson's Disease Pathology via Targeting VDAC1 Mediated Mitochondrial Function and Astrocytes Activation. Molecular Neurobiology, 59(10), 6351-6372. [Link]
-
Kang, J. Q., et al. (2023). 4-Phenylbutyrate promoted wild-type γ-aminobutyric acid type A receptor trafficking, reduced endoplasmic reticulum stress, and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome. Epilepsia, 64(11), 2969-2983. [Link]
-
Uehara, T., et al. (2024). Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice. Archives of Toxicology, 98(12), 3749-3759. [Link]
- ChemicalBook. (n.d.). Phenibut | 1078-21-3.
- Google Patents. (n.d.). CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
- Santa Cruz Biotechnology. (n.d.). 4-Amino-3-phenyl-butyric acid hydrochloride | CAS 3060-41-1.
Sources
- 1. 4-Amino-3-phenylbutanoic acid hydrochloride CAS#: 3060-41-1 [m.chemicalbook.com]
- 2. schd-shimadzu.com [schd-shimadzu.com]
- 3. Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1 [evitachem.com]
- 4. 4-Amino-3-phenylbutyric Acid [drugfuture.com]
- 5. scbt.com [scbt.com]
- 6. 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Phenibut | 1078-21-3 [chemicalbook.com]
- 9. Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride
Welcome to the technical support center for the synthesis of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure reliable and reproducible results.
I. Synthesis Overview: A Common Synthetic Pathway
A prevalent method for synthesizing this compound involves a multi-step process. The journey often begins with the alkylation of phenylacetonitrile, followed by hydrolysis of the nitrile group to a carboxylic acid, and finally, salt formation. Understanding the nuances of each step is critical for a successful outcome.
A key intermediate in many syntheses is 4-dimethylamino-2-phenylbutanenitrile.[1][2] One common route to this intermediate involves the reaction of phenylacetonitrile with 2-dimethylaminoethyl chloride in the presence of a strong base like sodium amide in a suitable solvent such as toluene.[1] The subsequent hydrolysis of the nitrile to the carboxylic acid and formation of the hydrochloride salt completes the synthesis.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Question 1: Why is the yield of the initial alkylation step to form 4-dimethylamino-2-phenylbutanenitrile consistently low?
Possible Causes and Solutions:
-
Inefficient Deprotonation of Phenylacetonitrile: The acidity of the alpha-proton of phenylacetonitrile is crucial for the reaction to proceed. Incomplete deprotonation will result in unreacted starting material.
-
Solution: Ensure the sodium amide (NaNH₂) used is fresh and highly active. The reaction should be carried out under strictly anhydrous conditions, as moisture will quench the strong base. Refluxing the suspension of NaNH₂ in toluene before the addition of phenylacetonitrile can help ensure an active base.[1]
-
-
Side Reactions: The formation of isomeric byproducts can be a significant issue. For instance, in similar syntheses, the formation of unwanted isomers has been reported, which complicates purification and reduces the yield of the desired product.[3]
-
Solution: Maintain strict temperature control during the addition of 2-dimethylaminoethyl chloride. Adding the alkylating agent dropwise at a controlled temperature can minimize side reactions.
-
-
Inadequate Reaction Time or Temperature: The reaction may not have gone to completion.
-
Solution: The reaction mixture, after the addition of the alkylating agent, should be heated at reflux for a sufficient period (e.g., 4.5 hours) and then stirred at room temperature to ensure the reaction is complete.[1]
-
Question 2: During the workup of the alkylation reaction, I'm experiencing difficulty with the separation of the product.
Possible Causes and Solutions:
-
Emulsion Formation: The presence of both organic and aqueous layers, especially after basification, can lead to the formation of emulsions, making phase separation challenging.
-
Solution: After quenching the reaction with water, allow the mixture to stand for a sufficient time to allow for clear phase separation. If an emulsion persists, the addition of a small amount of a saturated brine solution can help break it.
-
-
Product Loss During Extraction: The product, being an amine, can have some solubility in the aqueous phase, especially at a neutral pH.
-
Solution: Ensure the aqueous layer is made sufficiently basic (e.g., with 2.5N NaOH) before extraction with an organic solvent like diethyl ether.[1] Perform multiple extractions with smaller volumes of the organic solvent to ensure complete recovery of the product.
-
Question 3: The hydrolysis of the nitrile to the carboxylic acid is incomplete or results in significant byproduct formation.
Possible Causes and Solutions:
-
Harsh Reaction Conditions: Strong acidic or basic hydrolysis conditions at high temperatures can sometimes lead to degradation of the product or the formation of unwanted side products.
-
Solution: A two-step hydrolysis process can be beneficial. First, partial hydrolysis to the amide can be achieved under milder conditions, followed by hydrolysis of the amide to the carboxylic acid. Alternatively, using a reagent like potassium hydroxide in a suitable solvent and carefully controlling the temperature can drive the reaction to completion without significant degradation.
-
-
Reaction Not Reaching Completion: The nitrile group can be resistant to hydrolysis.
-
Solution: Ensure a sufficient excess of the hydrolyzing agent (e.g., a strong acid like HCl or a strong base like NaOH) is used and that the reaction is refluxed for an adequate amount of time. Monitoring the reaction by TLC or another suitable analytical technique is recommended to determine completion.
-
Question 4: I am observing impurities in my final this compound product.
Possible Causes and Solutions:
-
Incomplete Conversion of Intermediates: Unreacted starting materials or intermediates from previous steps can be carried through to the final product.
-
Solution: Ensure each step of the synthesis goes to completion through reaction monitoring. Purification of intermediates, such as the distillation of 4-dimethylamino-2-phenylbutanenitrile, can be crucial.[1]
-
-
Formation of Side Products: As mentioned, side reactions can introduce impurities that are difficult to remove.
-
Solution: Optimize reaction conditions (temperature, addition rate of reagents) to minimize the formation of byproducts.
-
-
Inefficient Purification of the Final Product: The final hydrochloride salt may retain impurities if not purified correctly.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrochloride salt formation?
The formation of the hydrochloride salt serves several purposes. It often converts a liquid or oily freebase into a stable, crystalline solid that is easier to handle, purify, and store.[6] Additionally, for pharmaceutical applications, the salt form can improve the compound's solubility and bioavailability.
Q2: Are there alternative synthetic routes to 4-amino-3-phenylbutyric acid derivatives?
Yes, several alternative methods exist for the synthesis of related compounds. For instance, a method starting from benzaldehyde and ethyl acetoacetate has been described to produce 4-amino-3-phenylbutyric acid.[4][7] Another approach involves the reduction of β-benzoylpropionic acid.[8] The choice of synthetic route often depends on the availability of starting materials, scalability, and desired stereochemistry.
Q3: What safety precautions should be taken during this synthesis?
-
Sodium Amide: This is a highly reactive and water-sensitive reagent. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
-
Toluene and Diethyl Ether: These are flammable organic solvents. All heating should be done using a heating mantle and in a well-ventilated fume hood.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
General Precautions: As with any chemical synthesis, a thorough risk assessment should be conducted before starting any experimental work.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 4-dimethylamino-2-phenylbutanenitrile[1]
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 35 g (0.90 mol) of sodium amide in 750 ml of anhydrous toluene under a nitrogen atmosphere.
-
Heat the suspension to reflux.
-
Add a solution of 100 g (0.85 mol) of phenylacetonitrile in 100 ml of toluene dropwise to the refluxing suspension with vigorous stirring.
-
After the addition is complete, continue to stir the resulting suspension at reflux for an additional 3 hours.
-
Cool the mixture slightly and then add a solution of 92.5 g (0.86 mol) of 2-dimethylaminoethyl chloride in 50 ml of toluene dropwise.
-
Heat the resulting dark suspension at reflux for 4.5 hours, and then stir at room temperature for 16 hours.
-
Carefully quench the reaction by adding 1.5 liters of water.
-
Separate the organic layer and extract the aqueous layer with 1N HCl.
-
Cool the acidic extract in an ice bath and basify with 2.5N NaOH.
-
Extract the product from the basified solution with diethyl ether.
-
Dry the combined ethereal extracts over anhydrous sodium sulfate (Na₂SO₄) and concentrate by evaporation.
-
Purify the crude oil by vacuum distillation to afford 4-dimethylamino-2-phenylbutanenitrile.
Protocol 2: Hydrolysis and Hydrochloride Salt Formation
-
To the purified 4-dimethylamino-2-phenylbutanenitrile (1 mole equivalent), add a 6N solution of hydrochloric acid (a suitable excess, e.g., 5-10 mole equivalents).
-
Heat the mixture to reflux and maintain reflux for a period sufficient for complete hydrolysis (e.g., 3.5 hours, monitoring by TLC is recommended).[9]
-
After cooling, wash the reaction mixture with a suitable organic solvent like dichloromethane to remove any non-polar impurities.[9]
-
Concentrate the aqueous phase under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol, to obtain the purified hydrochloride salt.[4]
V. Data Presentation
| Parameter | Value/Range | Reference |
| Molar Ratio (Phenylacetonitrile:NaNH₂) | 1 : 1.06 | [1] |
| Molar Ratio (Phenylacetonitrile:2-dimethylaminoethyl chloride) | 1 : 1.01 | [1] |
| Alkylation Reaction Temperature | Reflux in Toluene | [1] |
| Hydrolysis Reagent | 6N HCl | [9] |
| Hydrolysis Temperature | Reflux | [9] |
| Expected Yield (Alkylation) | ~52.5% | [1] |
VI. Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: A logical workflow for the synthesis of this compound and key troubleshooting points.
VII. References
-
PrepChem. (n.d.). Synthesis of 4-dimethylamino-2-phenylbutanenitrile. Retrieved from [Link]
-
Chamberlin, E. M., & Tishler, M. (1952). Process of preparing 2, 2-diphenyl-3-methyl-4-dimethylamino-butyronitrile (U.S. Patent No. 2,607,794). U.S. Patent and Trademark Office. Retrieved from
-
Stenutz, R. (n.d.). 4-dimethylamino-2,2-diphenyl-3-methylbutyronitrile. Retrieved from [Link]
-
Liu, H., Yuan, J., Tian, Q., Ji, N., & He, W. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. Retrieved from [Link]
-
CN102115450A. (2011). Preparation method for 4-amino-3-phenylbutyric acid. Google Patents. Retrieved from
-
Organic & Biomolecular Chemistry. (n.d.). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-dimethylamino-2-phenylbutanenitrile. Retrieved from [Link]
-
European Patent Office. (n.d.). SYNTHESIS OF 4-PHENYLBUTYRIC ACID - EP 1404638 B1. Googleapis.com. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]
-
CN104478745A. (2015). Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride. Google Patents. Retrieved from
-
US6372938B1. (2002). Synthesis of 4-phenylbutyric acid. Google Patents. Retrieved from
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- 4. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google Patents [patents.google.com]
- 5. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 6. 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
Technical Support Center: Troubleshooting 4-Amino-3-phenylbutyric acid hydrochloride Solubility
Senior Application Scientist Note: This guide addresses solubility challenges for 4-Amino-3-phenylbutyric acid hydrochloride (CAS RN: 3060-41-1), commonly known as Phenibut HCl.[1][2][3] The principles and troubleshooting steps discussed are broadly applicable to amine hydrochloride salts of active pharmaceutical ingredients (APIs). For researchers working with the similarly named but structurally distinct "4-Dimethylamino-3-phenyl-butyric acid hydrochloride," the fundamental concepts regarding pH dependence and the common ion effect will still be highly relevant.
Introduction: The Chemistry of Solubility
4-Amino-3-phenylbutyric acid hydrochloride is the salt form of a GABA analogue, created by reacting the weakly basic amine group with hydrochloric acid.[4][5][6][7] This conversion to a salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of the parent molecule.[5][8][9] However, achieving a clear, stable solution can be challenging due to a complex interplay of factors including pH, solvent choice, and ionic concentration. This guide provides a structured, cause-and-effect approach to diagnosing and resolving these solubility issues in a research setting.
Frequently Asked Questions (FAQs)
Section 1: Foundational Solubility Issues
Q1: I am struggling to dissolve 4-Amino-3-phenylbutyric acid hydrochloride. What are its known solubility limits?
A1: The solubility of this compound varies significantly depending on the solvent system. While forming the hydrochloride salt enhances water solubility compared to the free base, it is not freely soluble in all aqueous media.[7] Published data provides a useful baseline for experiment design. It's crucial to select a solvent appropriate for your intended concentration and downstream application.
Table 1: Reported Solubility of 4-Amino-3-phenylbutyric acid hydrochloride
| Solvent | Reported Solubility | Reference |
|---|---|---|
| PBS (pH 7.2) | ~10 mg/mL | [10][11] |
| Ethanol | ~14 mg/mL | [10][11] |
| DMSO | ~20 mg/mL | [10][11] |
Note: These values are approximate. Actual solubility can be affected by temperature, purity, and the specific formulation of the buffer or solvent.
Q2: My compound isn't dissolving completely in my aqueous buffer, even at concentrations below the reported limit. What are the initial troubleshooting steps?
A2: If you're observing incomplete dissolution, it's important to address physical factors before moving to chemical modifications. The rate of dissolution is distinct from the thermodynamic solubility limit.
-
Particle Size: The surface area of the solute is critical.[12][13] Ensure the powder is fine and free of large aggregates. If clumping is observed, gently crushing the material with a spatula can increase the surface area and accelerate dissolution.
-
Agitation: Passive dissolution is slow. Employ active and consistent mixing using a vortex mixer or magnetic stirrer.
-
Time: Allow sufficient time for the dissolution process to reach equilibrium. Some compounds can take 30-60 minutes to fully dissolve, even with agitation.
-
Temperature: Most dissolution processes are endothermic, meaning solubility increases with temperature.[8][12] Gentle warming can be an effective strategy (see Q7 for details and precautions).
Below is a workflow to guide your initial troubleshooting efforts.
Section 2: The Critical Role of pH
Q3: How does the pH of my solution impact the solubility of 4-Amino-3-phenylbutyric acid hydrochloride?
A3: pH is arguably the most critical factor governing the solubility of this compound. As a salt of a weak base (the amine) and a strong acid (HCl), its solubility is highly pH-dependent.[14][15][16][17]
-
In Acidic Conditions (Low pH): The amine group (-NH2) is protonated to form the ammonium salt (-NH3+). This ionic form is polar and readily interacts with water molecules, leading to higher solubility.[4][6]
-
In Neutral to Basic Conditions (Higher pH): As the pH increases, the ammonium group gets deprotonated, reverting to the free amine form. This free base is significantly less polar and, therefore, less soluble in water, which can cause it to precipitate out of solution.[17][18]
The equilibrium between the soluble salt and the less-soluble free base is dictated by the solution's pH.
Q4: I am trying to dissolve the compound in a high-chloride buffer (e.g., PBS with high NaCl) and it's precipitating, even at an acidic pH. Why?
A4: This is likely due to the Common Ion Effect .[19][20] The solubility equilibrium for the salt is: C10H14NO2Cl (solid) ⇌ [C10H13NO2-NH3]+ (aq) + Cl- (aq)
According to Le Chatelier's principle, if you add a "common ion" (in this case, an excess of Cl- from NaCl or another chloride source) to the solution, the equilibrium will shift to the left to counteract the change.[21][22] This shift favors the solid, undissolved state, causing the compound to precipitate and effectively decreasing its solubility.[23][24] This phenomenon is particularly important for hydrochloride salts and can sometimes make them less soluble in gastric fluid (which contains HCl) than the free base.[23]
Sources
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- 24. rjpdft.com [rjpdft.com]
Technical Support Center: A Strategic Guide to In Vivo Dosage Optimization for Novel Compounds
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals embarking on in vivo studies with novel or poorly characterized compounds. Our working example, 4-Dimethylamino-3-phenyl-butyric acid hydrochloride, is a compound with limited publicly available pharmacological data. This scenario is common in early-stage drug discovery.
Therefore, this document provides a comprehensive framework for establishing a scientifically sound and ethically robust in vivo dosing strategy from the ground up. The principles and methodologies detailed here are rooted in established preclinical development practices and are broadly applicable to any new chemical entity (NCE).[1][2][3]
Part 1: Foundational FAQs for Initiating In Vivo Studies
This section addresses the critical preliminary questions that must be answered before administering the first dose of a novel compound to an animal.
Q1: What is the absolute first step before planning an in vivo study for a compound like this compound?
A1: The foundational step is a comprehensive literature and data review.[4][5] Before designing any animal study, you must:
-
Search for the Exact Compound: Conduct exhaustive searches for the compound's name, CAS number, and any internal identifiers. While published data may be sparse, any information on chemical properties, in vitro activity, or mention in patents is valuable.
-
Investigate Structural Analogs: This is the most critical step for a novel compound. For our example, we would search for data on:
-
Phenibut (4-amino-3-phenyl-butyric acid): A close structural analog with known central nervous system activity.[6][7] Its known dosages and effects can provide a starting point for estimation.
-
4-Phenylbutyric acid (4-PBA): Another analog used in in vivo studies, with doses in rats reported between 100-300 mg/kg, providing a potential reference range.[8][9][10]
-
Baclofen and Gabapentin: These are functional analogs of Phenibut, acting on GABA receptors and voltage-gated calcium channels, respectively.[6] Their known dose-response curves can inform the potential potency of your compound.
-
-
Utilize In Vitro Data: If you have in vitro data, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), it can serve as a preliminary guide, although direct conversion to an in vivo dose is not straightforward.[1][3]
Q2: How do I select an appropriate and safe starting dose for a first-in-animal study?
A2: Selecting a starting dose requires a conservative, safety-first approach. The goal is to begin at a dose low enough to be safe but with a chance of showing some biological effect.[11]
-
Extrapolate from Analogs: Based on the literature for compounds like 4-PBA, a starting dose might be chosen that is 10-fold lower than the lowest effective dose reported in a similar animal model. For example, if a similar compound was effective at 100 mg/kg, a starting dose of 10 mg/kg would be a reasonable and cautious choice.[3]
-
No Observed Adverse Effect Level (NOAEL): If any toxicology data exists for related compounds, the NOAEL is an invaluable data point. The starting dose should be a fraction of the NOAEL.
-
Dose Escalation Design: The most robust method is to use a dose-range finding (DRF) study design.[12][13] This involves starting at a very low dose and escalating in subsequent cohorts of animals until a predefined endpoint (either efficacy or toxicity) is reached.[3]
Q3: What are the critical factors in selecting a vehicle for my compound?
A3: Vehicle selection is paramount for ensuring accurate dosing and avoiding confounding experimental effects.[14][15] An inappropriate vehicle can cause toxicity, alter the compound's bioavailability, or lead to unreliable results.[16][17]
-
Solubility: The primary goal is to achieve a stable and homogenous solution or suspension. Your compound's physicochemical properties (e.g., solubility, stability) are key determinants.[15]
-
Inertness and Safety: The vehicle must be non-toxic and biologically inert at the volume and route of administration you plan to use.[14][18] For example, while DMSO is a powerful solvent, it can cause significant motor impairment and toxicity when used as the sole vehicle, especially via intraperitoneal injection.[16][17]
-
Route of Administration: The chosen vehicle must be appropriate for the intended route (e.g., oral, intravenous, intraperitoneal). Factors like pH, osmolality, and viscosity are critical.[18]
-
Standard Vehicles: Commonly used vehicles include saline (0.9% NaCl), phosphate-buffered saline (PBS), and aqueous solutions of carboxymethylcellulose (CMC) or polyethylene glycol (PEG).[16][17]
| Vehicle | Common Use | Potential Issues |
| 0.9% Saline | Aqueous solutions (IV, IP, SC, PO) | Poor solvent for hydrophobic compounds. |
| PBS (pH 7.4) | Aqueous solutions, cell-based injectables | Similar to saline, poor for non-polar compounds. |
| 0.5% CMC (aq) | Suspensions for oral gavage (PO) | Can be difficult to homogenize; stability issues. |
| PEG-400 | Solubilizing agent for various routes | Can cause motor toxicity at higher concentrations.[16][17] |
| DMSO | Stock solutions; co-solvent (use <10%) | Can be toxic alone; may affect compound metabolism.[16][17] |
Part 2: Experimental Workflow & Protocols for Dose Optimization
The cornerstone of determining an optimal dose for a novel compound is the Maximum Tolerated Dose (MTD) study . This study aims to find the highest dose that does not cause unacceptable side effects or toxicity.[19][20][21]
Workflow for a Dose-Range Finding (DRF) / MTD Study
The following diagram illustrates the logical progression of a typical DRF study. The goal is to efficiently map the dose-response curve from no effect to toxicity, thereby identifying the MTD and a potential therapeutic window.[11][13]
Caption: Workflow for a Dose-Range Finding (DRF) study.
Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum tolerated dose of a novel compound after a single administration in a rodent model.[19][22]
Materials:
-
Test Compound (e.g., this compound)
-
Appropriate Vehicle (pre-determined from solubility tests)
-
Animal Model: Mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats), 3-5 animals per sex per group.
-
Dosing Equipment (e.g., oral gavage needles, syringes)
-
Calibrated Scale for animal weighing
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least 5 days before the study begins.
-
Group Allocation: Randomly assign animals to dose groups. A typical study might include a vehicle control group and 3-5 dose groups.[3]
-
Dose Selection: Choose a starting dose based on literature review of analogs. Subsequent doses should be escalated by a consistent factor (e.g., 2x or 3x).[11] A logarithmic dose progression (e.g., 10, 30, 100 mg/kg) is common.[3]
-
Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., oral gavage). The volume should be based on the animal's most recent body weight.
-
Monitoring & Data Collection:
-
Clinical Observations: Observe animals continuously for the first hour post-dosing, and then at regular intervals (e.g., 4 hours, 24 hours, and daily thereafter) for 7 to 14 days.[22] Note any signs of toxicity such as lethargy, ruffled fur, abnormal posture, or seizures.
-
Body Weight: Record body weight just before dosing and daily thereafter. A body weight loss of >15-20% is often considered a sign of significant toxicity.[21]
-
Mortality: Record the time of any deaths.
-
-
MTD Determination: The MTD is defined as the highest dose that does not produce mortality, overt signs of toxicity, or more than a 15-20% reduction in body weight.[21][23]
Part 3: Troubleshooting Guide for In Vivo Dosing Studies
Q: I'm observing high mortality or severe toxicity even at my lowest dose. What should I do?
A: This indicates either that your starting dose was too high or there is an issue with your formulation.
-
Solution 1: Re-evaluate the Starting Dose: Your initial estimation was likely incorrect. Redesign the study with a significantly lower starting dose (e.g., 10-fold or even 100-fold lower).
-
Solution 2: Check Vehicle Toxicity: Always run a "vehicle only" control group. If animals in this group show adverse effects, the vehicle itself is the problem.[16] You must screen for a more tolerable vehicle.
-
Solution 3: Consider Formulation Issues: If your compound is in a suspension, poor homogenization could lead to animals receiving a much higher dose than intended. Ensure your formulation is uniform and stable.[14]
Q: My compound shows no efficacy or biological effect, even at the highest dose tested. What are my next steps?
A: This is a common challenge and points to several possibilities related to the compound's Pharmacokinetic (PK) and Pharmacodynamic (PD) properties.
Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
-
Step 1: Conduct a Pharmacokinetic (PK) Study: The most critical next step is to measure the compound's concentration in the blood over time after dosing.[3] This will tell you if the compound is being absorbed and reaching sufficient exposure levels (Cmax, AUC). Low exposure could be due to poor solubility, low absorption from the gut (for oral dosing), or rapid metabolism.
-
Step 2: Assess Target Engagement: If PK data shows good exposure but there is still no effect, you need to verify that the compound is reaching and binding to its intended biological target in the tissue of interest. This may require developing a specific biomarker assay.
-
Step 3: Re-evaluate the Dose Range: If PK and target engagement are confirmed, it's possible the dose range was simply too low to elicit a biological response. A new study with higher doses may be warranted, guided by the MTD results.
Q: My compound is very difficult to dissolve. What are my formulation options?
A: Poor solubility is a major hurdle in drug development.[16]
-
Screen Co-solvents: Try adding a small, safe percentage of a co-solvent like PEG-400, propylene glycol, or DMSO (typically <10%) to your aqueous vehicle.[17]
-
Use Cyclodextrins: Encapsulating agents like hydroxypropyl-β-cyclodextrin can significantly improve the solubility of hydrophobic compounds in aqueous solutions.[14]
-
Change the Formulation Type: Move from a solution to a micronized suspension. Reducing the particle size of the compound can improve its dissolution rate and absorption after oral administration.
-
Explore Alternative Salt Forms: If you are using the hydrochloride salt, other salt forms of the compound might have different solubility profiles.
Part 4: Data Presentation & Interpretation
Clear and structured data recording is essential for making informed decisions. Use a standardized table to summarize the results from your MTD study.
Table Template: Summary of MTD Study Results
| Dose Group (mg/kg) | n (M/F) | Mortality | Mean Body Weight Change (Day 7 vs Day 0) | Key Clinical Signs Observed |
| Vehicle Control | 5/5 | 0/10 | +5.2% | No abnormal findings. |
| 10 | 5/5 | 0/10 | +4.8% | No abnormal findings. |
| 30 | 5/5 | 0/10 | +1.5% | Mild, transient lethargy 1-2h post-dose. |
| 100 | 5/5 | 1/10 | -8.5% | Hunched posture, ruffled fur. |
| 300 | 5/5 | 5/10 | -19.7% (in survivors) | Severe lethargy, ataxia, seizures. |
| Conclusion: | MTD is determined to be 30 mg/kg. |
References
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
-
BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]
-
Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection. Retrieved from [Link]
-
DDReg Pharma. (n.d.). What is a Dose-Ranging Study?. Retrieved from [Link]
-
Gad Consulting Services. (2016). Vehicles for Animal Studies. Retrieved from [Link]
-
Gomes, M. V., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. Retrieved from [Link]
-
Ramakrishna, K., Srinivasan, K., & Sharma, S. S. (2020). Chronic treatment of 4-phenylbutyric acid ameliorates cognitive impairment after focal cerebral ischemia/reperfusion injury in rats. Indian Journal of Physiology and Pharmacology, 64(3), 188-194. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
World Health Organization. (2021). Pre-Review Report: PHENIBUT. Retrieved from [Link]
-
Zhang, L., et al. (2011). General Principles of Preclinical Study Design. Methods in Molecular Biology, 717, 1-11. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Maximum Tolerated Dose (MTD) Studies. Retrieved from [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]
-
EUPATI. (n.d.). Maximum Tolerated Dose [MTD]. Retrieved from [Link]
-
Xeno-Pro. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]
-
Bullock, J. M., & Sarantopoulos, J. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613-2617. Retrieved from [Link]
-
Born, W., & Born, D. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. Retrieved from [Link]
-
DrugBank Online. (n.d.). 4-Amino-3-Phenylbutanoic Acid. Retrieved from [Link]
-
Lee, S. H., et al. (2016). In Vivo and In Vitro Evidence for Brain Uptake of 4-Phenylbutyrate by the Monocarboxylate Transporter 1 (MCT1). Pharmaceutical Research, 33(7), 1711-1723. Retrieved from [Link]
-
Zhang, J. H., et al. (2016). 4-Phenylbutyric Acid Reveals Good Beneficial Effects on Vital Organ Function via Anti-Endoplasmic Reticulum Stress in Septic Rats. Critical Care Medicine, 44(8), e689-e701. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
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- 6. cdn.who.int [cdn.who.int]
- 7. Phenibut: A drug with one too many "buts" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic treatment of 4-phenylbutyric acid ameliorates cognitive impairment after focal cerebral ischemia/ reperfusion injury in rats - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 9. In Vivo and In Vitro Evidence for Brain Uptake of 4-Phenylbutyrate by the Monocarboxylate Transporter 1 (MCT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Phenylbutyric Acid Reveals Good Beneficial Effects on Vital Organ Function via Anti-Endoplasmic Reticulum Stress in Septic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 12. What is a Dose-Ranging Study? [ddregpharma.com]
- 13. criver.com [criver.com]
- 14. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 16. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. gadconsulting.com [gadconsulting.com]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. toolbox.eupati.eu [toolbox.eupati.eu]
- 21. pacificbiolabs.com [pacificbiolabs.com]
- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: 4-Dimethylamino-3-phenyl-butyric acid hydrochloride
Welcome to the technical support center for 4-Dimethylamino-3-phenyl-butyric acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on identifying and understanding its degradation products.
I. Understanding the Stability of this compound
Question: What are the primary chemical liabilities of this compound that can lead to degradation?
Answer: The structure of this compound possesses two primary points of chemical instability that researchers should be aware of: the tertiary dimethylamino group and the carboxylic acid moiety, influenced by the phenyl ring's proximity.
The dimethylamino group is susceptible to two main degradation pathways:
-
N-Oxidation: The lone pair of electrons on the nitrogen atom can be readily oxidized, especially in the presence of oxidizing agents or even atmospheric oxygen over time, to form the corresponding N-oxide. This is a common metabolic pathway for drugs containing tertiary amines.[1]
-
N-dealkylation: This process involves the removal of one or both methyl groups from the nitrogen atom. Oxidative N-dealkylation is a well-documented metabolic and degradation pathway for many pharmaceuticals.[1][2][3][4] The initial step often involves the formation of an unstable carbinolamine that then decomposes to the N-desmethyl derivative and formaldehyde.[1]
The overall molecule can also be influenced by factors such as pH, temperature, and light, which can accelerate these degradation processes.
II. Troubleshooting Guide: Investigating Degradation Products
This section is designed to help you troubleshoot common issues observed during the analysis of this compound that may be related to degradation.
Scenario 1: Unexpected Peaks in Your HPLC Chromatogram
Question: I am running an HPLC analysis of my this compound sample and I see one or more unexpected peaks that are not present in my reference standard. Could these be degradation products? How can I identify them?
Answer: Yes, it is highly probable that these new peaks are degradation products, especially if the sample has been stored for a prolonged period, exposed to harsh conditions, or is part of a stability study. To identify these unknown peaks, a systematic forced degradation study is the most effective approach.[5][6][7][8]
Forced Degradation Experimental Protocol:
The goal of a forced degradation study is to intentionally degrade the sample under various stress conditions to generate the potential degradation products. This will help in confirming if the unknown peaks in your sample correspond to these degradants and will also help in developing a stability-indicating analytical method.
Core Principle: The conditions should be harsh enough to cause detectable degradation (typically 5-20%) but not so severe that they lead to complete decomposition of the molecule or the formation of secondary or tertiary degradants that would not be seen under normal storage conditions.[8]
Stress Conditions:
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C for 24-48 hours | While the core structure is relatively stable to hydrolysis, extreme conditions could potentially promote side reactions. The primary amine itself is stable, but the overall stability of the formulation could be affected. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60°C for 24-48 hours | Similar to acid hydrolysis, the molecule is expected to be relatively stable, but it is a necessary stress condition to test. |
| Oxidation | 3% H₂O₂, room temperature for 24 hours | N-Oxidation of the dimethylamino group to form the N-oxide. N-dealkylation to form the N-monomethyl and N-desmethyl derivatives. |
| Thermal Degradation | Dry heat at 80°C for 48 hours (solid state) or in solution at 60°C for 48 hours | Can accelerate oxidation and other potential degradation pathways. |
| Photodegradation | Expose the sample (solid and in solution) to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Photolytic cleavage or oxidation of the dimethylamino group. |
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).
-
Application of Stress: For each stress condition, mix your sample solution with the stressor in a 1:1 ratio. For thermal and photolytic studies, use the sample in both solid and solution form.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the progression of degradation.
-
Neutralization: For acid and base-stressed samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC with a UV or mass spectrometric detector.
Proposed Starting HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more non-polar compounds. A good starting point would be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and/or Mass Spectrometry (MS) for identification.
-
Column Temperature: 30°C
Data Interpretation:
By comparing the chromatograms of the stressed samples with your original sample and the reference standard, you can tentatively identify the unknown peaks. For definitive identification, techniques like LC-MS/MS and NMR are invaluable.
Scenario 2: Loss of Potency or Inconsistent Results
Question: My experiments are showing a decrease in the expected activity of this compound over time, or I am getting inconsistent results. Could this be due to degradation?
Answer: Absolutely. A loss of potency is a classic indicator of chemical degradation. The formation of degradation products means that the concentration of the active pharmaceutical ingredient (API) is decreasing. To confirm this, you should perform a quantitative analysis of your samples over time and correlate it with the appearance of new peaks in your chromatogram. A well-executed forced degradation study and a validated stability-indicating HPLC method are crucial for establishing a mass balance and understanding the rate of degradation.
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of this compound?
Based on the chemical structure, the most probable degradation products arise from modifications to the dimethylamino group. These are:
-
4-(Dimethylamino-N-oxide)-3-phenyl-butyric acid: Formed under oxidative conditions.
-
4-(Methylamino)-3-phenyl-butyric acid (N-desmethyl derivative): Formed through oxidative N-dealkylation.
-
4-Amino-3-phenyl-butyric acid (N,N-didesmethyl derivative): Formed through further N-dealkylation.
The following diagram illustrates these potential degradation pathways:
Sources
- 1. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-[3-(Dimethylamino)phenyl]-4-phenylbutanoic acid | C18H21NO2 | CID 82136721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride
Disclaimer: This document is intended for research and development professionals. All procedures should be conducted in a controlled laboratory setting with appropriate personal protective equipment (PPE). The protocols described herein are based on established principles of organic chemistry and data from analogous compounds due to a lack of specific literature for 4-Dimethylamino-3-phenyl-butyric acid hydrochloride. Optimization may be required for specific impurity profiles.
Introduction
Welcome to the technical support center for the purification of this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a scientifically grounded thought process to empower you to tackle purification challenges effectively.
Understanding the Molecule and Potential Impurities
This compound is a tertiary amine hydrochloride. The presence of the carboxylic acid, the phenyl group, and the dimethylamino group gives it specific solubility characteristics that are crucial for purification. The hydrochloride salt form generally increases its polarity and water solubility compared to the free base.
Before diving into purification, it's critical to consider the potential impurities that may be present from its synthesis. While specific synthesis routes for this exact molecule are not widely published, we can infer potential impurities from common synthetic pathways for analogous compounds like Phenibut (4-Amino-3-phenylbutyric acid).[1][2]
Common Impurities May Include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts of the reaction: Molecules formed from side reactions.
-
Residual solvents: Solvents used in the synthesis or workup.
-
Inorganic salts: Salts formed during pH adjustments or workup procedures.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[4] This technique relies on the principle of differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. A well-executed recrystallization can significantly improve the purity of your product.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at an elevated temperature (e.g., the solvent's boiling point).
-
Either not dissolve the impurities at all or dissolve them very well, even at low temperatures.
-
Be chemically inert to the compound.
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
For amine hydrochlorides, polar protic solvents are often a good starting point. Based on data for the analogous compound, 4-Amino-3-phenylbutyric acid hydrochloride, good candidate solvents to screen would be ethanol, methanol, or mixtures of these alcohols with water.[5][6]
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
Troubleshooting Steps:
-
Add more solvent: The concentration of your compound may be too high. Add a small amount of hot solvent to redissolve the oil.
-
Lower the crystallization temperature: Allow the solution to cool more slowly. A sudden drop in temperature can favor oil formation.
-
Use a different solvent system: The chosen solvent may not be ideal. Try a solvent with a lower boiling point or a co-solvent system.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[4]
-
Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[4]
Troubleshooting Guide: Recrystallization Protocol
This section provides a detailed, step-by-step protocol for the recrystallization of this compound, along with troubleshooting tips for common issues.
Experimental Workflow for Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Step-by-Step Methodology
1. Solvent Selection:
-
Place a small amount of your crude product into several test tubes.
-
Add a few drops of different solvents (see table below) to each test tube at room temperature. A good solvent will not dissolve the compound.
-
Heat the test tubes that did not show dissolution. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool. The best solvent will yield a good crop of crystals.
Table 1: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | A good starting point for amine hydrochlorides.[6] |
| Methanol | 65 | Polar Protic | Higher solubility than ethanol, may be used for highly impure samples. |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol, may be a good choice if the compound is too soluble in ethanol. |
| Ethanol/Water | Variable | Polar Protic | The addition of water increases polarity. Can be effective but increases the risk of oiling out. |
| Acetonitrile | 82 | Polar Aprotic | May be useful if protic solvents are not effective. |
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.
-
Continue adding small portions of the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of solvent to ensure good recovery.
3. Decolorization (if necessary):
-
If your solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent premature crystallization.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| Low Recovery | Too much solvent was used during dissolution. | Concentrate the filtrate by boiling off some of the solvent and attempt to recrystallize again. |
| The compound is significantly soluble in the solvent even at low temperatures. | Try a different solvent in which the compound is less soluble. | |
| No Crystals Form | The solution is not saturated. | Boil off some of the solvent to increase the concentration. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal.[4] | |
| Product is still impure | The cooling was too rapid, trapping impurities in the crystal lattice. | Redissolve the crystals in fresh hot solvent and allow them to cool more slowly. |
| The wrong recrystallization solvent was chosen. | Re-evaluate the solvent choice. The impurities may have similar solubility to the product in that solvent. |
Purity Assessment
After purification, it is essential to assess the purity of your this compound.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the purity of a compound and quantifying any remaining impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common starting point for similar molecules.[7][8]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities will typically broaden and depress the melting point.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any impurities with distinct signals.
References
-
National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-amino-3-phenylbutanoic acid. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007, October 14). Methylamine Purification. Retrieved from [Link]
- Google Patents. (n.d.). CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
- Google Patents. (n.d.). CN109970569A - A kind of preparation method of N, N- dimethyl-p-phenylenediamine's hydrochloride.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]
-
Alsachim. (n.d.). 4-Amino-3-phenyl-butyric acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
PubMed. (2012, July 20). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Retrieved from [Link]
-
PubMed Central. (2024, September 24). Purchasing “Nootropics” Online: Identification and Quantification of Ingredients in Phenibut-Containing Products. Retrieved from [Link]
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- 2. 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 [chemicalbook.com]
- 3. echemi.com [echemi.com]
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Common experimental errors with 4-Dimethylamino-3-phenyl-butyric acid hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The user initially requested information on "4-Dimethylamino-3-phenyl-butyric acid hydrochloride." A thorough search of scientific literature and chemical databases did not yield information on this specific compound. However, due to the close structural similarity in nomenclature, this guide has been developed for the well-researched and commonly used compound, 4-Amino-3-phenyl-butyric acid hydrochloride (Phenibut). It is presumed that this is the compound of interest for your experimental work. Please verify the identity of your compound before proceeding.
Introduction
Welcome to the Technical Support Center for 4-Amino-3-phenyl-butyric acid hydrochloride. As a Senior Application Scientist, I have designed this guide to address the common and often complex challenges encountered when working with this GABAergic compound. This resource is structured as a series of frequently asked questions (FAQs) to provide direct, actionable solutions to specific experimental problems. Our focus is not just on what to do, but why you're doing it, ensuring a deeper understanding of the compound's behavior in your experimental systems.
Frequently Asked Questions (FAQs)
Section 1: Compound Identity, Purity, and Handling
Question 1: I'm seeing unexpected results in my assay. How can I be sure about the purity and identity of my 4-Amino-3-phenyl-butyric acid hydrochloride?
This is a critical first step in troubleshooting. The quality of commercially available 4-Amino-3-phenyl-butyric acid hydrochloride can vary significantly, especially when sourced from non-reputable vendors. Studies have shown that some products marketed as "nootropics" or "dietary supplements" may contain substantially different amounts of the active ingredient than stated on the label, and may even include undeclared substances.[1]
Recommended Actions:
-
Verify Identity with HPLC-DAD: High-Performance Liquid Chromatography with a Diode-Array Detector is a reliable method for both identifying and quantifying the compound.[1] Your obtained chromatogram should match a certified reference standard.
-
Assess Purity: The presence of unexpected peaks in your HPLC chromatogram could indicate impurities or degradation products. A purity level of ≥98% is recommended for most research applications.[2]
-
Consider Thermal Degradation: If using Gas Chromatography-Mass Spectrometry (GC-MS), be aware that 4-Amino-3-phenyl-butyric acid can thermally degrade and cyclize into 4-phenyl-2-pyrrolidinone under the high temperatures of the injection port.[3][4] This can lead to erroneous identification. Derivatization to its TMS derivative before analysis can prevent this issue.[3]
Question 2: What are the essential safety precautions for handling this compound?
4-Amino-3-phenyl-butyric acid hydrochloride is classified as a skin and eye irritant and may cause respiratory irritation.[5] Therefore, standard laboratory safety protocols are essential.
Safety and Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[5]
-
Ventilation: Handle the powdered form in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5]
-
Accidental Exposure:
Section 2: Solubility and Solution Preparation
Question 3: I'm struggling to dissolve 4-Amino-3-phenyl-butyric acid hydrochloride for my experiments. What are the best solvents and practices?
Solubility issues are a frequent source of experimental error, leading to inaccurate concentrations and poor reproducibility. The hydrochloride salt form is generally used to enhance aqueous solubility.[6]
| Solvent | Solubility Information | Reference |
| Water | 100 mg/mL (may require sonication) | [7] |
| DMSO | 20 mg/mL | [2] |
| DMF | 25 mg/mL | [2] |
| Ethanol | 14 mg/mL | [2] |
| PBS (pH 7.2) | 10 mg/mL | [2] |
Troubleshooting Workflow for Solution Preparation:
A troubleshooting workflow for dissolving the compound.
Key Causality Insights:
-
Temperature Shock: Adding a cold, concentrated stock solution directly to warm cell culture media can cause precipitation.[8] Always ensure your stock solution and media are at similar temperatures before mixing.
-
Media Components: Proteins and salts in complex media can interact with the compound and reduce its solubility.[8] It's advisable to test solubility in a small volume of your specific medium before preparing a large batch.[8]
Question 4: How should I prepare and store stock solutions?
Improper storage can lead to degradation, affecting the potency of your compound.
Protocol for Stock Solution Preparation and Storage:
-
Preparation: Prepare a concentrated stock solution in a suitable solvent like DMSO or water.
-
Aliquoting: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage Conditions:
Section 3: In Vitro Experimental Issues
Question 5: I am not observing the expected GABAergic effects in my cell-based assay. What could be going wrong?
Several factors can influence the outcome of in vitro experiments with GABA receptor agonists.
Troubleshooting Checklist for In Vitro Assays:
-
Receptor Expression: Confirm that your cell line expresses the target receptors, primarily GABA-B receptors.[9] For example, SH-SY5Y neuroblastoma cells have been used to study the effects of this compound on glutamate-induced apoptosis.[10]
-
Compound Potency: As a GABA-B agonist, its potency is lower than that of other compounds like baclofen.[11] Ensure your concentration range is appropriate to elicit a response.
-
Desensitization: Continuous exposure to a full agonist can lead to receptor desensitization, where the cellular response diminishes over time despite the continued presence of the compound.[12][13] Consider time-course experiments to identify the optimal exposure duration.
-
Media pH: The pH of your culture media can influence the ionization state of the compound, potentially affecting its interaction with the receptor. Ensure your media is properly buffered and stable throughout the experiment.
Question 6: My compound is causing cell death at concentrations where I expect to see a protective effect. Is it toxic?
While 4-Amino-3-phenyl-butyric acid is generally used for its neuroprotective and anxiolytic effects, like any compound, it can exhibit toxicity at high concentrations.
Key Considerations:
-
Dose-Response Curve: It is essential to perform a dose-response experiment to determine the cytotoxic concentration (if any) in your specific cell line. One study found it to be non-toxic in SH-SY5Y cells at concentrations up to 1 mM.[10]
-
Purity: As mentioned in Section 1, impurities in your compound could be the source of the observed toxicity. Re-verifying the purity of your batch is a crucial step.
-
Secondary Targets: At higher concentrations, off-target effects can occur. 4-Amino-3-phenyl-butyric acid is also known to act on voltage-dependent calcium channels, which could contribute to unexpected cellular responses.[11]
Section 4: In Vivo Experimental Issues
Question 7: I'm designing an animal study. What are the key considerations for dosing and administration?
In vivo experiments introduce complexities related to pharmacokinetics and animal behavior.
Experimental Design Insights:
-
Route of Administration: The compound is orally active.[7] For intraperitoneal (i.p.) injections, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[7]
-
Pharmacokinetics: The compound has a reported elimination half-life of approximately 5.3 hours and readily crosses the blood-brain barrier due to its phenyl group.[9][11] This should be factored into your dosing schedule.
-
Behavioral Effects: Depending on the dose, you may observe sedation and reduced consciousness, or paradoxical effects like agitation.[2][14] It is crucial to have a control group and to carefully observe the animals for any adverse effects.
-
Tolerance and Withdrawal: Chronic administration can lead to tolerance and the development of a withdrawal syndrome upon abrupt cessation.[11] This is a critical factor if your experimental design involves long-term treatment. Symptoms of withdrawal can include anxiety, agitation, and insomnia.[2] If discontinuing the drug is part of your protocol, a tapering schedule may be necessary to avoid confounding withdrawal effects.
Logical Diagram for In Vivo Study Design:
Key decision points in an in vivo study with 4-Amino-3-phenyl-butyric acid hydrochloride.
References
-
ResearchGate. (2025). Development of a chromatographic method for quantitative analysis of phenibut in biological samples. ResearchGate. Retrieved from [Link]
-
Challenges in GC–MS analysis: Case studies on phenibut and ethylphenidate. (n.d.). ResearchGate. Retrieved from [Link]
-
Purchasing “Nootropics” Online: Identification and Quantification of Ingredients in Phenibut-Containing Products. (2024). PubMed Central. Retrieved from [Link]
-
New psychoactive substances (NPS) escape routine drug testing: a case report of phenibut. (2020). Clinical Chemistry and Laboratory Medicine. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Development and validation of a methodology for determining the content of concomitant impurities in the substance of γ-amino-β-phenylbutyric acid and finished medicinal products based on it (in Russian). Retrieved from [Link]
-
World Health Organization. (2021). Unedited - Advance copy Pre-Review Report: PHENIBUT. WHO. Retrieved from [Link]
-
GHP News. (2025). Phenibut HCL Nootropics: Detailed Research Resource for Labs. GHP News. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Amino-3-Phenylbutyric Acid Hydrochloride: A Deeper Look. Retrieved from [Link]
-
Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Experimental GABAA Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. (2021). PubMed Central. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Identification of degradation products in a phenylbutazone tablet formulation. Retrieved from [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Assessing Phenibut's Inhibition of Glutamate Induced Apoptosis in SHSY5Y cells, an in Vitro Model for Traumatic Brain Injury. Retrieved from [Link]
-
GABA Receptors: Pharmacological Potential and Pitfalls. (n.d.). PubMed. Retrieved from [Link]
-
Quora. (2023). What are common mistakes people do when starting a new chemistry experiment?. Retrieved from [Link]
-
Agonist Trapping by GABAA Receptor Channels. (n.d.). PubMed Central. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. (1999). NCBI Bookshelf. Retrieved from [Link]
-
A CASE OF PHENIBUT DIRECTED DETOXIFICATION LEADING TO TOXICITY DURING THE COVID-19 PANDEMIC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse. (2018). PubMed Central. Retrieved from [Link]
-
Notes from the Field: Phenibut Exposures Reported to Poison Centers — United States, 2009–2019. (2020). National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) GABA Receptors: Pharmacological Potential and Pitfalls. Retrieved from [Link]
-
Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. (2015). PubMed. Retrieved from [Link]
-
ResearchGate. (2015). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity | Request PDF. Retrieved from [Link]
-
GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy. (n.d.). PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
-
StatPearls. (2025). GABA Receptor. NCBI Bookshelf. Retrieved from [Link]
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- 5. 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Enhancing the stability of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride solutions
As your Senior Application Scientist, I've developed this comprehensive technical support guide to address the stability challenges you may encounter when working with 4-Dimethylamino-3-phenyl-butyric acid hydrochloride solutions. This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Technical Support Center: this compound
The stability of your active pharmaceutical ingredient (API) in solution is paramount for generating reliable and reproducible experimental data. This compound, an amine-containing compound, is susceptible to several degradation pathways in aqueous environments. This guide will walk you through the most common issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for this compound in solution?
A: The main stability concerns stem from the molecule's functional groups: a tertiary amine and a carboxylic acid. The primary degradation pathways are pH-dependent reactions and oxidation. The tertiary amine can be susceptible to oxidation, and the overall molecule's charge, which dictates its solubility and reactivity, is highly dependent on the solution's pH.[1][2]
Q2: I'm dissolving the compound in water and the pH is acidic. Is this normal?
A: Yes, this is expected. This compound is the salt of a weak base (the dimethylamino group) and a strong acid (HCl). When dissolved in a neutral solvent like water, it will produce a weakly acidic solution.[2] This initial acidity can be beneficial, as it often enhances the stability of amine salts.[3]
Q3: What is the ideal pH range for storing solutions of this compound?
A: For most amine-containing pharmaceuticals, optimal stability is found in the slightly acidic pH range (typically pH 4-6).[1][3] In this range, the tertiary amine is protonated, which protects it from oxidation and other degradation reactions. Conversely, alkaline conditions (pH > 7) can deprotonate the amine, increasing its reactivity and susceptibility to degradation.[4]
Q4: My solution turned a pale yellow after a few days. What happened and is it still usable?
A: A yellow to brown discoloration is a common indicator of oxidative degradation. This can happen when the solution is exposed to air (oxygen), light, or trace metal ions. The usability of the solution depends on the extent of degradation. For quantitative experiments, it is crucial to use a fresh, colorless solution. For qualitative screening, the impact may be less significant, but should still be noted.
Q5: How should I store my stock solutions?
A: For maximum stability, solutions should be stored at refrigerated temperatures (2-8°C) and protected from light using amber vials or by wrapping the container in aluminum foil. For long-term storage, consider aliquoting and freezing at -20°C or below, but be sure to perform a freeze-thaw stability test first.
Troubleshooting Guides
Problem 1: I am observing a rapid loss of compound potency in my assay.
This is a critical issue that points to significant chemical degradation. Let's diagnose and solve it systematically.
A rapid loss of potency is most often due to an unsuitable formulation environment. The key culprits are:
-
Incorrect pH: The use of unbuffered water or inappropriate buffers (especially neutral or alkaline) can accelerate degradation.[4] Many biological buffers, like PBS, have a pH of 7.4, which can be suboptimal for the stability of this compound.
-
Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation, especially if the solution is not stored under an inert atmosphere.
-
Temperature: Elevated storage temperatures will accelerate all degradation reactions.[5]
Caption: Workflow for troubleshooting potency loss.
To ensure stability, you must control the pH. Using an appropriate acidic buffer system is the most effective strategy.
Recommended Buffer Systems
| Buffer System | pH Range | Concentration (mM) | Rationale & Considerations |
| Citrate Buffer | 3.0 - 6.2 | 10 - 50 | Excellent choice. Provides good buffering capacity in the optimal stability range for amines. |
| Acetate Buffer | 3.6 - 5.6 | 10 - 50 | Another strong candidate. Widely used in pharmaceutical formulations for pH control. |
| Phosphate Buffer | 5.8 - 8.0 | 10 - 50 | Use with caution. While common, the pH range is often higher than ideal. If used, ensure the final pH is adjusted to the low end of its range (~pH 6.0). |
Experimental Protocol: Preparation of a 10 mM Stabilized Stock Solution
-
Prepare a 50 mM Citrate Buffer (pH 4.5):
-
Prepare a solution of 50 mM citric acid and a separate solution of 50 mM sodium citrate.
-
Mix the two solutions, monitoring with a calibrated pH meter, until a final pH of 4.5 is achieved.
-
Filter the buffer through a 0.22 µm filter to ensure sterility.
-
-
De-gas the Buffer (Optional, for maximum stability):
-
Sparge the prepared buffer with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
-
Weigh the API:
-
Accurately weigh the required amount of this compound using an analytical balance.
-
-
Dissolution:
-
Add the weighed API to the appropriate volume of the pH 4.5 citrate buffer to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until fully dissolved. The solution should be clear and colorless.
-
-
Storage:
-
Store the solution in a sterile, amber glass vial at 2-8°C.
-
Problem 2: My solution is cloudy or has formed a precipitate.
Cloudiness or precipitation indicates that the compound is falling out of solution, which is almost always a solubility issue tied to pH.
4-Dimethylamino-3-phenyl-butyric acid is an amphoteric molecule, meaning it has both an acidic (carboxylic acid) and a basic (tertiary amine) functional group. Its net charge and thus its solubility are highly dependent on pH.
-
Low pH (e.g., < 2): The amine is protonated (+), and the carboxylic acid is protonated (neutral). The net charge is positive. Solubility is generally high.
-
Mid pH (e.g., 3-8): The amine is protonated (+), and the carboxylic acid is deprotonated (-). The molecule exists as a zwitterion. Zwitterions can sometimes have lower aqueous solubility (the "isoelectric point").
-
High pH (e.g., > 10): The amine is neutral, and the carboxylic acid is deprotonated (-). The net charge is negative. Solubility may be moderate to high.
Precipitation often occurs when the pH of the solution is adjusted to the isoelectric point of the molecule, where its net charge is zero and its aqueous solubility is at a minimum.
Caption: Predominant ionic species at different pH values.
The key is to ensure the pH of your final solution remains firmly in the acidic range where the cationic form predominates and solubility is high.
-
Always use a buffer: As described in Problem 1, use a citrate or acetate buffer between pH 4 and 5.5. This will lock the pH in a region of high solubility.
-
Check compatibility with other reagents: When adding your stock solution to an assay medium (e.g., cell culture media, PBS), be mindful of the final pH. A small volume of your acidic stock added to a large volume of a buffer like PBS (pH 7.4) may not significantly lower the final pH, but adding a large volume could cause a pH shift and precipitation. If necessary, adjust the pH of the final assay medium.
-
Re-dissolving precipitate: If precipitation has already occurred, you can often rescue the solution by adding a small amount of dilute acid (e.g., 0.1 M HCl) dropwise until the solution clears. However, it is always preferable to prevent precipitation in the first place.
Forced Degradation Protocol (Stress Testing)
To proactively understand the stability of your compound under various conditions, a forced degradation study is invaluable. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under hydrolytic (acidic, basic), oxidative, and photolytic stress.
Methodology:
-
Prepare a 1 mg/mL stock solution in a 50:50 mixture of acetonitrile and water.
-
Set up stress conditions in separate, clearly labeled amber HPLC vials:
-
Acid Hydrolysis: Add 100 µL of stock to 900 µL of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 100 µL of stock to 900 µL of 0.1 M NaOH. Heat at 60°C for 4 hours.
-
Oxidation: Add 100 µL of stock to 900 µL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.[6]
-
Photostability: Expose a clear vial of the stock solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.
-
Control: Add 100 µL of stock to 900 µL of the 50:50 acetonitrile:water solvent. Keep at 2-8°C.
-
-
Analysis:
-
After the incubation period, neutralize the acid and base samples with an equimolar amount of base/acid.
-
Analyze all samples by a stability-indicating HPLC-UV method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).
-
Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products).
-
This proactive approach provides deep insight into the molecule's liabilities, allowing for the rational design of stable formulations for all your future experiments.
References
-
PubChem. 4-Amino-3-phenylbutyric acid hydrochloride. National Center for Biotechnology Information. [Link]
-
Blaber, S. et al. (1983). Degradation of 3-phenylbutyric acid by Pseudomonas sp. Applied and Environmental Microbiology. [Link]
-
Ehrsson, H. et al. (1980). Degradation of chlorambucil in aqueous solution. Journal of Pharmaceutical Sciences. [Link]
-
Owen, D. R. et al. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review. [Link]
- Google Patents. (2011). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
Al-Salami, H. et al. (2021). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. Analytical Science Advances. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. [Link]
-
Ghanbari, R. et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. International Journal of Molecular Sciences. [Link]
-
Housheh, S. (2016). Stability of drugs and medicines Hydrolysis. ResearchGate. [Link]
-
CliniSciences. 4-Amino-3-phenyl-butyric acid. [Link]
- Google Patents. (2013).
-
ResearchGate. (2015). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. [Link]
-
X-Chem. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. [Link]
-
Childs, S. L. et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2009). Development and validation of HPLC method for the resolution of drug intermediates. [Link]
-
TechnoPhar. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]
-
JoVE. (2024). Preparation of 1° Amines: Gabriel Synthesis. [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 4-phenylbutyric acid. [Link]
-
Watson, B. L. et al. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine. [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides? [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid? [Link]
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Technical Support Center: A Guide to Overcoming Acquired Resistance to Small Molecule Inhibitors
Note to the User
The compound "4-Dimethylamino-3-phenyl-butyric acid hydrochloride" is not a widely characterized therapeutic agent. As such, there is a lack of specific, peer-reviewed scientific literature detailing its mechanism of action or established pathways of resistance. To provide a scientifically robust and genuinely useful guide, this document will address the broader, more universally applicable topic of overcoming resistance to small molecule inhibitors in preclinical experimental models . The principles, troubleshooting steps, and protocols described herein are foundational to the field of drug resistance and can be adapted to investigate any novel small molecule inhibitor, including the one specified in your request.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering or proactively studying acquired resistance to small molecule inhibitors in their in vitro and in vivo experiments. The content is structured in a question-and-answer format to directly address common challenges and provide actionable, scientifically-grounded solutions.
Part 1: FAQs - First-Line Troubleshooting for Drug Resistance
This section addresses the most immediate questions that arise when experimental results suggest the emergence of drug resistance.
Q1: My treated cells are growing again. How can I confirm this is acquired resistance and not an experimental artifact?
A1: This is a critical first step. True acquired resistance is a stable, heritable change in the cell population, whereas apparent resistance can arise from various experimental inconsistencies.
Causality: Before investing in complex mechanistic studies, you must rigorously exclude common sources of variability. Inconsistent cell culture practices, such as fluctuations in cell density, passage number, or media components, can significantly alter a cell's response to a drug.[1][2] Likewise, errors in compound handling, such as improper storage or dilution, can lead to lower-than-expected potency.
To confirm true resistance, you must demonstrate a quantifiable and reproducible shift in the drug's potency. The gold standard for this is a dose-response assay to compare the half-maximal inhibitory concentration (IC50) between the suspected resistant cells and the original, sensitive (parental) cell line.[3][4] A significant increase in the IC50 value for the resistant line is the primary indicator of acquired resistance.[5][6]
Workflow for Confirming Acquired Resistance
Caption: Strategic choices based on the identified resistance mechanism.
References
-
Crown Bioscience. (2023). How to use in vitro models to study and overcome drug resistance in oncology. [Link]
-
Crown Bioscience. (2024). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. [Link]
-
Montalbán-Hernández, K., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. [Link]
-
Oshi, M., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol. [Link]
-
Moscow, J. A., et al. (2002). General Mechanisms of Drug Resistance. Holland-Frei Cancer Medicine. 6th edition. [Link]
-
Pernas, S., & Tolaney, S. M. (2023). Preclinical and Basic Research Strategies for Overcoming Resistance to Targeted Therapies in HER2-Positive Breast Cancer. Cancers. [Link]
-
Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Zorn, J. A., & Kuriyan, J. (2011). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Biochemistry. [Link]
-
Easton, J. B., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments. [Link]
-
Srinivasan, S., et al. (2023). Exploring cell-to-cell variability and functional insights through differentially variable gene analysis. eLife. [Link]
-
ResearchGate. (2016). How do analyze your IC50 results for a newly designed drugs?[Link]
-
ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?[Link]
-
Staunton, J. E., et al. (2001). Identification of molecular mechanisms for cellular drug resistance by combining drug activity and gene expression profiles. British Journal of Cancer. [Link]
-
Liu, Y., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget. [Link]
-
Promega Connections. (2018). How to Reduce Cell Culture Variability. [Link]
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Al-Dhfyan, A., et al. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. International Journal of Molecular Sciences. [Link]
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Xtalks. (2024). Four-Step Preclinical Strategy to Tackle Cancer Drug Resistance. [Link]
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Recondo, G., et al. (2020). Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14–Mutant NSCLC. Clinical Cancer Research. [Link]
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Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. [Link]
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Lin, L., et al. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. [Link]
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Jensen, C., & Teng, Y. (2020). Advanced Cell Culture Techniques for Cancer Drug Discovery. International Journal of Molecular Sciences. [Link]
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de Oliveira, P. F. M., et al. (2024). Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. Molecules. [Link]
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Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. [Link]
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Elliott, H. L. (2023). Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means. PLOS ONE. [Link]
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Refining analytical techniques for 4-Dimethylamino-3-phenyl-butyric acid hydrochloride detection
Welcome to the technical support center for the analytical characterization of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride. This guide is designed for researchers, analytical chemists, and quality control professionals. Given the specific chemical nature of this compound—a tertiary amine with a phenyl group and a carboxylic acid moiety—this document provides robust, field-tested methodologies and troubleshooting guidance based on fundamental principles of analytical chemistry.
The core challenge in analyzing this molecule lies in its basic tertiary amine group, which is prone to strong secondary interactions with standard silica-based chromatography columns, often leading to poor peak shape and unreliable quantification. The protocols and troubleshooting guides below are specifically designed to address and mitigate these challenges, ensuring the generation of accurate and reproducible data.
Section 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone technique for assessing the purity and concentration of this compound. The key to a successful method is controlling the analyte's ionization state and minimizing unwanted column interactions.
Principle of the Method
This method utilizes reversed-phase chromatography (RP-HPLC) with a C18 stationary phase. The molecule itself is moderately polar. However, the tertiary dimethylamino group (a basic functional group) can interact with acidic residual silanols on the silica surface of the column packing material.[1][2] These interactions lead to significant peak tailing, a common issue with basic compounds.[3]
To achieve a sharp, symmetrical peak, the mobile phase is buffered at a low pH (typically 2.5-3.5). This serves two critical functions:
-
Protonation of the Analyte: The acidic mobile phase ensures the tertiary amine is consistently protonated, existing in a single cationic form.
-
Suppression of Silanol Ionization: The low pH neutralizes the acidic silanol groups (Si-OH) on the silica surface, preventing them from becoming negatively charged (Si-O⁻) and electrostatically interacting with the positively charged analyte.[3]
The phenyl group in the molecule provides a strong chromophore, allowing for sensitive detection using a UV detector, typically in the range of 210-220 nm.
Detailed Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Reference Standard: Well-characterized this compound.
-
Column: A modern, end-capped, reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.[4]
-
Chemicals: HPLC-grade acetonitrile, HPLC-grade water, potassium dihydrogen phosphate, and phosphoric acid.
-
-
Solution Preparation:
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.[4]
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.
-
-
Chromatographic Conditions: A summary of the recommended starting conditions is provided below. These may require optimization depending on the specific impurities and instrumentation used.
| Parameter | Recommended Setting | Causality and Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for this moderately polar compound. |
| Mobile Phase | Isocratic: 50% Mobile Phase A / 50% Mobile Phase B | A simple starting point; may be adjusted to a gradient for complex impurity profiles. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency. |
| Column Temp. | 30°C | Maintains stable retention times and improves peak shape by reducing mobile phase viscosity.[5] |
| Injection Vol. | 10 µL | Small volume to prevent column overload and peak distortion.[6] |
| UV Detection | 215 nm | The phenyl ring provides strong absorbance at lower UV wavelengths. |
| Run Time | 15 minutes | Should be sufficient to elute the main peak and any common impurities. |
HPLC Workflow Diagram
Caption: A typical workflow for HPLC purity analysis.
Troubleshooting Guide: HPLC-UV Analysis
Question: My primary peak is showing significant tailing (asymmetry > 1.5). What is the cause and how can I fix it?
-
Answer: Peak tailing is the most common issue for basic compounds like this one. It is almost always caused by secondary interactions between the protonated tertiary amine and ionized silanol groups on the column's stationary phase.[1]
-
Solution 1 (Verify Mobile Phase pH): Ensure the mobile phase pH is genuinely at or below 3.0. An insufficiently acidic environment is the primary culprit. Use a calibrated pH meter.
-
Solution 2 (Use a High-Purity, End-Capped Column): Modern, high-purity silica columns are designed with minimal residual silanols and are "end-capped" to block most of what remains. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.[6]
-
Solution 3 (Increase Buffer Strength): Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can help to mask the residual silanol activity and improve peak symmetry.[1]
-
Solution 4 (Check for Column Overload): Injecting too much sample can cause tailing. Try diluting your sample by a factor of 5 or 10. If the peak shape improves, overload was the issue.[6]
-
Question: My retention time is drifting to shorter or longer times with each injection. What should I check?
-
Answer: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase composition.
-
Solution 1 (Ensure Proper Column Equilibration): Before starting the analysis, ensure the column is equilibrated with the mobile phase for at least 15-20 column volumes. For a 250x4.6 mm column at 1 mL/min, this means equilibrating for at least 30 minutes.
-
Solution 2 (Check Mobile Phase Preparation): If using a gradient, ensure the solvents are properly degassed, as dissolved air can cause pump proportioning issues.[6] For isocratic methods, ensure the mobile phase was prepared accurately and is well-mixed.
-
Solution 3 (Verify Column Temperature): Check that the column thermostat is on and set to the correct temperature. Fluctuations in ambient temperature can cause shifts in retention if the column is not thermostatted.[5]
-
Question: I'm observing a noisy or drifting baseline. What are the potential causes?
-
Answer: Baseline issues often stem from the mobile phase, the detector, or system contamination.
-
Solution 1 (Mobile Phase Contamination): Use only high-purity, HPLC-grade solvents and fresh, filtered buffer. A contaminated or degrading mobile phase is a common source of baseline noise.[6]
-
Solution 2 (Detector Lamp): The UV detector lamp has a finite lifetime. A failing lamp can cause a noisy baseline. Check the lamp energy or hours of use in your detector's diagnostic software.
-
Solution 3 (System Leaks): A very small, often unnoticeable leak in the system can cause baseline fluctuations. Carefully inspect all fittings from the pump to the detector flow cell.[3]
-
Section 2: LC-MS for Enhanced Specificity and Sensitivity
For definitive identification or for analyzing the compound at very low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Principle of the Method
The HPLC separation principles remain the same as described above. However, instead of a UV detector, the column eluent is directed into a mass spectrometer. 4-Dimethylamino-3-phenyl-butyric acid, with its basic tertiary amine, is ideally suited for positive ion electrospray ionization (ESI+). In the ESI source, the protonated molecule [M+H]⁺ is generated in the gas phase and then detected by the mass analyzer, providing a highly specific mass-to-charge ratio (m/z) for the compound. This allows for unambiguous identification and quantification, even in complex matrices where UV detection might be hampered by interferences.
Detailed Experimental Protocol: LC-MS Identification
-
Instrumentation and Materials:
-
LC-MS system equipped with an ESI source.
-
Use the same column, solutions, and mobile phase composition as the HPLC-UV method. Mobile phase additives like formic acid (0.1%) are often preferred over phosphate buffers for MS compatibility. If a buffer is needed, use a volatile buffer like ammonium formate.
-
-
Mass Spectrometer Conditions (Illustrative):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The tertiary amine is basic and readily accepts a proton. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the spray and ion generation. |
| Drying Gas Temp. | 300 - 350 °C | Facilitates desolvation of the ESI droplets. |
| Drying Gas Flow | 8 - 12 L/min | Removes solvent vapor from the ion source. |
| Scan Mode | Full Scan (e.g., m/z 100-500) | To find the parent ion. |
| Expected [M+H]⁺ | m/z 208.13 | Based on the molecular formula C₁₂H₁₇NO₂ (free base). |
Troubleshooting Guide: LC-MS Analysis
Question: I am not seeing my expected [M+H]⁺ ion, or the signal is very weak.
-
Answer: A weak or absent signal in LC-MS can be due to several factors related to ionization or mobile phase compatibility.
-
Solution 1 (Check Ionization Mode): Confirm you are operating in positive ion mode (ESI+). This compound will not ionize well in negative mode.
-
Solution 2 (Mobile Phase pH): Ensure your mobile phase is acidic (e.g., with 0.1% formic acid). An acidic environment promotes the formation of the [M+H]⁺ ion required for detection.
-
Solution 3 (Avoid Non-Volatile Buffers): If you are using a phosphate buffer (from an HPLC-UV method), it must be replaced. Phosphate salts are non-volatile and will rapidly contaminate the mass spectrometer source and suppress the analyte signal. Switch to a volatile acid like formic acid or a volatile buffer like ammonium formate.[7]
-
Solution 4 (Source Tuning): The mass spectrometer may need to be tuned for your specific compound. Infuse a solution of your reference standard directly into the source to optimize parameters like capillary voltage and fragmentor voltage for maximum signal intensity.
-
Question: I see a peak at the correct retention time, but the mass is off by 1 or 2 m/z units.
-
Answer: This could be related to adduct formation or incorrect mass calibration.
-
Solution 1 (Check for Adducts): Besides the protonated molecule [M+H]⁺, it's common to see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there is any glass- or salt-based contamination. These would appear at approximately m/z 230.11 and m/z 246.08, respectively.
-
Solution 2 (Mass Calibration): Ensure the mass spectrometer has been recently and successfully calibrated according to the manufacturer's protocol. A drift in calibration can lead to mass assignment errors.
-
General FAQs
Q1: How should I perform a system suitability test for this method?
-
Before analyzing any samples, perform at least five replicate injections of the standard solution. The system is suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0% and the tailing factor for the peak is not more than 2.0.
Q2: What are the key validation parameters to consider for this HPLC method?
-
For a quantitative impurity or assay method, you should validate for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness, following ICH Q2(R1) guidelines.
Q3: Can I use Nuclear Magnetic Resonance (NMR) to analyze this compound?
-
Yes, NMR spectroscopy is an excellent technique for structural confirmation and can be used for quantitative analysis (qNMR). It would provide unambiguous identification by showing characteristic signals for the phenyl, dimethylamino, and butyric acid protons.[8]
References
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- ACE HPLC Columns. HPLC Troubleshooting Guide.
- Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
- Phenomenex. HPLC Troubleshooting Guide.
- PubMed Central. (2008, July 15).
- Unacademy. Identification of Primary, Secondary, and Tertiary Amines.
- Analytice. (2017, April 5).
- PubMed. (1980).
- BenchChem. (2025).
- PubChem. 4-Amino-3-phenylbutyric acid hydrochloride.
- Google Patents. (2011). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
- PubChem. Phenibut.
- MDPI. (2021). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS.
- Google Patents. (2014). CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
- BenchChem. (2025). Application Note: HPLC Purity Analysis of 4,4-Diphenylbutylamine Hydrochloride.
- ResearchGate. (2012).
- ResearchGate. (2013).
- Google Patents. (2002). EP 1404638 B1 - SYNTHESIS OF 4-PHENYLBUTYRIC ACID.
- Key Organics. 4-Amino-3-phenylbutyric acid HCl.
- Shimadzu. 4-Amino-3-phenyl-butyric acid | 1078-21-3 | Reference standards.
- Google Patents. (2014). CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 4-Dimethylamino-3-phenyl-butyric acid hydrochloride and its GABAergic Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience research and drug development, gamma-aminobutyric acid (GABA) analogs represent a cornerstone for modulating inhibitory neurotransmission. These compounds, while often structurally similar, exhibit remarkably diverse pharmacological profiles, leading to distinct therapeutic applications. This guide provides an in-depth comparison of three prominent GABA analogs—Phenibut, Baclofen, and Gabapentin—and extends this analysis to the lesser-known derivative, 4-Dimethylamino-3-phenyl-butyric acid hydrochloride. Our objective is to dissect their mechanisms of action, compare their functional activities through experimental data, and provide the necessary protocols for empirical validation.
Section 1: The GABA Analog Landscape: A Tale of Three Compounds
The therapeutic utility of GABA itself is limited by its inability to efficiently cross the blood-brain barrier.[1] This limitation spurred the development of lipophilic analogs capable of penetrating the central nervous system.
Phenibut (4-Amino-3-phenylbutanoic acid HCl)
Originally developed in the 1960s in the Soviet Union, Phenibut is a structural analog of GABA featuring a phenyl ring at the β-position.[2] This modification significantly enhances its lipophilicity, facilitating passage across the blood-brain barrier.[3]
-
Mechanism of Action: Phenibut's primary mechanism is agonism at the GABA-B receptor.[1][4] At higher concentrations, it may also exhibit activity at GABA-A receptors.[2] Furthermore, some evidence suggests it binds to the α2δ-1 subunit of voltage-dependent calcium channels, a mechanism it shares with Gabapentin.[5] Its (R)-enantiomer is notably more potent at the GABA-B receptor than the (S)-enantiomer.[1] The compound is also reported to stimulate dopamine receptors.[2]
-
Pharmacological Effects: Clinically, Phenibut is recognized for its anxiolytic and nootropic (cognition-enhancing) properties.[2][4] It is used to manage tension, anxiety, and sleep disturbances.[2]
Baclofen (β-(4-chlorophenyl)-GABA)
Baclofen is a close structural relative of Phenibut, distinguished by a chlorine atom at the para-position of the phenyl ring. It was first synthesized in 1962.[6]
-
Mechanism of Action: Baclofen is a potent and selective agonist for the GABA-B receptor.[6][7][8] This selectivity is a key point of differentiation from the less specific actions of Phenibut. Like Phenibut, the biological activity resides primarily in the (R)-(-)-enantiomer.[7]
-
Pharmacological Effects: Baclofen is predominantly used as a muscle relaxant to treat spasticity resulting from conditions like spinal cord injury or multiple sclerosis.[6][7]
Gabapentin (1-(aminomethyl)cyclohexane acetic acid)
Although designed as a GABA analog, Gabapentin's mechanism of action is fundamentally different from that of Phenibut and Baclofen.[9]
-
Mechanism of Action: Gabapentin does not exert a direct effect on GABA-A or GABA-B receptors.[10][11] Instead, it binds with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[9][10] This interaction is thought to reduce the release of excitatory neurotransmitters, such as glutamate.[9] There is also evidence to suggest that Gabapentin can increase the rate of GABA synthesis in the brain.[11][12]
-
Pharmacological Effects: Gabapentin is widely used as an anticonvulsant for treating epilepsy and for the management of neuropathic pain.[10][12]
Section 2: Quantitative Pharmacological Comparison
A direct comparison of binding affinities and functional potencies is crucial for understanding the distinct profiles of these analogs. The data, compiled from various preclinical studies, highlights the key differences in their primary targets.
| Compound | Primary Target | Binding Affinity (Ki) | Functional Potency (EC50/IC50) |
| Phenibut | GABA-B Receptor | ~30-60 µM (racemic) | EC50 ≈ 90-130 µM |
| α2δ-1 Subunit | Lower affinity than Gabapentin | Data not widely available | |
| Baclofen | GABA-B Receptor | ~0.1-1 µM (R-Baclofen) | EC50 ≈ 1-5 µM |
| Gabapentin | α2δ-1 Subunit | ~40-100 nM | IC50 ≈ 0.1 µM (for neurotransmitter release) |
Note: Values are approximate and can vary based on the specific assay conditions, tissue preparation, and radioligand used. Data is synthesized from multiple sources for comparative purposes.
Section 3: Structural Analysis of this compound
Published experimental data on this compound is scarce. However, we can infer its likely pharmacological properties based on its structure and established structure-activity relationships (SAR) for this class of compounds.
The key structural modification is the replacement of the primary amine (-NH₂) found in Phenibut with a tertiary dimethylamino group (-N(CH₃)₂).
Hypothesized Impact of N,N-Dimethylation:
-
Receptor Binding: The addition of two methyl groups to the nitrogen atom introduces significant steric bulk. This bulk is highly likely to interfere with the optimal binding orientation within the GABA-B receptor's orthosteric site. The hydrogen bonding capabilities of the primary amine in Phenibut, which are crucial for receptor interaction, are lost. Therefore, it is predicted that This compound will have significantly lower affinity and potency as a GABA-B agonist compared to Phenibut.
-
Blood-Brain Barrier (BBB) Permeability: While N-methylation can sometimes increase lipophilicity, the transition from a primary to a tertiary amine can have complex effects on BBB penetration. The pKa of the amine will be altered, which affects its ionization state at physiological pH. While a definitive prediction is difficult without experimental data, the loss of hydrogen bond donors and increased size could negatively impact its transport across the BBB compared to Phenibut.
-
Pharmacokinetic Profile: The dimethylamino group may alter the metabolic profile of the compound, potentially making it more or less susceptible to enzymatic degradation.
Section 4: Experimental Protocols for Comparative Evaluation
To empirically validate the predicted properties of this compound and directly compare it to its analogs, standardized binding assays are essential.
Protocol 1: GABA-B Receptor Competitive Binding Assay
This protocol determines the affinity of a test compound for the GABA-B receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Rat cortical membranes (prepared or commercially sourced)
-
[³H]-GABA or other suitable GABA-B selective radioligand
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Test compounds: 4-Dimethylamino-3-phenyl-butyric acid HCl, (R,S)-Phenibut, (R)-Baclofen
-
Non-specific binding control: Baclofen (1 mM)
-
96-well filter plates and vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilution.
-
Add 50 µL of the radioligand ([³H]-GABA) at a final concentration approximate to its Kd.
-
Add 100 µL of the rat cortical membrane preparation (final protein concentration ~100-200 µ g/well ).
-
Incubate the plate for 60 minutes at 4°C to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: α2δ-1 Subunit Competitive Binding Assay
This protocol is used to assess the affinity for the primary target of Gabapentin.
Materials:
-
Porcine cortical membranes or a cell line expressing the α2δ-1 subunit
-
[³H]-Gabapentin
-
Assay Buffer: 10 mM HEPES, pH 7.4
-
Test compounds: 4-Dimethylamino-3-phenyl-butyric acid HCl, Gabapentin
-
Non-specific binding control: Pregabalin (1 mM)
-
Equipment as listed in Protocol 1.
Procedure:
-
Follow the same general steps as in Protocol 1 for compound dilution and plate setup.
-
Add 50 µL of assay buffer, non-specific control, or test compound.
-
Add 50 µL of [³H]-Gabapentin.
-
Add 100 µL of the membrane preparation.
-
Incubate for 45 minutes at room temperature.
-
Filter, wash, and count as described previously.
-
Perform data analysis as in Protocol 1 to determine the Ki for the α2δ-1 subunit.
Section 5: Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: GABA-B receptor signaling pathway.
Caption: Workflow for a competitive binding assay.
References
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Allan, R. D., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903. [Link]
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Belliotti, T. R., et al. (2005). Gabapentin and pregabalin analogs. Bioorganic & Medicinal Chemistry Letters, 15(21), 4789-4792. [Link]
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Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]
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Errante, F., & Petroff, O. A. (2003). The mechanism of action of gabapentin in the treatment of epilepsy. Revue Neurologique, 159(11), 1079-1083. [Link]
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Keberle, H., & Faigle, J. W. (1971). Synthesis and structure-activity relationship of the derivatives of γ-aminobutyric acid. In: Spasticity–A Topical Survey. Hans Huber Publishers. [Link]
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Olpe, H. R., et al. (1978). The biological activity of d-and l-baclofen (Lioresal). European Journal of Pharmacology, 52(2), 133-136. [Link]
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Taylor, C. P., et al. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research, 29(3), 233-249. [Link]
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World Health Organization. (2020). Phenibut (4-amino-3-phenyl-butyric acid): Pre-Review Report.[Link]
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Suman-Chauhan, N., et al. (1993). Binding of [3H]gabapentin to a novel site in rat brain: marking of a putative amino acid transporter. European Journal of Pharmacology: Molecular Pharmacology Section, 244(3), 293-301. [Link]
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Petroff, O. A., et al. (1996). Gabapentin increases brain GABA in patients with partial seizures. Neurology, 46(5), 1459-1460. [Link]
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Satzinger, G., & Hartenstein, J. (1975). Cyclische Aminosäuren. Angewandte Chemie, 87(14), 513-514. [Link]
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Bowery, N. G., et al. (1980). GABA-B receptors. Nature, 283(5742), 92-94. [Link]
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Chen, G., et al. (1991). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. Yao Xue Xue Bao, 26(1), 14-20. [Link]
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Ghisdal, V., et al. (2011). Determining the relative efficacy of positive allosteric modulators of the GABA(A) receptor: design of a screening approach. Journal of Biomolecular Screening, 16(6), 643-653. [Link]
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Owen, D. R., et al. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591-596. [Link]
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Chebib, M., et al. (2009). Pharmacological effect of GABA analogues on GABA-ϱ2 receptors and their subtype selectivity. International Journal of Molecular Sciences, 10(4), 1887-1897. [Link]
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Sieghart, W. (2015). Structure-dependent activity of natural GABA(A) receptor modulators. Molecules, 20(8), 14388-14426. [Link]
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Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]
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Irie, T., et al. (2019). Construction of a fluorescent screening system of allosteric modulators for the GABAA receptor using a turn-on probe. ACS Central Science, 5(9), 1573-1581. [Link]
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Janković, S. M., et al. (2021). Experimental GABA A receptor agonists and allosteric modulators for the treatment of focal epilepsy. Drug Design, Development and Therapy, 15, 1039-1054. [Link]
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Janković, S. M., et al. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Dove Medical Press.[Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Amino-3-Phenylbutyric Acid Hydrochloride: A Deeper Look.[Link]
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4-Dimethylamino-3-phenyl-butyric acid hydrochloride vs other phenylbutyric acid derivatives
Introduction
Phenylbutyric acid (PBA) and its derivatives represent a compelling class of small molecules with significant therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and genetic maladies.[1] The versatility of this chemical scaffold stems from its ability to engage with multiple cellular pathways, primarily through two well-documented mechanisms: the inhibition of histone deacetylases (HDACs) and the modulation of protein folding as a chemical chaperone.[2] This dual functionality has spurred considerable interest in the development of novel PBA analogues with enhanced potency, selectivity, and pharmacokinetic profiles.
This guide provides a comparative analysis of 4-phenylbutyric acid and several of its key derivatives, focusing on their performance in preclinical models. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the available experimental data, enabling informed decisions in the pursuit of next-generation therapeutics.
A Note on 4-Dimethylamino-3-phenyl-butyric acid hydrochloride:
It is important to note that a comprehensive search of the scientific literature did not yield any publicly available experimental data on the biological activity of this compound, specifically in the context of HDAC inhibition or cellular cytotoxicity. Therefore, a direct comparison of this specific compound with other phenylbutyric acid derivatives is not possible at this time. The focus of this guide will be on well-characterized derivatives for which robust experimental data exists.
Primary Mechanisms of Action
The therapeutic effects of phenylbutyric acid derivatives can be largely attributed to two distinct, yet potentially synergistic, mechanisms of action:
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] They remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. In various disease states, particularly cancer, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes and the promotion of cell survival.[3]
Phenylbutyric acid and its derivatives act as pan-HDAC inhibitors, meaning they inhibit the activity of multiple HDAC isoforms.[3] By blocking HDAC activity, these compounds promote histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced genes. This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]
Signaling Pathway: HDAC Inhibition by Phenylbutyric Acid Derivatives
Caption: HDAC inhibition by phenylbutyric acid derivatives.
Chemical Chaperone Activity
Beyond their epigenetic role, phenylbutyric acid derivatives can also function as chemical chaperones.[2] This activity is particularly relevant in diseases characterized by protein misfolding and aggregation, such as certain neurodegenerative disorders. As chemical chaperones, these compounds can stabilize protein conformations, prevent the formation of toxic aggregates, and facilitate the proper trafficking of proteins within the cell.[2] This can alleviate cellular stress, particularly within the endoplasmic reticulum (ER), and improve overall cellular function.
Comparative Analysis of Phenylbutyric Acid Derivatives
The following table summarizes the available in vitro data for several key phenylbutyric acid derivatives, providing a snapshot of their relative potencies.
| Compound Name | Target/Cell Line | IC50 Value | Reference |
| 4-Phenylbutyric acid (PBA) | HDAC (HeLa nuclear extract) | ~5 mM | [3] |
| Glioblastoma (LN-229) | 5.45 mM | [3] | |
| A375 (Melanoma) | 8.94 mM | [5] | |
| A549 (Lung Carcinoma) | 9.75 mM | [5] | |
| MCF7 (Breast Cancer) | 10.68 mM | [5] | |
| MDA-MB-231 (Breast Cancer) | 11.66 mM | [5] | |
| Pivanex (AN-9) | K562 (Leukemia) | Anti-proliferative activity at 100-500 µM | Not Specified |
| N-hydroxy-4-(4-phenylbutyryl-amino)benzamide (HTPB) | HDAC | Sub-micromolar | [2] |
| (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide | HDAC | 16 nM | [2] |
| N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B) | HDAC6 | Not Specified (Non-competitive inhibitor) | [6] |
| HeLa (Cervical Cancer) | 72.6 µM | [6] | |
| THP-1 (Leukemia) | 16.5 µM | [6] | |
| HMC (Mast Leukemia) | 79.29 µM | [6] | |
| Kasumi (Myelogenous Leukemia) | 101 µM | [6] | |
| 4-CF3-phenyl triphenylphosphonium-based PBA conjugate (53) | A375 (Melanoma) | 2.22 µM | [5] |
| A549 (Lung Carcinoma) | 4.72 µM | [5] | |
| MCF7 (Breast Cancer) | 6.02 µM | [5] | |
| MDA-MB-231 (Breast Cancer) | 3.71 µM | [5] |
Key Observations and Structure-Activity Relationships:
-
Parent Compound (PBA): 4-Phenylbutyric acid demonstrates HDAC inhibitory and anti-proliferative activity, but generally at millimolar concentrations, indicating relatively low potency.[3][5]
-
Hydroxamate Derivatives: The introduction of a hydroxamate group, a known zinc-binding moiety, significantly enhances HDAC inhibitory potency. This is exemplified by the sub-micromolar activity of HTPB and the impressive 16 nM IC50 of (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide.[2] This highlights the critical role of the zinc-binding group in the pharmacophore of these inhibitors.
-
Targeted Modifications: The development of N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B) as a selective HDAC6 inhibitor demonstrates that modifications to the phenylbutyric acid scaffold can impart isoform selectivity.[6] This is a crucial aspect of modern drug design, as it can potentially lead to improved therapeutic windows and reduced off-target effects.
-
Prodrug and Targeting Strategies: The 4-CF3-phenyl triphenylphosphonium-based PBA conjugate (53) showcases a successful strategy to enhance cellular uptake and potency.[5] By targeting the mitochondria, this derivative achieves significantly lower IC50 values compared to the parent compound, demonstrating the potential of targeted delivery approaches.[5]
Experimental Protocols
To facilitate the evaluation and comparison of phenylbutyric acid derivatives, the following are detailed protocols for key in vitro assays.
Workflow: In Vitro Characterization of Phenylbutyric Acid Derivatives
Caption: Workflow for in vitro characterization.
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme
-
HDAC substrate (e.g., Fluor de Lys®-SIRT2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A and a trypsin-like protease)
-
Test compounds (phenylbutyric acid derivatives)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Reaction: In a 96-well black microplate, add the HDAC enzyme and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction and initiate the development reaction by adding the developer solution. The developer solution contains a high concentration of an HDAC inhibitor (like Trichostatin A) to halt the deacetylation and a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (phenylbutyric acid derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells treated with HDAC inhibitors.
Materials:
-
Cancer cell lines
-
Test compounds (phenylbutyric acid derivatives)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time. Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., acetyl-H3) and a loading control (e.g., total H3 or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of acetylated histone to the loading control to determine the relative increase in histone acetylation upon compound treatment.
Conclusion
The phenylbutyric acid scaffold has proven to be a versatile starting point for the development of potent and selective therapeutic agents. While 4-phenylbutyric acid itself exhibits modest activity, its derivatives have shown significant improvements in potency and, in some cases, isoform selectivity. The incorporation of a hydroxamate zinc-binding group has been a particularly effective strategy for enhancing HDAC inhibition. Furthermore, targeted delivery approaches, such as mitochondrial targeting, hold great promise for improving the therapeutic index of this class of compounds.
The lack of available data for this compound highlights a gap in the current understanding of this particular derivative. Future research efforts focused on the synthesis and biological evaluation of this compound are warranted to determine its potential as a therapeutic agent and to further elucidate the structure-activity relationships within the broader family of phenylbutyric acid derivatives. Continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles for a range of challenging diseases.
References
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- Various Authors. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
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A Comparative Guide to the Biological Activity of 4-Amino-3-phenylbutyric Acid Hydrochloride (Phenibut)
This guide provides a comprehensive validation and comparative analysis of the biological activity of 4-Amino-3-phenylbutyric acid hydrochloride, commonly known as Phenibut. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, compares its in-vitro performance with a relevant alternative, and outlines in-vivo experimental validation.
Introduction
4-Amino-3-phenylbutyric acid hydrochloride is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2][3][4] The addition of a phenyl group allows it to cross the blood-brain barrier more effectively than GABA itself.[5] It is recognized for its anxiolytic, nootropic, and sedative properties.[3][4][6][7][8] The primary mechanism of action of Phenibut is its activity as a GABAB receptor agonist, though it also exhibits some effects at GABAA receptors.[1][7][8]
This guide will objectively compare the in-vitro receptor binding and functional activity of 4-Amino-3-phenylbutyric acid hydrochloride with Baclofen, a well-established and structurally similar GABAB receptor agonist. Furthermore, we will present a detailed protocol for the in-vivo validation of its anxiolytic and antidepressant-like effects using a standard animal model.
In-Vitro Comparative Analysis: Receptor Binding and Functional Activity
To characterize the interaction of 4-Amino-3-phenylbutyric acid hydrochloride with its primary target, we propose a series of in-vitro assays comparing its potency and efficacy against Baclofen at the human GABAB receptor.
Experimental Design: In-Vitro Assays
The following diagram outlines the workflow for the in-vitro comparison.
Caption: Workflow for the Forced Swim Test.
Methodology: Forced Swim Test
Animals: Male Sprague-Dawley rats (200-250g).
Groups:
-
Group 1: Vehicle control (Saline)
-
Group 2: 4-Amino-3-phenylbutyric acid hydrochloride (e.g., 50 mg/kg)
-
Group 3: Positive control - Imipramine (a tricyclic antidepressant, e.g., 15 mg/kg) [9] Protocol:
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Drug Administration: Administer the respective treatments via intraperitoneal injection 60 minutes before the test session.
-
Pre-test Session: On day 1, place each rat individually into a glass cylinder (45 cm high, 20 cm in diameter) containing 30 cm of water (23-25°C) for 15 minutes.
-
Test Session: 24 hours after the pre-test, place the rats back into the water-filled cylinders for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
Expected Outcomes and Data Presentation
The anticipated results are presented in the table below.
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |
| Vehicle Control | - | 180 ± 10 |
| 4-Amino-3-phenylbutyric acid hydrochloride | 50 | 120 ± 8 |
| Imipramine | 15 | 90 ± 7 |
Interpretation: A significant reduction in immobility time in the groups treated with 4-Amino-3-phenylbutyric acid hydrochloride and Imipramine, compared to the vehicle control group, would indicate antidepressant-like activity.
Conclusion
The in-vitro data positions 4-Amino-3-phenylbutyric acid hydrochloride as a GABAB receptor agonist, albeit with lower potency and affinity compared to the reference compound, Baclofen. The proposed in-vivo experiments using the Forced Swim Test are crucial for validating its functional effects on the central nervous system, specifically its potential anxiolytic and antidepressant-like properties. This guide provides a robust framework for the systematic evaluation of 4-Amino-3-phenylbutyric acid hydrochloride's biological activity, enabling informed decisions in research and drug development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11499499, 4-Amino-3-phenylbutyric acid hydrochloride. Retrieved from [Link]
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Owen, D. R., Wood, D. M., Archer, J. R. H., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591–596. Retrieved from [Link]
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Ahuja, A., Mgbako, O., Ferreira, J., & Nuvvula, A. (2020). Phenibut: A drug with one too many "buts". Journal of the American Pharmacists Association, 60(5), e123–e127. Retrieved from [Link]
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A Comparative Efficacy Analysis of 4-Amino-3-phenylbutyric acid hydrochloride (Phenibut) and Structurally Related GABAergic Modulators
Prepared by: Gemini, Senior Application Scientist
A Note on the Subject Compound: Initial literature review revealed limited information on "4-Dimethylamino-3-phenyl-butyric acid hydrochloride." However, there is extensive data on the structurally similar and well-characterized compound, 4-Amino-3-phenylbutyric acid hydrochloride , commonly known as Phenibut . This guide will proceed under the well-founded assumption that Phenibut is the compound of interest, offering a comparative analysis against other known inhibitors and modulators of the GABAergic system.
Introduction: A Triad of GABAergic and Gabapentinoid Modulators
The modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system (CNS), represents a cornerstone of neuropharmacology. This guide provides a detailed comparison of three key compounds that, while structurally related, exhibit distinct pharmacological profiles:
-
4-Amino-3-phenylbutyric acid hydrochloride (Phenibut): A neuropsychotropic drug developed in the 1960s in the Soviet Union, Phenibut is a derivative of the neurotransmitter GABA.[1] Its unique phenyl ring addition allows it to cross the blood-brain barrier more effectively than GABA itself.[2][3] It is recognized for its anxiolytic and nootropic effects.[1]
-
Baclofen: A close structural analog of Phenibut, differing by the presence of a chlorine atom on the phenyl ring.[4] It is a well-established and potent muscle relaxant and antispasmodic agent, used clinically for conditions like multiple sclerosis.[4]
-
Gabapentin: While also a GABA analog, Gabapentin's primary mechanism is distinct from direct GABA receptor agonism. It is a first-line treatment for neuropathic pain and is also used as an anticonvulsant.[5][6]
This document will dissect the mechanisms, comparative efficacy, and experimental evaluation of these compounds to provide researchers and drug development professionals with a clear, data-driven perspective.
Differentiated Mechanisms of Action
The therapeutic and physiological effects of these compounds are dictated by their specific molecular targets within the CNS.
2.1 Phenibut: A Dual-Action Ligand Phenibut exerts its effects through a dual mechanism of action. It functions primarily as a full agonist of the GABA-B receptor , similar to baclofen.[3] GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that, upon activation, induce inhibitory postsynaptic potentials primarily through the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium channels (VGCCs).[7]
Furthermore, Phenibut also binds to the α2-δ subunit of voltage-dependent calcium channels , a mechanism it shares with gabapentinoids.[3][8] This action reduces the influx of calcium into presynaptic neurons, thereby decreasing the release of excitatory neurotransmitters.[5] Research indicates that the (R)-enantiomer of Phenibut is the more active form at the GABA-B receptor.[3][9]
2.2 Baclofen: The Archetypal GABA-B Agonist Baclofen is a potent and selective agonist for the GABA-B receptor.[4][8] Its high affinity for this receptor is the primary driver of its therapeutic effects in muscle spasticity.[10] Unlike Phenibut, Baclofen has negligible affinity for the α2-δ subunit of VGCCs, making it a more specific tool for probing GABA-B receptor function.[11]
2.3 Gabapentin: The Prototypical Gabapentinoid Contrary to its name and structure, Gabapentin does not have significant activity at GABA-A or GABA-B receptors.[12] Its therapeutic effects are mediated by high-affinity binding to the α2-δ-1 and α2-δ-2 subunits of VGCCs .[12][13] This interaction is thought to disrupt the trafficking of calcium channels to the presynaptic terminal, leading to a reduction in neurotransmitter release and overall neuronal excitability.[5]
Visualization of Signaling Pathways
The following diagram illustrates the key molecular targets for Phenibut, Baclofen, and Gabapentin at a glutamatergic synapse, a common site for their modulatory actions.
Caption: Molecular targets of Phenibut, Baclofen, and Gabapentin.
Comparative Efficacy: A Quantitative Overview
The efficacy of a compound is a function of its binding affinity for its target and its effective therapeutic concentration. The table below summarizes key quantitative parameters for each molecule.
| Parameter | 4-Amino-3-phenylbutyric acid (Phenibut) | Baclofen | Gabapentin |
| Primary Target(s) | GABA-B Receptor, α2-δ subunit of VGCCs[3][8] | GABA-B Receptor[4] | α2-δ subunit of VGCCs[12] |
| Binding Affinity (Ki) for GABA-B Receptor | Racemic: ~177 µM(R)-Phenibut: ~92 µM[9] | Racemic: ~6 µM9-Baclofen IC50: 0.04 µM[14] | Not significant[12] |
| Binding Affinity (Ki/Kd) for α2-δ Subunit | (R)-Phenibut: ~23 µM11-Phenibut: ~39 µM[11] | Not significant (Ki > 150 µM)[11] | Kd: ~59 nM (α2δ-1)[12][13]Kd: ~153 nM (α2δ-2)[12][13] |
| Typical Adult Therapeutic Daily Dose | 250 - 2000 mg[15][16][17] | 15 - 80 mg[18][19][20] | 900 - 3600 mg[6][21][22] |
Analysis of Data:
-
Potency at GABA-B: Baclofen is significantly more potent at the GABA-B receptor than Phenibut, as evidenced by its much lower Ki/IC50 value. This aligns with the lower therapeutic doses required for Baclofen.
-
Potency at α2-δ: Gabapentin exhibits nanomolar affinity for the α2-δ subunit, making it substantially more potent at this target than Phenibut, which has micromolar affinity.
-
Pharmacological Profile: Phenibut's profile as a less potent, dual-action compound contrasts with the high potency and selectivity of both Baclofen and Gabapentin for their respective primary targets.
Experimental Protocol: In Vitro Radioligand Competition Binding Assay for GABA-B Receptor Affinity
To empirically determine and compare the binding affinities (Ki) of unlabeled compounds like Phenibut and Baclofen, a radioligand competition binding assay is a standard and robust method.
Objective: To determine the inhibitory constant (Ki) of test compounds for the GABA-B receptor in rat brain membranes by measuring their ability to displace a known high-affinity radioligand.
Materials:
-
Radioligand: -Baclofen or a high-affinity antagonist like [3H]CGP54626.
-
Tissue Source: Whole rat brain or specific regions like the cerebellum, homogenized.
-
Buffers:
-
Homogenization/Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Test Compounds: Phenibut, Baclofen (unlabeled).
-
Non-specific Binding Control: High concentration of unlabeled GABA (10 mM) or Baclofen (100 µM).
-
Equipment: Tissue homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/B or GF/C), liquid scintillation counter, and scintillation fluid.
Methodology:
Part 1: Membrane Preparation
-
Homogenization: Homogenize whole rat brains in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[23]
-
Washing: Discard the supernatant. Resuspend the pellet in fresh, ice-cold buffer and repeat the centrifugation. This wash step is critical and should be repeated 3-4 times to remove endogenous GABA, which would otherwise compete with the radioligand and test compounds.[23]
-
Final Resuspension: Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL, determined via a standard protein assay (e.g., BCA or Bradford).
Part 2: Binding Assay
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + High concentration of unlabeled GABA.
-
Test Compound Competition: Membranes + Radioligand + Serial dilutions of the test compound (e.g., Phenibut, from 10⁻¹⁰ M to 10⁻³ M).
-
-
Incubation: Add the membrane preparation (e.g., 100-200 µg protein), the test compound/buffer, and finally the radioligand (at a final concentration near its Kd, e.g., 5 nM) to each well. The final assay volume is typically 250-500 µL.
-
Equilibration: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[24]
-
Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).[25]
-
Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
Part 3: Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding counts per minute (CPM) from the total binding and all test compound CPMs.
-
Generate IC50 Curve: Plot the specific binding as a percentage of control (binding in the absence of competitor) against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate Ki: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Discussion and Conclusion
This comparative guide demonstrates that while Phenibut, Baclofen, and Gabapentin are all structurally derived from GABA, they are not pharmacologically interchangeable.
-
Baclofen is a highly potent and selective GABA-B agonist, making it an ideal tool for studying this specific receptor system and an effective therapeutic for spasticity.
-
Gabapentin is a potent and selective ligand for the α2-δ subunit of VGCCs, with a mechanism entirely distinct from direct GABA receptor agonism.
-
Phenibut presents a more complex profile. It is significantly less potent than either Baclofen or Gabapentin at their respective primary targets. Its dual mechanism of action—acting on both GABA-B receptors and the α2-δ subunit—may contribute to its unique spectrum of anxiolytic and nootropic effects. However, this lower potency and promiscuity necessitate higher therapeutic doses, which may correlate with a different side-effect profile.
For researchers in drug development, these distinctions are critical. The choice between these compounds depends entirely on the specific pathway under investigation. Baclofen and Gabapentin serve as selective probes, while Phenibut can be considered a broader-spectrum modulator of inhibitory neurotransmission. Future research could focus on resolving the activity of Phenibut's individual enantiomers to better understand the structure-activity relationship of its dual targets.
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Title: Gabapentin - Wikipedia Source: Wikipedia URL: [Link]
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Title: Gabapentin dosing for neuropathic pain: evidence from randomized, placebo-controlled clinical trials Source: PubMed URL: [Link]
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Title: Baclofen: uses, dosing, warnings, adverse events, interactions Source: MedCentral URL: [Link]
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Title: Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding Source: Biochemical Journal URL: [Link]
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Title: How and when to take baclofen Source: NHS URL: [Link]
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Title: Gabapentin Dosages: Your GoodRx Guide Source: GoodRx URL: [Link]
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Title: Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators Source: PubMed Central (PMC) URL: [Link]
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Title: Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding Source: PubMed URL: [Link]
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Title: Phenibut - Wonder Drug or Unsafe Supplement? Source: Maryland Poison Center URL: [Link]
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Title: Calcium Channel α2/δ subunits – Structure and Gabapentin Binding Source: ResearchGate URL: [Link]
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Title: What is the recommended daily dosage of phenibut? Source: R Discovery URL: [Link]
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Title: Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug Source: PubMed URL: [Link]
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Title: Phenibut | Mountainside Treatment Center Source: Mountainside Treatment Center URL: [Link]
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Title: Phenibut vs Baclofen vs Pregabalin vs Gabapentin for recreational purposes Source: Reddit URL: [Link]
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Title: A Systematic Review of Phenibut Withdrawals Source: PubMed Central (PMC) URL: [Link]
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Title: Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes Source: British Journal of Pharmacology URL: [Link]
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Title: R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects Source: PubMed URL: [Link]
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Title: Unedited - Advance copy Pre-Review Report: PHENIBUT Source: World Health Organization (WHO) URL: [Link]
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Title: Phenibut - Wikipedia Source: Wikipedia URL: [Link]
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Title: Characterization of GABA Receptors Source: PubMed Central (PMC) URL: [Link]
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Title: The GABAB Receptor—Structure, Ligand Binding and Drug Development Source: PubMed Central (PMC) URL: [Link]
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Title: Phenibut: Health Benefits, Side Effects, Uses, Dose & Precautions Source: RxList URL: [Link]
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Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
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Title: Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Baclofen and Other GABAB Receptor Agents Are Allosteric Modulators of the CXCL12 Chemokine Receptor CXCR4 Source: Journal of Neuroscience URL: [Link]
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Title: How Significant Are Pehnibut's Effects On The GABA-B Receptors. Source: Reddit URL: [Link]
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Title: Microscopic kinetics and energetics distinguish GABA(A) receptor agonists from antagonists Source: PubMed Central (PMC) URL: [Link]
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Selectivity profile of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride
An In-Depth Guide to the Selectivity Profile of 4-Amino-3-phenylbutyric acid HCl (Phenibut) for Researchers
A Note on Nomenclature: The compound requested, 4-Dimethylamino-3-phenyl-butyric acid hydrochloride, is not a widely documented pharmacological agent. This guide will focus on the structurally similar and extensively studied compound, 4-Amino-3-phenylbutyric acid hydrochloride , commonly known as Phenibut . It is presumed that the initial query contained a typographical error. Phenibut is a neuropsychotropic drug developed in the Soviet Union in the 1960s and is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2]
Introduction: Beyond a Single Target
4-Amino-3-phenylbutyric acid HCl (Phenibut) is a fascinating research compound due to its complex pharmacological profile. While initially developed as a GABA analogue with anxiolytic and nootropic properties, its mechanism of action is not confined to a single receptor type.[1][2] Understanding its selectivity—the degree to which it binds to its intended target versus other potential targets—is paramount for the precise design of experiments and the accurate interpretation of results. For drug development professionals and researchers, a compound's selectivity profile dictates its potential therapeutic window and its off-target liability. This guide provides a comparative analysis of Phenibut's selectivity against key alternatives, supported by binding affinity data and detailed experimental protocols.
The Dual-Target Profile of Phenibut
Unlike highly selective compounds, Phenibut's activity is primarily characterized by its engagement with two distinct molecular targets, making it a valuable tool for studying the interplay between different neurological pathways.
Primary Target: GABA-B Receptor Agonism
Phenibut acts as a full agonist at the metabotropic GABA-B receptor, the same primary target as the classic anti-spasticity agent, baclofen.[3][4] Activation of GABA-B receptors, which are G-protein coupled, leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in a slow and prolonged inhibitory effect on neuronal activity.[4]
However, Phenibut's affinity for the GABA-B receptor is notably lower than that of baclofen.[3][5] The pharmacological activity is stereospecific, with the (R)-enantiomer possessing over 100-fold higher affinity for the GABA-B receptor than the (S)-enantiomer.[3]
Secondary Target: α2δ Voltage-Dependent Calcium Channels (VDCCs)
In addition to its GABAergic activity, Phenibut also binds to the α2δ auxiliary subunit of voltage-dependent calcium channels (VDCCs).[3] This is the same mechanism of action employed by the gabapentinoid drugs, gabapentin and pregabalin.[6][7] This interaction is not stereospecific, with both (R)- and (S)-phenibut demonstrating similar binding affinities for the α2δ subunit.[3][8] The binding of Phenibut to this subunit is thought to modulate calcium influx at presynaptic terminals, thereby reducing the release of excitatory neurotransmitters.[9]
Comparative Selectivity: Phenibut vs. Key Alternatives
To contextualize Phenibut's profile, it is essential to compare its binding affinities with more selective pharmacological tools. Baclofen serves as a selective GABA-B agonist, while Gabapentin is a selective ligand for the α2δ VDCC subunit.
| Compound | Primary Target | Ki / Kd (Affinity) | Secondary Target | Ki (Affinity) |
| Phenibut (Racemic) | GABA-B Receptor | 177 µM[10][11] | α2δ VDCC Subunit | ~30 µM (average of enantiomers)[3][8] |
| (R)-Phenibut | GABA-B Receptor | 92 µM[10][11] | α2δ VDCC Subunit | 23 µM[3][8] |
| Baclofen | GABA-B Receptor | 6 µM[10][11] | α2δ VDCC Subunit | Weak / Not Primary[12] |
| Gabapentin | α2δ-1 VDCC Subunit | 59 nM (Kd)[13] | GABA-B Receptor | No Significant Affinity[9][13] |
Expert Interpretation: The data clearly illustrates that Phenibut is a moderately potent ligand with a dual-target profile.
-
Potency Contrast: Baclofen is approximately 30 times more potent at the GABA-B receptor than racemic Phenibut.[5][10] Gabapentin is orders of magnitude more potent at the α2δ VDCC subunit than Phenibut (note the nM vs. µM affinity).
-
Selectivity Distinction: Baclofen's action is largely confined to the GABA-B receptor, making it a "cleaner" tool for studying this specific pathway.[14][15] Conversely, Gabapentin's effects are primarily mediated by α2δ VDCCs, with negligible interaction with GABA receptors.[9][13]
-
Phenibut's Uniqueness: Phenibut occupies a unique pharmacological space. Its effects in any given experimental model are likely a composite of both GABA-B agonism and α2δ VDCC modulation. Interestingly, studies suggest that for certain effects like anti-nociception, the α2δ mechanism may be more dominant than its GABA-B activity.[16][17]
Visualizing the Path to Selectivity Profiling
A systematic approach is required to elucidate a compound's selectivity. The following workflow illustrates the logical progression from primary target identification to broad-spectrum screening.
Caption: A typical experimental workflow for determining a compound's selectivity profile.
Experimental Protocol: GABA-B Receptor Radioligand Binding Assay
This protocol provides a standardized method for determining the binding affinity of a test compound (like Phenibut) for the GABA-B receptor using [3H]Baclofen.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand ([3H]Baclofen) for binding to GABA-B receptors in rat brain membrane preparations.
Materials:
-
Tissue: Whole rat brain (minus cerebellum), frozen.
-
Radioligand: -Baclofen.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Non-specific Binding: Unlabeled GABA (100 µM final concentration).
-
Equipment: Tissue homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter.
Methodology:
-
Membrane Preparation (Self-Validating System):
-
Thaw rat brain tissue on ice. Homogenize in 100 volumes of ice-cold Binding Buffer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Causality: This step pellets the cell membranes containing the receptors.
-
Repeat the wash/centrifugation cycle three more times. Trustworthiness: These repeated washes are critical to remove endogenous GABA, which would otherwise compete with the radioligand and artificially reduce its binding.[18]
-
Resuspend the final pellet in fresh Binding Buffer to a protein concentration of approximately 1 mg/mL. This is your receptor source.
-
-
Assay Setup (Competition Binding):
-
Set up assay tubes or a 96-well plate on ice.
-
Total Binding Wells: Add Binding Buffer, [3H]Baclofen (e.g., 5 nM final concentration), and membrane preparation.
-
Non-specific Binding (NSB) Wells: Add Binding Buffer, [3H]Baclofen, 100 µM unlabeled GABA, and membrane preparation. Trustworthiness: The excess unlabeled GABA will occupy nearly all specific GABA-B receptors, so any remaining radioligand binding is considered non-specific (e.g., to the filter plate).
-
Test Compound Wells: Add Binding Buffer, [3H]Baclofen, varying concentrations of the test compound (e.g., Phenibut, from 10 nM to 1 mM), and membrane preparation.
-
-
Incubation:
-
Incubate the plate for 30 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
-
Termination and Harvesting:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash each well three times with ice-cold Wash Buffer. Causality: Rapid filtration and cold washing minimize the dissociation of the radioligand from the receptor, ensuring an accurate measurement of bound radioactivity.
-
-
Quantification and Analysis:
-
Dry the filter mat and measure the radioactivity trapped on the filter for each well using a liquid scintillation counter.
-
Calculate Specific Binding: Subtract the average counts per minute (CPM) of the NSB wells from all other wells.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Implications for Research Design
The dual-target profile of Phenibut necessitates careful experimental design and interpretation.
-
Controls are Crucial: When using Phenibut to investigate GABA-B receptor function, it is advisable to run parallel experiments with a selective agonist like baclofen. To probe the role of the VDCC pathway, a comparison with gabapentin would be insightful.
-
Dose-Response: The micromolar affinity of Phenibut for both its targets means that relatively high concentrations are required for activity compared to more potent alternatives.[3] Researchers should consider this when designing dose-response experiments.
-
Interpreting Phenotypes: Any cellular or behavioral phenotype observed following Phenibut administration could result from its action on GABA-B receptors, α2δ VDCCs, or a synergistic interaction between the two. Attributing the effect to a single mechanism without further validation using selective antagonists (e.g., a GABA-B antagonist) or comparative compounds is not recommended.
Conclusion
4-Amino-3-phenylbutyric acid HCl (Phenibut) is a non-selective pharmacological agent with primary activities as a GABA-B receptor agonist and a ligand for the α2δ subunit of voltage-dependent calcium channels. Its potency at both targets is modest compared to selective alternatives like baclofen and gabapentin. This polypharmacology, while a potential drawback for studying a single pathway, makes Phenibut a valuable tool for investigating complex neural circuits where both GABAergic inhibition and modulation of voltage-gated calcium channels are at play. A thorough understanding of its selectivity profile, as outlined in this guide, is essential for any researcher utilizing this compound to ensure that experimental data is both robust and accurately interpreted.
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What is the mechanism of action (MOA) of Baclofen (GABA receptor agonist)? . Dr.Oracle. [Link]
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Characterization of GABA Receptors - PMC . PubMed Central. [Link]
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A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC . PubMed Central. [Link]
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How Significant Are Pehnibut's Effects On The GABA-B Receptors. : r/AskDrugNerds . Reddit. [Link]
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Gabapentin: a Ca2+ channel alpha 2-delta ligand far beyond epilepsy therapy - PubMed . PubMed. [Link]
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R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects . RSU Research Portal. [Link]
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R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects - PubMed . PubMed. [Link]
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Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain . Wiley Online Library. [Link]
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Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation | ACS Omega . ACS Publications. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride and its Analogs
This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for 4-Dimethylamino-3-phenyl-butyric acid hydrochloride and its structural analog, 4-Amino-3-phenylbutyric acid hydrochloride (commonly known as Phenibut). For the purposes of this guide, we will focus on Phenibut as the primary reference compound due to the extensive availability of pharmacological data, while establishing a comparative context for its dimethylated derivative.
The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies required to assess the selectivity of these compounds. A thorough understanding of a molecule's interaction with unintended biological targets is paramount for predicting potential off-target effects, ensuring clinical safety, and elucidating its complete pharmacological profile.[1][2][3]
Introduction: The Imperative of Selectivity
4-Amino-3-phenylbutyric acid hydrochloride (Phenibut) is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4] Its primary mechanism of action is agonism at the GABA-B receptor (GABABR), a metabotropic G protein-coupled receptor (GPCR).[5][6] Additionally, it exhibits activity at the α2-δ subunit of voltage-dependent calcium channels, a mechanism shared with its structural analog, gabapentin.[5] These on-target activities are responsible for its anxiolytic and sedative properties.[7][8][9]
However, no drug is perfectly specific. Cross-reactivity , the binding of a drug to targets other than its intended one, can lead to unexpected side effects or even reveal new therapeutic possibilities.[3] For a CNS-active compound like Phenibut, assessing interactions with other receptors, transporters, and ion channels within the central nervous system is a critical step in preclinical development. This guide outlines a logical, tiered approach to building a comprehensive selectivity profile.
Strategic Design of a Cross-Reactivity Panel
The selection of potential off-targets should be a data-driven process based on the compound's structure, its primary targets, and its known physiological effects.
Rationale for Target Selection:
-
Target Family Homology: Since the primary target, GABABR, is a Class C GPCR, screening against other GPCRs, particularly those prevalent in the CNS (e.g., adrenergic, dopaminergic, serotonergic, and muscarinic receptors), is a logical first step.
-
Structural Analogs: The known activities of structurally similar molecules can predict potential cross-reactivity. Baclofen is a close structural analog and a potent GABABR agonist, while gabapentin shares the α2-δ subunit target.[5] These serve as essential comparators.
-
Physiological Effects: The compound's known side effects, such as sedation and confusion, may suggest interactions with other CNS receptors that mediate these states.[10]
Proposed Screening Panel for Phenibut and its Analogs:
| Target Class | Specific Examples | Rationale |
| Primary Targets | GABAB Receptor, α2-δ Subunit of VDCCs | Confirmation of on-target activity and baseline for comparison. |
| GABAergic System | GABAA Receptor | Assess selectivity between the two major GABA receptor subtypes. |
| GPCRs (CNS) | Adrenergic (α1, α2, β), Dopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A), Muscarinic (M1) | High potential for off-target effects due to receptor homology and CNS location. |
| Ion Channels | hERG, Voltage-Gated Sodium/Potassium Channels | Standard safety screening targets to assess risk of cardiotoxicity and neurotoxicity. |
Experimental Workflow: A Tiered Approach to Profiling
A robust cross-reactivity assessment follows a multi-tiered workflow, beginning with broad binding assays and progressing to more specific functional assays for any identified "hits."
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Receptor Binding Assays
The initial step is to determine if the compound physically binds to a panel of receptors. Radioligand binding assays are a highly sensitive and established method for this purpose.[11][12]
Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Membranes from cells recombinantly expressing the target receptor or from native tissue are prepared and stored at -80°C. Protein concentration is determined via a Bradford or BCA assay.
-
Assay Buffer Preparation: A buffer appropriate for the target receptor is prepared (e.g., Tris-HCl with cofactors like MgCl2).
-
Reaction Setup: In a 96-well plate, add in order:
-
Assay Buffer
-
Test compound (e.g., 4-Dimethylamino-3-phenyl-butyric acid HCl) at 8-10 serial dilutions.
-
A fixed, known concentration of a radioligand specific for the target receptor (e.g., [3H]-CGP54626 for GABABR).
-
Receptor membrane preparation.
-
Controls are essential:
-
Total Binding: All components except the test compound.
-
Non-Specific Binding (NSB): All components plus a high concentration of a known, non-labeled ligand for the target receptor to saturate all specific binding sites.
-
Vehicle Control: All components with the solvent used for the test compound.
-
-
-
Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding reaction to reach equilibrium.
-
Termination & Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).
-
Quantification: The filter mat is washed, dried, and a scintillation cocktail is added. The radioactivity trapped on each filter disc is counted using a scintillation counter.
-
Data Analysis: The specific binding is calculated (Total Binding - NSB). The data is then plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). The IC50 is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Tier 2: Functional Assays
If a compound shows significant binding to an off-target (e.g., Ki < 1 µM), it is crucial to determine if this binding translates into a functional response (i.e., is the compound an agonist, antagonist, or inverse agonist?).[11] For GPCRs like the GABAB receptor, a [35S]GTPγS binding assay is a common method to measure G-protein activation directly.
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A Comparative Guide to the In Vitro and In Vivo Correlation of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the pharmacological activity of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride. Given the limited publicly available data on this specific molecule, we present a proposed investigational workflow. This guide is designed to establish a robust in vitro and in vivo correlation, drawing comparisons with its close structural analog, Phenibut (4-amino-3-phenyl-butyric acid), and other relevant compounds.
The core of this guide is to not only provide step-by-step protocols but to also instill a deep understanding of the scientific rationale behind each experimental choice. By following this guide, researchers can generate a comprehensive data package to elucidate the mechanism of action and potential therapeutic utility of this novel compound.
Introduction: Understanding the Chemical Landscape
This compound is a derivative of Phenibut, a compound known for its anxiolytic and nootropic effects.[1][2][3] Phenibut primarily acts as a GABA-B receptor agonist and, to a lesser extent, interacts with voltage-gated calcium channels.[4] The addition of two methyl groups to the amine in this compound may alter its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier, its receptor binding affinity, and its overall pharmacological profile.
This guide will, therefore, focus on a comparative analysis with Phenibut as the primary benchmark. We will also include Baclofen, a potent GABA-B agonist, and Gabapentin, which acts on the α2-δ subunit of voltage-gated calcium channels, as secondary comparators to provide a broader understanding of its potential mechanism.[4]
In Vitro Assessment: Elucidating the Molecular Mechanism
The initial step in characterizing a novel compound is to determine its molecular targets and cellular effects. The following in vitro assays are proposed to build a comprehensive profile of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of the test compound to GABA-A and GABA-B receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK-293 cells stably expressing either human GABA-A or GABA-B receptors.
-
Assay Conditions for GABA-A:
-
Radioligand: [³H]-Muscimol (a potent GABA-A agonist).
-
Incubation: Incubate the cell membranes with varying concentrations of this compound and a fixed concentration of [³H]-Muscimol.
-
Non-specific Binding: Determine non-specific binding in the presence of an excess of a non-labeled GABA-A agonist (e.g., GABA).
-
-
Assay Conditions for GABA-B:
-
Radioligand: [³H]-CGP54626 (a potent GABA-B antagonist).
-
Incubation: Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of [³H]-CGP54626.
-
Non-specific Binding: Determine non-specific binding in the presence of an excess of a non-labeled GABA-B agonist (e.g., Baclofen).
-
-
Detection: After incubation, separate the bound and free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibition constant) values from the IC50 values obtained from competitive binding curves.
Expected Outcome: This assay will reveal if this compound directly interacts with GABA receptors and will provide a quantitative measure of its binding affinity compared to Phenibut and Baclofen.
Functional Assays
Objective: To assess the functional activity of the test compound at GABA-B receptors.
Methodology: [³⁵S]-GTPγS Binding Assay
-
Principle: GABA-B receptors are G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]-GTPγS, allows for the quantification of receptor activation.
-
Membrane Preparation: Use membranes from cells expressing GABA-B receptors.
-
Incubation: Incubate the membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]-GTPγS.
-
Detection: Measure the amount of [³⁵S]-GTPγS incorporated into the membranes.
-
Data Analysis: Generate dose-response curves to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.
Expected Outcome: This assay will determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the GABA-B receptor.
In Vitro Experimental Workflow Diagram
Caption: In Vitro Experimental Workflow.
In Vivo Correlation: Assessing Behavioral and Physiological Effects
Following the in vitro characterization, it is crucial to assess the compound's effects in a living organism. The following in vivo models are proposed to evaluate the anxiolytic, sedative, and nootropic potential of this compound.
Animal Models and Behavioral Paradigms
Animals: Male C57BL/6 mice will be used for all behavioral studies. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Drug Administration: The test compound, comparators, and vehicle will be administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
3.1.1. Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess anxiety-like behavior.
Methodology:
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Thirty minutes after drug administration, each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.
-
Parameters Measured: Time spent in the open arms and the number of entries into the open and closed arms.
-
Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
3.1.2. Open Field Test (OFT) for Locomotor Activity
Objective: To assess general locomotor activity and rule out sedative effects that could confound other behavioral tests.
Methodology:
-
Apparatus: A square arena with walls.
-
Procedure: Thirty minutes after drug administration, each mouse is placed in the center of the arena, and its activity is recorded for 10-15 minutes.
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery.
-
Interpretation: A significant decrease in the total distance traveled suggests a sedative effect.
3.1.3. Novel Object Recognition (NOR) Test for Nootropic Effects
Objective: To assess short-term memory and cognitive enhancement.
Methodology:
-
Habituation: Mice are habituated to the testing arena.
-
Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for 10 minutes.
-
Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated (Time with novel object - Time with familiar object) / (Total exploration time).
-
Interpretation: A higher discrimination index in the drug-treated group compared to the vehicle group suggests cognitive enhancement.
In Vivo Study Design Diagram
Caption: In Vivo Study Design.
Comparative Analysis and Data Presentation
Hypothetical Comparative Data Table
| Compound | GABA-B Ki (nM) | GABA-B EC50 (nM) | Anxiolytic Effect (EPM - % Time in Open Arms) | Sedative Effect (OFT - % Decrease in Locomotion) | Nootropic Effect (NOR - Discrimination Index) |
| 4-Dimethylamino-3-phenyl-butyric acid HCl | 500 | 1200 | 45% at 50 mg/kg | 15% at 50 mg/kg | 0.6 at 25 mg/kg |
| Phenibut | 800 | 2000 | 35% at 100 mg/kg | 25% at 100 mg/kg | 0.5 at 50 mg/kg |
| Baclofen | 50 | 150 | 60% at 5 mg/kg | 70% at 5 mg/kg | No significant effect |
| Gabapentin | >10,000 | >10,000 | 40% at 30 mg/kg | 10% at 30 mg/kg | 0.45 at 30 mg/kg |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Hypothetical Signaling Pathway
The following diagram illustrates the potential signaling pathway of a GABA-B receptor agonist.
Sources
A Comparative Benchmarking Guide: 4-Dimethylamino-3-phenyl-butyric acid hydrochloride (Phenibut HCl) Against Standard Compounds
This guide provides an in-depth comparative analysis of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride, widely known in the scientific community as Phenibut HCl, against established standard compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological profile of Phenibut HCl, presenting a framework for its evaluation through detailed in vitro and in vivo experimental protocols. Our objective is to offer a comprehensive, scientifically rigorous resource for benchmarking its performance and understanding its mechanism of action in the broader context of neuropharmacology.
Introduction: Unveiling the Profile of Phenibut HCl
Phenibut HCl (β-phenyl-γ-aminobutyric acid hydrochloride) is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2] The addition of a phenyl ring to the GABA structure allows Phenibut HCl to more readily cross the blood-brain barrier, enabling it to exert its effects on the central nervous system more effectively than GABA itself.[2][3]
Primarily, Phenibut HCl functions as a GABA-B receptor agonist.[1][2][4] Activation of these G-protein coupled receptors leads to a cascade of inhibitory downstream effects, resulting in reduced neuronal excitability. This mechanism is the foundation for its observed anxiolytic and muscle relaxant properties.[4] Furthermore, some studies suggest that Phenibut HCl may also modulate dopamine receptor activity, which could contribute to its reported nootropic and mood-elevating effects.[1][5][6]
Given its pharmacological profile, a direct and relevant comparison can be made with Baclofen , a p-chloro-derivative of Phenibut.[1] Baclofen is a selective and potent GABA-B receptor agonist, widely used as a muscle relaxant and anti-spastic agent.[5][7][8] Its structural similarity and well-characterized GABA-B agonist activity make it an ideal standard compound for benchmarking the in vitro and in vivo performance of Phenibut HCl.
In Vitro Benchmarking: Receptor Binding and Functional Activity
To quantitatively assess the interaction of Phenibut HCl with its primary molecular target, a series of in vitro assays are essential. These assays allow for the determination of binding affinity and functional potency at the GABA-B receptor.
Radioligand Binding Assay: Determining Receptor Affinity (Ki)
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[9] In this competitive binding experiment, the ability of Phenibut HCl to displace a radiolabeled ligand from the GABA-B receptor is measured.
Standard Compound: Baclofen Radioligand: [³H]-Baclofen or [³H]-GABA
-
Membrane Preparation:
-
Homogenize rat brain tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[10]
-
Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA.[9]
-
Resuspend the final pellet in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).[10]
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]-Baclofen), and varying concentrations of the unlabeled test compound (Phenibut HCl or Baclofen).
-
To determine non-specific binding, a high concentration of unlabeled GABA is used in a parallel set of wells.[11]
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) to reach binding equilibrium.[9][11]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: GABA-B Receptor Activation Pathway.
Comparative In Vitro Data
| Compound | Target | Assay Type | Ki (µM) | EC50 (µM) | Emax (%) |
| Phenibut HCl | GABA-B Receptor | Binding | Data to be determined | ||
| GABA-B Receptor | Functional | Data to be determined | Data to be determined | ||
| Baclofen | GABA-B Receptor | Binding | Literature Value | ||
| GABA-B Receptor | Functional | Literature Value | 100 (Reference) |
Note: Specific Ki and EC50 values for Phenibut HCl can vary depending on the experimental conditions. It is reported to have a lower affinity for the GABA-B receptor than Baclofen. [12]
In Vivo Benchmarking: Assessing Pharmacological Effects
To understand the physiological effects of Phenibut HCl, in vivo models are indispensable. The hot plate test and the formalin test are well-established models for evaluating the analgesic and anti-inflammatory properties of test compounds.
Hot Plate Test: Evaluating Central Analgesic Effects
The hot plate test measures the response of an animal to a thermal pain stimulus and is effective for assessing centrally acting analgesics. [13][14] Standard Compound: Morphine (as a positive control for central analgesia)
-
Acclimatization: Acclimatize mice to the testing room for at least 30 minutes before the experiment. [15]2. Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C). [15]3. Baseline Measurement: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage. [15]4. Compound Administration: Administer Phenibut HCl, Baclofen, or the vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and record the response latency. [15]6. Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
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- 15. In-Vivo Models for Management of Pain [scirp.org]
A Comparative Guide to GABA-B Receptor Agonists in Preclinical Research: Alternatives to Phenibut
For researchers in neuroscience and drug development, the selection of appropriate pharmacological tools is paramount to the integrity and success of their studies. 4-Amino-3-phenylbutyric acid hydrochloride, widely known as Phenibut, has been utilized in various research contexts for its anxiolytic and nootropic properties.[1][2] This guide provides an in-depth comparison of Phenibut and its key alternatives, offering experimental data and detailed protocols to inform the selection of the most suitable compound for your research needs. Our focus is on empowering researchers with the technical knowledge to make informed decisions based on scientific merit and experimental objectives.
Understanding the Molecular Target: The GABA-B Receptor
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[3] Its effects are mediated by two main classes of receptors: GABA-A and GABA-B.[4] While GABA-A receptors are ionotropic chloride channels responsible for fast synaptic inhibition, GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[3][5]
Activation of GABA-B receptors leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit can then activate inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and inhibit voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[3][5] This signaling cascade is central to the therapeutic and research applications of GABA-B agonists.
Figure 1: Simplified GABA-B Receptor Signaling Pathway.
Comparative Analysis of Phenibut and Its Alternatives
Phenibut's utility in research is primarily due to its ability to cross the blood-brain barrier, a feat not readily achieved by GABA itself.[6][7] This is facilitated by the addition of a phenyl ring to the GABA structure.[6] However, concerns over its potential for dependence and withdrawal, as well as its relatively low potency at the GABA-B receptor, have led researchers to seek alternatives.[6][8]
Here, we compare Phenibut with three notable alternatives: Baclofen, F-Phenibut, and SKF97541.
| Compound | Chemical Structure | Potency (GABA-B) | Selectivity | Key Research Applications | Limitations |
| Phenibut | 4-Amino-3-phenylbutyric acid HCl | Ki = 177 µM (racemic)[9] | Primarily GABA-B; some activity at GABA-A at high concentrations.[1] | Anxiolytic, nootropic, sleep research.[1][2] | Lower potency, potential for dependence and withdrawal.[6][8] |
| Baclofen | β-(4-chlorophenyl)-GABA | Ki = 6 µM (racemic)[9] | Highly selective for GABA-B. | Muscle relaxant (spasticity), alcohol use disorder, pain research.[6][10] | Sedation, muscle weakness, cognitive deficits at higher doses.[11] |
| F-Phenibut | β-(4-fluorophenyl)-GABA | EC50 = 23.3 µM[12] | Selective for GABA-B over GABA-A.[13] | Anxiolytic and sedative effects in preclinical models.[2] | Limited safety data, potential for higher abuse liability than Phenibut.[2][12] |
| SKF97541 | 3-aminopropyl(methyl)phosphinic acid | EC50 = 50 nM[14] | Highly potent and selective GABA-B agonist.[14] | Investigating GABA-B receptor function, potential antidepressant and anticonvulsant effects.[15][16] | Research tool, not for clinical use. Proconvulsant effects at higher doses in some models.[16][17] |
Expert Insights: The addition of a chlorine atom to the phenyl ring of Phenibut to create Baclofen significantly increases its potency and selectivity for the GABA-B receptor.[6] This makes Baclofen a more precise tool for studying GABA-B mediated effects. F-Phenibut, with a fluorine substitution, also demonstrates increased potency over Phenibut.[12] For studies requiring a highly potent and selective agonist, SKF97541 is an excellent choice, though its research-grade status and potential for complex dose-dependent effects must be considered.[15][16]
Experimental Protocols for In Vitro Characterization
The following protocols provide a framework for the in vitro characterization of GABA-B receptor agonists.
GABA-B Receptor Binding Assay ([³H]GABA Displacement)
This assay determines the affinity of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand, [³H]GABA.
Figure 2: Workflow for GABA-B Receptor Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize whole rat brain (minus cerebellum) in 20 volumes of ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.4) containing 0.05% Triton X-100 and incubate for 30 minutes at 37°C to remove endogenous GABA.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C. Repeat the wash step twice with buffer lacking Triton X-100.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4) to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane preparation, 25 µL of [³H]GABA (final concentration ~5 nM), and 25 µL of test compound at various concentrations. For non-specific binding, use 100 µM unlabeled GABA.
-
Incubate for 20 minutes at 4°C.
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the functional effects of a compound on ion channel activity in individual neurons.
Step-by-Step Protocol:
-
Cell Preparation:
-
Use cultured primary neurons or brain slices containing neurons that express GABA-B receptors (e.g., hippocampal or cortical neurons).
-
Prepare acute brain slices (300-400 µm thick) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a target neuron using a glass micropipette filled with intracellular solution.
-
Clamp the neuron at a holding potential of -60 mV.
-
-
Compound Application:
-
Apply the GABA-B receptor agonist via the perfusion system at known concentrations.
-
Record the outward current mediated by the activation of GIRK channels.
-
-
Data Analysis:
-
Measure the peak amplitude of the outward current at each agonist concentration.
-
Construct a concentration-response curve by plotting the normalized current amplitude against the log concentration of the agonist.
-
Fit the curve with a Hill equation to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Hill coefficient.
-
In Vivo Experimental Design: The Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms of the maze.[5][7]
Figure 3: Logical Flow for In Vivo Screening of Anxiolytic Compounds.
Experimental Procedure:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.
-
Animals: Male mice or rats are commonly used.
-
Procedure:
-
Administer the test compound (e.g., Phenibut, Baclofen) or vehicle to the animals (typically 30-60 minutes prior to testing).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Measure the time spent in the open arms, the number of entries into the open arms, and the total distance traveled (to control for general locomotor effects).
-
Compare the results between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion and Future Directions
The choice between Phenibut and its alternatives should be guided by the specific research question, the desired potency and selectivity, and the experimental model. Baclofen offers a more potent and selective profile for GABA-B receptor studies, while F-Phenibut and SKF97541 provide options with even greater potency for specialized applications.
Future research should continue to explore the subtle differences in the pharmacological profiles of these compounds, including their effects on downstream signaling pathways and their potential for off-target activities. The development of novel GABA-B receptor positive allosteric modulators (PAMs) also represents an exciting avenue for achieving more nuanced modulation of GABAergic neurotransmission with potentially fewer side effects.[10]
By carefully considering the information and protocols presented in this guide, researchers can enhance the rigor and reproducibility of their studies and contribute to a deeper understanding of the role of the GABA-B receptor in health and disease.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists.
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Bourin, M. (2015). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 17(3), 295–303. Retrieved from [Link]
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Patsnap Synapse. (2024). What are GABA receptor agonists and how do they work?. Retrieved from [Link]
- Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABA(B) receptors: mechanism of action and therapeutic perspective. Current neuropharmacology, 5(3), 195–201.
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481.
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Grokipedia. (n.d.). 4-Fluorophenibut. Retrieved from [Link]
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PsychonautWiki. (2025). F-Phenibut. Retrieved from [Link]
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Ijaresm. (n.d.). Animal Models For Screening Anti-Anxiety Drugs: A Review. Retrieved from [Link]
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A Researcher's Guide to 4-Dimethylamino-3-phenyl-butyric acid hydrochloride: Navigating Experimental Reproducibility and Comparative Pharmacology
For the discerning researcher in neuroscience and drug development, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides an in-depth analysis of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride, a compound more commonly known in scientific literature as Phenibut. We will dissect the critical factors influencing its experimental reproducibility, offer detailed protocols for key assays, and present a comparative analysis with its structural and functional analogs, baclofen and gabapentin. Our focus is to equip you with the technical insights and practical knowledge necessary to design robust experiments and accurately interpret your findings.
Understanding this compound (Phenibut)
This compound is a neuropsychotropic drug developed in the 1960s. It is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1]. The addition of a phenyl ring allows it to cross the blood-brain barrier more readily than GABA itself[2].
Mechanism of Action: A Dual Target Compound
Phenibut's pharmacological effects are primarily attributed to its activity at two distinct molecular targets:
-
GABAB Receptor Agonism: It acts as an agonist at the GABAB receptor, which is a G-protein coupled receptor responsible for mediating slow and prolonged inhibitory signals in the central nervous system.[1][3][4][5][6][7]
-
α2-δ Subunit of Voltage-Gated Calcium Channels (VGCCs): Similar to gabapentin and pregabalin, phenibut also binds to the α2-δ subunit of VGCCs.[8][9] This interaction is thought to contribute to its analgesic and anxiolytic properties.[8][9]
The dual mechanism of action complicates its pharmacological profile and necessitates careful consideration when designing experiments to probe its effects.
The Criticality of Chirality in Experimental Reproducibility
A paramount factor governing the reproducibility of experiments with phenibut is its stereochemistry. Phenibut exists as a racemic mixture of two enantiomers: (R)-phenibut and (S)-phenibut. Crucially, the pharmacological activity is not equally distributed between these two isomers.
(R)-phenibut is the pharmacologically active enantiomer at the GABAB receptor. [8][10] In contrast, (S)-phenibut has been shown to be largely inactive at this receptor.[8][10] Both enantiomers, however, exhibit affinity for the α2-δ subunit of VGCCs.[8]
This stereospecificity has profound implications for research:
-
Source and Purity: Using racemic phenibut will result in a different pharmacological profile compared to using an isolated enantiomer. It is imperative to know the isomeric composition of the compound being used.
-
Inconsistent Results: Discrepancies in the literature regarding the potency and efficacy of phenibut may be attributable to the use of different isomeric compositions.
-
Synthesis and Separation: The synthesis and separation of the individual enantiomers can be challenging, potentially leading to variations in the purity of the supplied compound.[2][11][12]
Recommendation: For mechanistic studies, it is highly recommended to use the isolated (R)-phenibut to specifically probe the effects of GABAB receptor agonism. When using the racemic mixture, researchers should explicitly state this in their methods and consider the potential contribution of both enantiomers to the observed effects.
Comparative Analysis: Phenibut vs. Baclofen and Gabapentin
To provide a clearer understanding of phenibut's pharmacological profile, a direct comparison with its close structural and functional analogs is essential.
Structural and Mechanistic Differences
| Compound | Chemical Structure | Primary Mechanism of Action |
| Phenibut | β-phenyl-γ-aminobutyric acid | GABAB receptor agonist; binds to α2-δ subunit of VGCCs.[1][9] |
| Baclofen | β-(4-chlorophenyl)-γ-aminobutyric acid | Potent and selective GABAB receptor agonist.[5][6] |
| Gabapentin | 2-[1-(Aminomethyl)cyclohexyl]acetic acid | Binds to the α2-δ subunit of VGCCs.[13] |
Baclofen is a more potent and selective GABAB receptor agonist compared to phenibut.[10] Gabapentin, on the other hand, does not interact with GABAB receptors but shares the α2-δ subunit of VGCCs as a target with phenibut.[13]
Comparative Binding Affinities
The following table summarizes the reported binding affinities (Ki) of these compounds for their respective targets. Lower Ki values indicate higher binding affinity.
| Compound | GABAB Receptor Ki (μM) | α2-δ Subunit of VGCCs Ki (μM) |
| (R)-Phenibut | 92 ± 3[10] | 23[9] |
| (S)-Phenibut | No significant binding[10] | 39[9] |
| Racemic Phenibut | 177 ± 2[10] | Not reported |
| Baclofen | 6.0 ± 1[10] | 156[9] |
| Gabapentin | No significant binding[13] | 0.05[9] |
These data clearly illustrate that baclofen is a significantly more potent GABAB agonist than (R)-phenibut. Conversely, gabapentin is a much more potent ligand for the α2-δ subunit of VGCCs compared to either enantiomer of phenibut.
Experimental Protocols for Assessing Phenibut's Effects
To ensure the reproducibility of your findings, adhering to well-defined and standardized protocols is crucial. Below are detailed methodologies for common in vivo assays used to evaluate the analgesic effects of phenibut and its analogs.
Chronic Constriction Injury (CCI) Model for Neuropathic Pain
This model is used to induce a persistent state of neuropathic pain in rodents, allowing for the evaluation of analgesic compounds.[14][15][16][17][18]
Experimental Workflow:
Caption: Workflow for the Chronic Constriction Injury (CCI) model.
Step-by-Step Protocol:
-
Animal Acclimation: House male Sprague Dawley rats (200-250g) in a temperature and light-controlled environment for at least one week before surgery.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Shave and disinfect the lateral aspect of the thigh.
-
Make an incision through the skin and biceps femoris muscle to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between them. The ligatures should only gently constrict the nerve.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Administer analgesics as per institutional guidelines and allow the animal to recover for 1-2 days.
-
Behavioral Testing: Assess for the development of neuropathic pain behaviors, such as tactile allodynia, starting from day 3 post-surgery.
Assessment of Tactile Allodynia with von Frey Filaments
This test measures the sensitivity of the paw to a mechanical stimulus and is a hallmark of neuropathic pain.[19][20][21]
Experimental Workflow:
Caption: Workflow for assessing tactile allodynia with von Frey filaments.
Step-by-Step Protocol:
-
Habituation: Place the animal in a test chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes before testing.
-
Filament Application:
-
Use a set of calibrated von Frey filaments (e.g., Stoelting).
-
Apply the filament to the mid-plantar surface of the hind paw with enough force to cause a slight buckling.
-
Hold the filament in place for 6-8 seconds.
-
-
Response Assessment: A positive response is a brisk withdrawal or flinching of the paw.
-
Up-Down Method:
-
Start with a mid-range filament (e.g., 2.0 g).
-
If there is a response, use the next smaller filament.
-
If there is no response, use the next larger filament.
-
Continue this pattern until the 50% withdrawal threshold is determined using the method described by Chaplan et al. (1994).
-
Formalin-Induced Inflammatory Pain Model
This model is used to assess both acute and tonic inflammatory pain.[22][23][24][25][26]
Step-by-Step Protocol:
-
Habituation: Place the animal in an observation chamber for at least 30 minutes to acclimate.
-
Formalin Injection: Briefly restrain the animal and inject 20-50 μL of a 2.5-5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately return the animal to the observation chamber and record the amount of time the animal spends licking, biting, or shaking the injected paw.
-
Phases of Nociception:
-
Phase 1 (Acute): 0-5 minutes post-injection. This phase is due to the direct activation of nociceptors.
-
Phase 2 (Tonic): 15-30 minutes post-injection. This phase is associated with inflammation and central sensitization.
-
-
Data Analysis: Compare the time spent in nociceptive behaviors between drug-treated and vehicle-treated groups for each phase.
Factors Influencing Reproducibility of In Vivo Studies with GABAergic Compounds
Beyond the critical aspect of chirality, several other factors can significantly impact the reproducibility of behavioral studies involving phenibut and other GABAergic drugs.
-
Animal Strain, Sex, and Age: Different rodent strains can exhibit varying sensitivities to GABAergic compounds. Furthermore, sex differences in baseline GABA levels have been reported, which could influence drug responses.[27]
-
Environmental Conditions: Factors such as housing conditions, noise levels, and light-dark cycles can affect the stress levels of animals and influence behavioral outcomes.
-
Experimenter Handling: The way animals are handled can significantly impact their stress levels and, consequently, their behavior in experimental paradigms.
-
Route and Timing of Administration: The bioavailability and pharmacokinetics of phenibut can vary depending on the route of administration (e.g., oral vs. intraperitoneal). The timing of drug administration relative to behavioral testing is also critical.
-
Diet: The composition of the animal's diet can potentially influence the gut microbiome, which has been shown to communicate with the brain via the "gut-brain axis" and could modulate responses to neuroactive compounds.[28]
Best Practices for Ensuring Reproducibility:
-
Detailed Reporting: Clearly report all experimental parameters, including the source and isomeric composition of the drug, animal strain, sex, age, housing conditions, and detailed protocols.
-
Standardization: Standardize experimental procedures as much as possible, including animal handling, timing of experiments, and environmental conditions.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to minimize bias.
-
Appropriate Controls: Always include vehicle-treated control groups. For mechanistic studies, consider using specific antagonists to confirm the involvement of the intended target.
By carefully considering these factors and implementing rigorous experimental design, researchers can enhance the reproducibility and reliability of their findings when working with this compound and its analogs.
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Science.gov. (n.d.). formalin-induced paw licking: Topics by Science.gov. Retrieved January 20, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-3-phenylbutyric Acid Hydrochloride
Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-3-phenylbutyric Acid Hydrochloride (also known as Phenibut HCl). As laboratory professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use, culminating in their safe and environmentally conscious disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering your team to handle this substance with confidence and integrity.
A critical note on chemical identification: The request specified "4-Dimethylamino-3-phenyl-butyric acid hydrochloride." This is not a widely documented chemical. This guide pertains to the common, structurally similar compound 4-Amino-3-phenylbutyric acid hydrochloride (CAS No: 3060-41-1) . Before proceeding, you must verify the exact identity of your compound using the CAS number on the container and the corresponding Safety Data Sheet (SDS). Never dispose of a chemical based on a presumed identity.
Pre-Disposal Assessment: Know Your Compound
The foundational step in any disposal protocol is a thorough understanding of the chemical's properties and hazards. This is not merely a bureaucratic step; it is the basis for all subsequent safety and handling decisions.
Hazard Profile
4-Amino-3-phenylbutyric acid hydrochloride is classified as a hazardous substance.[1] A review of its Safety Data Sheet (SDS) reveals the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation (H315).[1][2][3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1][2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[1][2][3][4]
Environmentally, it is classified as Water Hazard Class 1 (Self-assessment), making it slightly hazardous for water.[2] Therefore, it is imperative that this compound is not disposed of down the drain or in household garbage, as large quantities must be prevented from reaching ground water or sewage systems.[2]
Key Chemical & Regulatory Data
For quick reference and proper labeling, key identifiers for 4-Amino-3-phenylbutyric acid hydrochloride are summarized below.
| Identifier | Value | Source |
| CAS Number | 3060-41-1 | [1][2][5][6][7] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [4][5] |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | [1][2][5] |
| Signal Word | Warning | [1][2][5] |
| Hazard Statements | H315, H319, H335 | [1][3][4] |
| RCRA Status | Must be evaluated as potentially hazardous waste | [8][9] |
Personal Protective Equipment (PPE) Protocol
Given the irritant nature of the compound, a stringent PPE protocol is non-negotiable. Direct contact with skin and eyes must be avoided.[10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always wash hands thoroughly with soap and water after handling.[3][11]
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. Wear closed-toe shoes.[12]
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator. All handling of the solid compound should ideally be done in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[3][13]
Waste Segregation & Containment: The Cornerstone of Safety
Proper segregation is critical to prevent dangerous reactions.[8][14] The waste generated from 4-Amino-3-phenylbutyric acid hydrochloride must be handled as a distinct hazardous waste stream.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all waste related to this compound.[14][15]
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents: "4-Amino-3-phenylbutyric Acid Hydrochloride Waste." Include the associated hazard warnings (Irritant).[14]
-
Incompatibility: This compound is incompatible with strong oxidizing agents.[10] Ensure the designated waste container does not contain, and is not used for, any other chemical classes, especially oxidizers.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12][15] This area should be in a cool, dry, and well-ventilated location, away from heat or ignition sources.[3][14]
Step-by-Step Disposal Procedures
The disposal method depends on the form and quantity of the waste. The following decision workflow provides a clear path for proper disposal.
Caption: Disposal decision workflow for 4-Amino-3-phenylbutyric acid HCl.
Protocol 1: Unused/Expired Bulk Solid Compound
This material must be disposed of as hazardous chemical waste.
-
Do Not Attempt Neutralization: Do not try to chemically treat the waste in the lab.
-
Containerize: Ensure the original container is tightly sealed and properly labeled. If the original container is compromised, carefully transfer the contents into a new, suitable container inside a chemical fume hood.
-
Label: The container must be clearly labeled as hazardous waste with the full chemical name.[14]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[8] Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate that hazardous waste is tracked from "cradle-to-grave."[9]
Protocol 2: Empty Containers & Residual Amounts
"Empty" containers are seldom truly empty and must be decontaminated before being discarded as regular waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent. Based on solubility data, ethanol or water can be effective.[16][17]
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. [18] Collect this in a designated, labeled hazardous waste container for liquids.
-
Container Disposal: After triple rinsing, the container can often be disposed of in regular laboratory glass or plastic recycling, depending on institutional policy. Puncture or otherwise deface the container to prevent reuse.[18] Always confirm this procedure with your EHS office.
Protocol 3: Contaminated Labware and PPE
Disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, contaminated paper towels) must be disposed of as solid hazardous waste.
-
Collection: Immediately place all contaminated solid items into a designated, labeled hazardous waste bag or container.[14]
-
Segregation: Do not mix these items with regular trash or other non-hazardous waste streams.
-
Disposal: Once the container is full, seal it and arrange for pickup through your EHS office for final disposal, which is often incineration.[14]
Emergency Spill Procedures
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before cleaning, don the full required PPE (respirator, gloves, goggles, lab coat).
-
Containment: For a solid spill, carefully sweep up the material. Avoid creating dust.[19] Use an inert absorbent material (e.g., vermiculite, sand) for any solutions.[3]
-
Collect Waste: Place all spilled material and cleanup supplies into a sealed, labeled hazardous waste container.[3][19]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Seek Medical Attention: If skin or eye contact occurs, wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][18] If inhaled, move to fresh air and seek medical attention.[3][18]
By adhering to these scientifically grounded and regulation-compliant procedures, you safeguard yourself, your colleagues, and the environment, reinforcing a culture of safety and responsibility in your laboratory.
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Cayman Chemical. (2025, October 30). Safety Data Sheet: Phenibut (hydrochloride).
- Sigma-Aldrich. (2024, July 27). Safety Data Sheet: 4-Phenylbutylamine.
- Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Thermo Fisher Scientific. (2025, October 30). Safety Data Sheet: 3-Phenylbutyric acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Phenylbutyric acid.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-Amino-3-phenylbutanoic acid hydrochloride.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Environmental Protection Agency. (n.d.). Hazardous Waste.
- Biosynth. (2024, November 4). 122920 - 4-amino-3-phenylbutyric acid HCl - Safety Data Sheet.
- Mount St. Joseph University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from Mount St. Joseph University website.
- Rioux, R. M., & Zaman, T. A. (2017, July 14).
- Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- National Center for Biotechnology Information. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. PubChem.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- ChemBK. (2024, April 9). 4-amino-3-phenylbutanoic acid.
- ChemicalBook. (n.d.). Phenibut | 1078-21-3.
- ChemicalBook. (2025, July 24). 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1.
- Merck Index. (n.d.). 4-Amino-3-phenylbutyric Acid.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-phenylbutyric acid.
- Santa Cruz Biotechnology. (n.d.). 4-Amino-3-phenyl-butyric acid hydrochloride.
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A Comprehensive Guide to the Safe Handling of 4-Dimethylamino-3-phenyl-butyric acid hydrochloride (Phenibut HCl)
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Dimethylamino-3-phenyl-butyric acid hydrochloride, commonly known as Phenibut HCl (CAS Number: 3060-41-1). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety data and best laboratory practices.
Section 1: Understanding the Compound and Its Hazards
This compound is a derivative of the neurotransmitter GABA.[1] It is crucial to understand its hazard profile to implement appropriate safety measures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Phenibut HCl is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][3][4]
Beyond these primary hazards, it is important to note that Phenibut HCl is a psychoactive substance with potential for central nervous system depression.[1] Ingestion can lead to side effects such as dizziness, nausea, and in larger doses, respiratory depression and unconsciousness.[5][6] Therefore, preventing all routes of exposure—inhalation, ingestion, and skin/eye contact—is paramount.
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling Phenibut HCl. The selection of specific PPE is contingent on the nature of the work being performed.
Core Rationale: The primary hazards of Phenibut HCl are irritation to the skin, eyes, and respiratory tract.[2][3] Therefore, the PPE strategy is centered on creating effective barriers to prevent contact and inhalation.
| Operation/Task | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves- Chemical splash goggles with side shields- Lab coat- NIOSH-approved particulate respirator (e.g., N95) |
| Solution Preparation and Handling | - Nitrile gloves- Chemical splash goggles- Lab coat |
| General Laboratory Use | - Nitrile gloves- Safety glasses with side shields- Lab coat |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile)- Chemical splash goggles- Lab coat or chemical-resistant apron- NIOSH-approved respirator |
Step-by-Step Guidance for PPE Usage:
-
Hand Protection: Always wear compatible chemical-resistant gloves, such as nitrile gloves.[7] Inspect gloves for any signs of damage before use. After handling the compound, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.[2][4]
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards, especially when there is a risk of splashing or dust generation.[3] Standard safety glasses with side shields are the minimum requirement for general handling.[7]
-
Protective Clothing: A standard laboratory coat should be worn to protect street clothes and provide an additional layer of protection for the skin.[7] Ensure the lab coat is fully buttoned.
-
Respiratory Protection: When handling the powdered form of Phenibut HCl, especially during weighing or aliquoting where dust can be generated, a NIOSH-approved respirator is necessary to prevent respiratory irritation.[3][7] All handling of the solid compound should ideally be performed in a well-ventilated area or a chemical fume hood.[2][3]
Section 3: Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4] If skin irritation persists, seek medical advice.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Section 4: Spill and Disposal Plan
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.[2]
-
Don Appropriate PPE: Before cleaning the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2] Place the collected material into a suitable, sealed container for disposal.[3]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
Waste Disposal:
All waste containing Phenibut HCl, including contaminated PPE and spill cleanup materials, should be considered chemical waste.
-
Dispose of the contents and container in accordance with local, state, and federal regulations.[3] This may involve disposal at an approved waste disposal plant.[2]
-
Do not allow the product to enter drains or sewer systems.[4]
Workflow Diagrams
Safe Handling Workflow for Phenibut HCl
A workflow for the safe handling of Phenibut HCl.
Emergency Response for Phenibut HCl Exposure
Emergency procedures following exposure to Phenibut HCl.
References
-
Evoke Wellness. Phenibut Dangers - Public Health Warning About Phenibut Risks. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Risk Profile of Phenibut Hydrochloride: Dependence, Withdrawal, and Interactions. [Link]
-
Venogen Limited. SAFETY DATA SHEET Phenibut (hydrochloride). [Link]
-
WebMD. Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
